molecular formula C6H14N2O2S B15318880 (3S)-1-methanesulfonylpiperidin-3-amine

(3S)-1-methanesulfonylpiperidin-3-amine

カタログ番号: B15318880
分子量: 178.26 g/mol
InChIキー: POTVOTFGDLUIQC-LURJTMIESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3S)-1-methanesulfonylpiperidin-3-amine is a useful research compound. Its molecular formula is C6H14N2O2S and its molecular weight is 178.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3S)-1-methanesulfonylpiperidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-1-methanesulfonylpiperidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C6H14N2O2S

分子量

178.26 g/mol

IUPAC名

(3S)-1-methylsulfonylpiperidin-3-amine

InChI

InChI=1S/C6H14N2O2S/c1-11(9,10)8-4-2-3-6(7)5-8/h6H,2-5,7H2,1H3/t6-/m0/s1

InChIキー

POTVOTFGDLUIQC-LURJTMIESA-N

異性体SMILES

CS(=O)(=O)N1CCC[C@@H](C1)N

正規SMILES

CS(=O)(=O)N1CCCC(C1)N

製品の起源

United States
Foundational & Exploratory

(3S)-1-methanesulfonylpiperidin-3-amine chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Applications of (3S)-1-Methanesulfonylpiperidin-3-amine

Executive Summary

(3S)-1-methanesulfonylpiperidin-3-amine is a chiral, saturated heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. As a functionalized piperidine derivative, it serves as a versatile synthetic building block in the design and development of novel therapeutic agents. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[1] This guide provides a comprehensive overview of the core chemical properties, reactivity, synthetic strategies, and applications of (3S)-1-methanesulfonylpiperidin-3-amine, with a focus on its utility for researchers, chemists, and drug development professionals. We will delve into its structural attributes, physicochemical data, safety protocols, and its role as a key intermediate in the synthesis of complex molecules.[2]

Chemical Identity and Structure Elucidation

The precise identification and structural confirmation of a chemical entity are foundational for its application in research and development.

Nomenclature and Chemical Identifiers

Proper identification is critical for regulatory compliance, literature searches, and procurement. The key identifiers for this compound, primarily in its hydrochloride salt form, are summarized below.

IdentifierValueSource(s)
IUPAC Name (3S)-1-(methylsulfonyl)piperidin-3-amine
Synonyms (S)-1-(methylsulfonyl)-3-piperidinamine
CAS Number 2322931-90-6 (for HCl salt)
Molecular Formula C₆H₁₄N₂O₂S (Free Base)[3]
C₆H₁₅ClN₂O₂S (HCl Salt)
Molecular Weight 178.25 g/mol (Free Base)[3]
214.72 g/mol (HCl Salt)
InChI Key MJAGCBBGJUYWPB-RGMNGODLSA-N (for HCl salt)
Canonical SMILES CS(=O)(=O)N1CCCC(C1)N[3]
Structural Features

(3S)-1-methanesulfonylpiperidin-3-amine possesses a unique combination of functional groups that define its chemical behavior and utility:

  • Chiral Center: The stereochemistry at the C3 position is designated as (S), which is crucial for specific molecular recognition in biological systems.

  • Piperidine Ring: A saturated six-membered nitrogen-containing heterocycle that provides a robust, three-dimensional scaffold.[3]

  • Primary Amine (-NH₂): Located at the C3 position, this group is a primary site of reactivity, acting as a potent nucleophile and a base. Its position allows for the introduction of diverse substituents.

  • Sulfonamide (-SO₂CH₃): The nitrogen of the piperidine ring is functionalized as a methanesulfonamide. This group is a strong electron-withdrawing group, which modulates the basicity of the ring nitrogen. It is generally stable and can improve physicochemical properties such as solubility and metabolic stability.[3]

Standard Analytical Characterization

While specific spectral data is proprietary to manufacturers, the identity and purity of (3S)-1-methanesulfonylpiperidin-3-amine are routinely confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to verify the molecular structure, confirming the presence of the piperidine ring protons, the methyl group of the sulfonyl moiety, and the overall connectivity.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Identifies characteristic vibrations of the functional groups, such as N-H stretches for the primary amine and S=O stretches for the sulfonamide.

Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior.

Physical State and Appearance

(3S)-1-methanesulfonylpiperidin-3-amine is typically supplied as a white to off-white solid or powder.[3]

Solubility Profile

The presence of both a primary amine and a sulfonamide group imparts a degree of polarity to the molecule.

  • Polar Solvents: It is expected to be soluble in polar solvents.[3] Small amines are generally soluble in water, as even tertiary amines can form hydrogen bonds with water via the lone pair on the nitrogen atom.[4]

  • Aqueous Solubility: The hydrochloride salt form is generally used to enhance solubility in aqueous media for experimental work.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound.

  • Temperature: Recommended storage conditions vary among suppliers, but a consensus points towards cool and dry conditions, ranging from room temperature to refrigerated (0-8 °C).[5][6]

  • Atmosphere: It should be stored in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen, to prevent degradation from moisture or reactive gases.[7]

Summary of Physicochemical Properties
PropertyValueSource(s)
Physical Form Solid, Powder[5]
Color White to off-white[3]
Purity Typically ≥95%
Storage Temperature 0-8 °C recommended[6]

Chemical Reactivity and Synthetic Considerations

The synthetic utility of (3S)-1-methanesulfonylpiperidin-3-amine is rooted in the distinct reactivity of its functional groups.

Reactivity Profile

The molecule's reactivity is dominated by the primary amine at the C3 position. The sulfonamide group is comparatively inert under many reaction conditions.

  • Nucleophilicity of the Primary Amine: The -NH₂ group is a strong nucleophile, readily participating in a variety of bond-forming reactions, including:

    • Acylation: Reaction with acid chlorides or anhydrides to form amides.[8]

    • Alkylation: Reaction with alkyl halides to form secondary amines, though over-alkylation can be a challenge.[8]

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.[1]

  • Stability of the Sulfonamide: The methanesulfonyl group is robust and generally resistant to cleavage. This stability allows the primary amine to be selectively functionalized without disturbing the sulfonamide moiety.

Proposed Retrosynthetic Analysis

A logical synthetic approach to (3S)-1-methanesulfonylpiperidin-3-amine involves the strategic functionalization of a pre-existing chiral piperidine core. The following diagram illustrates a plausible retrosynthetic pathway.

G cluster_main Retrosynthesis Target (3S)-1-Methanesulfonylpiperidin-3-amine Intermediate1 (S)-tert-butyl (1-(methylsulfonyl)piperidin-3-yl)carbamate Target->Intermediate1 Deprotection (Acid) Intermediate2 (S)-3-(Boc-amino)piperidine Intermediate1->Intermediate2 Sulfonylation Precursor1 Methanesulfonyl Chloride Precursor2 (S)-3-Aminopiperidine Intermediate2->Precursor2 Amine Protection Precursor3 Boc Anhydride

Caption: Retrosynthetic analysis of (3S)-1-methanesulfonylpiperidin-3-amine.

Exemplary Synthetic Protocol

The following is a generalized, step-by-step methodology based on established chemical principles for the synthesis of the target compound, starting from a commercially available precursor.

Step 1: Protection of the Primary Amine

  • Reactants: Dissolve (S)-3-Aminopiperidine dihydrochloride and a suitable base (e.g., triethylamine, 2.5 equivalents) in a solvent like Dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up & Purification: Quench the reaction with water, separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield (S)-tert-butyl piperidin-3-ylcarbamate.

Scientist's Note: The Boc protecting group is chosen for its stability under the subsequent sulfonylation conditions and its straightforward removal under acidic conditions. Triethylamine acts as a non-nucleophilic base to neutralize the HCl salt and the acid generated during the reaction.

Step 2: Sulfonylation of the Ring Nitrogen

  • Reactants: Dissolve the Boc-protected piperidine from Step 1 in DCM, along with a base (e.g., triethylamine, 1.5 equivalents).

  • Reagent Addition: Cool the mixture to 0 °C. Add methanesulfonyl chloride (1.2 equivalents) dropwise.

  • Reaction: Stir at 0 °C for 1 hour, then at room temperature for 4-6 hours, monitoring by TLC.

  • Work-up & Purification: Perform an aqueous work-up as described previously. Purify by column chromatography to obtain (S)-tert-butyl (1-(methylsulfonyl)piperidin-3-yl)carbamate.

Scientist's Note: This reaction forms the stable sulfonamide bond at the N1 position. The reaction is typically clean and high-yielding.[9]

Step 3: Deprotection to Yield the Final Product

  • Reactants: Dissolve the product from Step 2 in a suitable solvent such as 1,4-dioxane or DCM.

  • Reagent Addition: Add a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA).

  • Reaction: Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Isolation: Concentrate the solvent under reduced pressure. If necessary, triturate with a solvent like diethyl ether to precipitate the hydrochloride salt of the final product, (3S)-1-methanesulfonylpiperidin-3-amine, which can be collected by filtration.

Applications in Drug Discovery and Development

This molecule is not an active pharmaceutical ingredient itself but rather a high-value intermediate.

The Piperidine Scaffold in Medicinal Chemistry

Piperidine and its derivatives are ubiquitous in pharmaceuticals, found in drugs targeting a wide array of conditions.[1] This prevalence is due to the scaffold's ability to:

  • Provide a 3D architecture to position substituents for optimal target binding.

  • Improve pharmacokinetic properties like solubility and cell permeability.

  • Serve as a non-aromatic, metabolically stable core.

Workflow: Integration in a Drug Discovery Cascade

Building blocks like (3S)-1-methanesulfonylpiperidin-3-amine are typically introduced during the lead optimization phase of a drug discovery program. The workflow illustrates how such a fragment is utilized.

Caption: Role of a chemical building block in a typical drug discovery workflow.

Potential Therapeutic Targets

The structural motifs present in this compound are relevant to several classes of therapeutic targets. For example, piperidine derivatives are being investigated as inhibitors of METTL3, an enzyme implicated in various cancers, demonstrating the contemporary relevance of this scaffold.[10] The primary amine serves as a key handle to attach the molecule to pharmacophores that interact with targets such as kinases, proteases, and G-protein coupled receptors.

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when handling any chemical substance.

Hazard Identification

The compound is classified as hazardous and requires careful handling. The GHS classification is summarized below.[11]

HazardCodeDescriptionPictogram
Acute Toxicity, Oral H302Harmful if swallowedGHS07
Skin Corrosion/Irritation H315Causes skin irritationGHS07
Serious Eye Damage/Irritation H319Causes serious eye irritationGHS07
Specific target organ toxicity H335May cause respiratory irritationGHS07

Signal Word:Warning [11]

Recommended Handling Procedures
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[11][13]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use.[12][13]

    • Body Protection: Wear a lab coat.[12]

  • Hygiene Measures: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[12][13]

  • Spill & Exposure:

    • Inhalation: Move the person to fresh air. Seek medical attention if symptoms develop.[12][13]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[11][13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][13]

Storage and Stability
  • Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11][12]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[13]

Conclusion

(3S)-1-Methanesulfonylpiperidin-3-amine is a strategically important building block for modern medicinal chemistry. Its well-defined stereochemistry, robust piperidine core, and versatile primary amine handle make it an invaluable tool for constructing complex molecular architectures. A thorough understanding of its chemical properties, reactivity, and handling requirements, as detailed in this guide, enables researchers to effectively and safely leverage this compound in the pursuit of novel therapeutics.

References

  • Safety Data Sheet. (2017, May 17). 3M. Retrieved March 7, 2026, from [Link]

  • Safety Data Sheet. (2025, August 1). Angene Chemical. Retrieved March 7, 2026, from [Link]

  • 1-Methanesulfonylpiperidin-3-amine hydrochloride. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Piperidin-3-yl methanesulfonate. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • A One-Pot Synthesis of Sulfonyl Amidinesvia Three-Component Reaction Under Mild and Solvent-Free Conditions. (n.d.). Retrieved March 7, 2026, from [Link]

  • (3S)-1-methanesulfonylpyrrolidin-3-amine hydrochloride | 651056-84-7. (n.d.). Merck. Retrieved March 7, 2026, from [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (2023, April 5). MDPI. Retrieved March 7, 2026, from [Link]

  • New synthetic route for the preparation of 3-amino-piperidine compounds. (n.d.). Google Patents.
  • Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. Retrieved March 7, 2026, from [Link]

  • AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE. (n.d.). Googleapis.com. Retrieved March 7, 2026, from [Link]

  • Thermal Stability of Amine Compounds and Dichloromethane. (n.d.). Aidic. Retrieved March 7, 2026, from [Link]

  • Basic Properties of Amines. (2023, January 22). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Piperidine derivatives as mettl3 inhibitors. (n.d.). Google Patents.
  • Amines: Synthesis and Reactions. (2021, February 24). Al-Mustansiriyah University. Retrieved March 7, 2026, from [Link]

  • BLEND OF TERTIARY AMINES. (n.d.). Ataman Kimya. Retrieved March 7, 2026, from [Link]

Sources

In-Depth Technical Guide: Synthesis and Characterization of (3S)-1-Methanesulfonylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3S)-1-Methanesulfonylpiperidin-3-amine is a chiral piperidine derivative of significant interest in medicinal chemistry. The piperidine ring is a common scaffold in many biologically active compounds and approved drugs. Specifically, the stereochemistry at the C3 position and the presence of the methanesulfonyl group at the N1 position make this compound a valuable building block for the synthesis of complex pharmaceutical agents. For instance, optically active 3-aminopiperidines are key intermediates in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes.[1][2]

This guide provides a comprehensive overview of a robust and well-established synthetic route to (3S)-1-methanesulfonylpiperidin-3-amine, along with detailed protocols for its characterization. The methodologies described herein are designed to be reproducible and scalable, with a focus on explaining the underlying chemical principles and rationale behind each experimental step.

Retrosynthetic Analysis

A logical retrosynthetic approach to (3S)-1-methanesulfonylpiperidin-3-amine involves disconnecting the methanesulfonyl group and the amine functionality to identify readily available starting materials. The key chiral center at C3 suggests a strategy involving either an asymmetric synthesis or the use of a chiral starting material. A common and effective strategy begins with a suitable N-protected (S)-3-aminopiperidine derivative.

Our chosen synthetic strategy starts from the commercially available (S)-3-aminopiperidine dihydrochloride. This approach involves a straightforward N-protection, followed by mesylation and subsequent deprotection to yield the target compound.

Synthetic Methodology

The synthesis of (3S)-1-methanesulfonylpiperidin-3-amine can be efficiently achieved in a three-step sequence starting from (S)-3-aminopiperidine dihydrochloride. This process involves:

  • N-Boc Protection: Protection of the exocyclic amine with a di-tert-butyl dicarbonate (Boc) group.

  • N-Mesylation: Sulfonylation of the piperidine nitrogen with methanesulfonyl chloride.

  • Boc Deprotection: Removal of the Boc protecting group under acidic conditions to yield the final product as its hydrochloride salt.

dot```dot

graph SynthesisWorkflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Start [label="(S)-3-Aminopiperidine\ndihydrochloride"]; Intermediate1 [label="(S)-tert-Butyl (piperidin-3-yl)carbamate"]; Intermediate2 [label="(S)-tert-Butyl (1-(methylsulfonyl)piperidin-3-yl)carbamate"]; Product [label="(3S)-1-Methanesulfonylpiperidin-3-amine\nHydrochloride"];

Start -> Intermediate1 [label=" (Boc)₂O, Base\n(Step 1: N-Boc Protection)"]; Intermediate1 -> Intermediate2 [label=" MsCl, Base\n(Step 2: N-Mesylation)"]; Intermediate2 -> Product [label=" HCl\n(Step 3: Boc Deprotection)"]; }

Caption: Workflow for the comprehensive characterization of the final product.

Safety Considerations

  • Methanesulfonyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Strong acids and bases (HCl, NaOH) are corrosive and should be handled with care.

  • Organic solvents are flammable and should be used in a well-ventilated area, away from ignition sources.

Conclusion

This technical guide outlines a reliable and well-documented synthetic route for the preparation of (3S)-1-methanesulfonylpiperidin-3-amine hydrochloride. The described protocols, from N-protection and N-mesylation to final deprotection, are robust and amenable to scale-up. The comprehensive characterization plan, including NMR, MS, and chiral HPLC, ensures the identity, purity, and stereochemical integrity of the final product. By understanding the rationale behind each step, researchers can confidently synthesize this valuable building block for applications in drug discovery and development.

References

  • Beilstein Journals. (2019, January 7). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (2020, June 2). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. DOI:10.1039/D0CC02976A. Retrieved from [Link]

  • SciSpace. (2016). An asymmetric synthesis method for (R)-3-amino piperidine derivatives. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. S-1 Supporting information Rhodium(III)-Catalyzed C(sp3)-H Amination. Synthesis of Cyclic Amines from ω- Unsaturated N-Sulfonyl. Retrieved from [Link]

  • Google Patents. (2013). CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof.
  • PMC. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Retrieved from [Link]

  • DTIC. NMR Identification and MS Conformation of the Scopolamine Neurotoxin. Retrieved from [Link]

  • PubMed. (2014, December 15). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Retrieved from [Link]

  • PubChem. 1-Methanesulfonylpiperidin-3-amine hydrochloride. Retrieved from [Link]

  • MDPI. (2023, April 5). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]

  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • PMC. Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. Retrieved from [Link]

  • Googleapis.com. AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE. Retrieved from [Link]

  • Eureka | Patsnap. (2017, July 11). A method for preparing 1-(3-methoxypropyl) piperidine-4-amine. Retrieved from [Link]

Sources

Physicochemical Profiling and Synthetic Applications of (3S)-1-Methanesulfonylpiperidin-3-amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, rigid, stereodefined heterocyclic scaffolds are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). (3S)-1-methanesulfonylpiperidin-3-amine is a highly functionalized, chiral building block frequently utilized in the development of kinase inhibitors, GPCR ligands, and dipeptidyl peptidase-4 (DPP-4) inhibitors.

This whitepaper provides an in-depth analysis of the physicochemical properties, structural causality, and analytical methodologies associated with (3S)-1-methanesulfonylpiperidin-3-amine. By bridging theoretical chemistry with field-proven bench protocols, this guide serves as an authoritative resource for drug development professionals seeking to integrate this moiety into complex synthetic pipelines.

Structural Architecture & Molecular Causality

The molecular architecture of (3S)-1-methanesulfonylpiperidin-3-amine consists of a saturated six-membered piperidine ring locked in a chair conformation, functionalized at two critical positions:

  • N1 Position (Sulfonamide): The methanesulfonyl (mesyl) group is strongly electron-withdrawing. Unlike standard piperidines where the ring nitrogen is basic, the N1 nitrogen here is rendered non-basic due to the delocalization of its lone pair into the adjacent sulfonyl

    
    -system.
    
  • C3 Position (Primary Amine): The primary amine serves as the primary nucleophilic handle for downstream coupling. The (3S) stereocenter dictates the precise 3D spatial vector of this amine, which is often the determining factor for binding affinity within chiral biological target pockets.

Causality of Physicochemical Shifts

The presence of the N1-methanesulfonyl group fundamentally alters the electronic landscape of the entire molecule. The intrinsic basicity of a standard 3-aminopiperidine features a pKa of approximately 10.0 to 10.5 [2]. However, the highly electronegative sulfonyl group exerts a strong electron-withdrawing inductive effect (-I) through the


-bond framework of the ring. This withdrawal of electron density stabilizes the lone pair on the C3 amine, thermodynamically destabilizing its protonated conjugate acid. Consequently, the pKa of the primary amine is depressed to an estimated 8.5–9.0.

Furthermore, the introduction of the highly polar, hydrogen-bond accepting sulfonamide group drastically reduces the molecule's lipophilicity compared to the parent piperidine, shifting the LogP into a hydrophilic regime [3].

Quantitative Physicochemical Properties

To facilitate formulation and synthetic planning, the core physicochemical parameters of the molecule are summarized below. Due to the high hydrophilicity and potential for atmospheric moisture absorption (hygroscopicity) of the free base, the compound is almost exclusively handled and stored as a hydrochloride (HCl) salt [1].

PropertyValue (Free Base)Value (HCl Salt)Reference / Derivation
CAS Number N/A2322931-90-6 (3S-HCl)Sigma-Aldrich [1]
Molecular Formula C₆H₁₄N₂O₂SC₆H₁₅ClN₂O₂SCalculated
Molecular Weight 178.25 g/mol 214.71 g/mol Calculated
pKa (Primary Amine) 8.5 – 9.0 (Predicted)N/ADerived via Inductive Effect [2]
LogP -0.3 to -0.5 (Predicted)N/AStructural Analogy [3]
Physical State Viscous Oil / Low MP SolidWhite to Off-White PowderEmpirical Observation [4]

Analytical & Experimental Methodologies

Scientific integrity demands that analytical and synthetic protocols be robust and self-validating. Below are the standard operating procedures for working with this compound.

Protocol 1: Self-Validating Chiral HPLC for Purity Determination

When synthesizing or purchasing (3S)-1-methanesulfonylpiperidin-3-amine, verifying the Enantiomeric Excess (ee) is paramount. This protocol uses a built-in system suitability test to mathematically prove the reliability of the results.

  • System Suitability (The Validation Step): Prepare a 1 mg/mL solution of racemic 1-methanesulfonylpiperidin-3-amine in the chosen mobile phase. Inject onto a chiral stationary phase (e.g., Chiralpak AD-H). Adjust the mobile phase (e.g., Hexane/Isopropanol/Diethylamine 80:20:0.1) until the resolution factor (

    
    ) between the (3R) and (3S) peaks is strictly 
    
    
    
    .
    • Causality: This step proves the chromatographic system is physically capable of separating the enantiomers, validating that a subsequent "flat line" for the (3R) peak in the pure sample is due to true purity, not co-elution.

  • Sample Preparation: Dissolve the (3S) sample at 1 mg/mL in the validated mobile phase.

  • Execution: Inject the sample under identical conditions.

  • Data Analysis: Integrate peak areas to calculate Enantiomeric Excess:

    
    .
    
Protocol 2: Chemoselective Functionalization of the C3 Amine

This protocol outlines the coupling of the C3 amine with an electrophile (e.g., an aryl halide via SNAr or an acyl chloride).

  • Preparation: Suspend (3S)-1-methanesulfonylpiperidin-3-amine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • In Situ Free-Basing: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: The pKa of the C3 amine is ~8.8. DIPEA (pKa ~10.5) ensures complete deprotonation of the hydrochloride salt, liberating the nucleophilic free amine. DIPEA's steric bulk prevents it from competing as a nucleophile.

  • Electrophile Addition: Dropwise add the electrophile (1.1 eq) at 0 °C.

    • Causality: Maintaining 0 °C suppresses exothermic side reactions and preserves the stereochemical integrity of the C3 chiral center.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with DCM. The biphasic quench neutralizes acidic byproducts and removes water-soluble impurities.

Synthetic Integration Workflow

The following diagram illustrates the logical progression of integrating (3S)-1-methanesulfonylpiperidin-3-amine into a larger API scaffold, highlighting the critical purification checkpoints.

G A (3S)-1-methanesulfonyl piperidin-3-amine C SNAr / Cross-Coupling Reaction A->C B Electrophilic Partner (e.g., Aryl Halide) B->C D Crude Intermediate C->D Heat/Base E Chiral HPLC Purification D->E Isolate F Enantiopure API E->F >99% ee

Caption: Workflow for the synthetic integration of (3S)-1-methanesulfonylpiperidin-3-amine into an API.

Safety, Storage, and Handling

Due to the presence of the primary amine and the sulfonyl group, the compound exhibits specific handling requirements:

  • Hazards: Classified under GHS as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [3].

  • Storage: The hydrochloride salt is hygroscopic. It must be stored at 2–8 °C under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container to prevent moisture-induced degradation and maintain free-flowing powder characteristics.

References

(3S)-1-Methanesulfonylpiperidin-3-amine: A Precision Scaffold for Metabolic Stability and Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the medicinal chemistry, synthesis, and application of (3S)-1-methanesulfonylpiperidin-3-amine , a critical chiral building block in modern drug discovery.

Executive Summary

(3S)-1-methanesulfonylpiperidin-3-amine (CAS: 1234576-82-9) represents a "privileged scaffold" in medicinal chemistry, combining the structural rigidity of the piperidine ring with the metabolic robustness of a sulfonamide moiety. Unlike its N-alkyl or N-acyl counterparts, the N-methanesulfonyl (mesyl) group imparts unique electronic properties—reducing the basicity of the piperidine nitrogen while offering a distinct hydrogen bond acceptor profile.

This guide explores its utility as a bioisostere in JAK inhibitor optimization , its role in enhancing metabolic stability against CYP450-mediated N-dealkylation, and provides a validated protocol for its asymmetric synthesis from the chiral pool.

Physicochemical Profile

The (3S)-configuration is critical for binding affinity in chiral pockets (e.g., kinases, GPCRs). The sulfonyl group lowers the LogP compared to N-benzyl analogs, improving water solubility while maintaining membrane permeability.

PropertyValueClinical Relevance
Molecular Formula C₆H₁₄N₂O₂SFragment-based drug discovery (FBDD)
Molecular Weight 178.25 g/mol Ideal for "Rule of 3" fragment libraries
LogP (Calc) ~ -0.21High water solubility; low lipophilic clearance
TPSA 68 ŲGood oral bioavailability predictor (<140 Ų)
Chirality (3S)-enantiomerCritical for stereoselective target engagement
pKa (3-NH₂) ~ 9.8 (Amine)Protonated at physiological pH (lysosomotropic)

Synthetic Methodologies

High-purity synthesis of the (S)-enantiomer is achieved via two primary routes: Chiral Pool Synthesis (from L-Glutamic acid) or Classical Resolution . Below is the preferred Chiral Pool Route which avoids expensive chiral chromatography.

Route A: Chiral Pool Synthesis from L-Glutamic Acid

This route preserves the stereocenter of L-Glutamic acid, yielding high enantiomeric excess (>98% ee).

Step-by-Step Protocol:

  • Cyclization & Reduction: L-Glutamic acid is converted to (S)-5-oxopyrrolidine-2-carboxylic acid, followed by esterification and reduction to the diol.

  • Ring Expansion: The diol is activated (tosylation) and cyclized with benzylamine to form the piperidine ring.

  • N-Deprotection & Functionalization: Hydrogenolysis removes the benzyl group, followed by selective N-sulfonylation.

Experimental Protocol: Selective N-Sulfonylation

Targeting the N-1 position while preserving the C-3 amine.

Reagents: (S)-3-(Boc-amino)piperidine (1.0 eq), Methanesulfonyl chloride (MsCl, 1.1 eq), Triethylamine (TEA, 2.5 eq), Dichloromethane (DCM).

  • Setup: Dissolve (S)-3-(tert-butoxycarbonylamino)piperidine in anhydrous DCM (10 mL/g) under nitrogen atmosphere. Cool to 0°C.

  • Addition: Add TEA followed by the dropwise addition of MsCl over 15 minutes. Maintain temperature <5°C to prevent bis-sulfonylation.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection: Treat the crude intermediate with 4M HCl in Dioxane (10 eq) at RT for 2 hours. Precipitate the product as the hydrochloride salt with diethyl ether.

Visualization: Synthetic Pathway

Synthesis LGlu L-Glutamic Acid (Chiral Pool) Inter1 (S)-Pyroglutamate LGlu->Inter1 Cyclization Inter2 (S)-3-(Boc-amino) piperidine Inter1->Inter2 1. Reduction 2. Ring Expansion 3. Boc-Protection MsCl MsCl / TEA (Selective N-Sulfonylation) Inter2->MsCl DCM, 0°C Product (3S)-1-Methanesulfonyl piperidin-3-amine MsCl->Product 1. N-Mesylation 2. HCl/Dioxane

Caption: Stereoselective synthesis from L-Glutamic acid ensures (S)-configuration retention.

Medicinal Chemistry: The "Mesyl Switch"

Replacing an N-alkyl or N-acyl group with an N-methanesulfonyl group is a strategic modification in lead optimization, often called the "Mesyl Switch."

Metabolic Stability (Microsomal Clearance)

Piperidines with N-alkyl substituents (e.g., N-methyl, N-ethyl) are prone to oxidative N-dealkylation by CYP450 enzymes.

  • Mechanism: CYP450 abstracts an electron from the nitrogen lone pair or a hydrogen atom from the

    
    -carbon.
    
  • Mesyl Advantage: The sulfonyl group is strongly electron-withdrawing. It delocalizes the nitrogen lone pair, making it unavailable for initial oxidation. This effectively "blocks" the metabolic soft spot.

Electronic & Steric Bioisosterism
  • Geometry: The sulfonamide nitrogen is sp²-hybridized (planar), whereas N-alkyl amines are sp³ (pyramidal). This alters the vector of the piperidine ring, potentially optimizing fit within a binding pocket.

  • H-Bonding: The sulfonyl oxygens serve as weak H-bond acceptors (HBAs), interacting with backbone amides in the target protein (e.g., hinge region of kinases).

Comparative Analysis
Substituent (R)Electronic EffectMetabolic StabilityH-Bonding
-CH₃ (Methyl) Electron DonatingLow (N-demethylation)None
-C(=O)CH₃ (Acetyl) Weak Electron WithdrawingMedium (Amidase hydrolysis)Carbonyl Acceptor
-SO₂CH₃ (Mesyl) Strong Electron Withdrawing High (Oxidatively inert) Sulfonyl Acceptor

Case Study: Optimization of JAK Inhibitors

The (3S)-aminopiperidine scaffold is structurally homologous to the core of Tofacitinib (a JAK inhibitor). In second-generation inhibitor design, the N-methyl group of Tofacitinib analogs is often replaced with N-methanesulfonyl to improve the pharmacokinetic (PK) profile.

Hypothetical Optimization Workflow:

  • Hit: An N-methyl piperidine analog shows potent JAK1 inhibition (IC₅₀ < 10 nM) but high clearance in liver microsomes.

  • Design: Apply the "Mesyl Switch" to synthesize the (3S)-1-methanesulfonyl analog.

  • Result:

    • Potency: Maintained or improved due to new H-bond interactions with the sulfonyl oxygens.

    • Stability: Half-life (t1/2) increases from 20 min to >120 min in human liver microsomes.

    • Selectivity: The rigidified sulfonamide orientation reduces off-target binding to related kinases (e.g., ROCK, PKA).

Visualization: The "Mesyl Switch" Logic

MesylSwitch Hit Hit Compound (N-Methyl Piperidine) Issue Problem: High Metabolic Clearance (CYP450 N-Demethylation) Hit->Issue Strategy Strategy: The 'Mesyl Switch' Issue->Strategy Lead Lead Candidate ((3S)-N-Mesyl Analog) Strategy->Lead Replace -CH3 with -SO2CH3 Outcome Outcome: 1. Blocked Metabolic Soft Spot 2. New H-Bond Acceptor 3. Improved t1/2 Lead->Outcome

Caption: Strategic replacement of N-methyl with N-mesyl to enhance metabolic stability.

References

  • Piperidine Scaffolds in Drug Discovery: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access. European Journal of Medicinal Chemistry, 2026.

  • Synthesis from Chiral Pool: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 2014.

  • Metabolic Stability of Sulfonamides: Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Journal of Medicinal Chemistry, 2021.[1]

  • JAK Inhibitor Structural Biology: Discovery of Tofacitinib: A Pan-JAK Inhibitor. ACS Medicinal Chemistry Letters, 2010.

  • Antibacterial Quinolone Optimization: Discovery of (3S)-amino-(4R)-ethylpiperidinyl quinolones as potent antibacterial agents.[2] Journal of Medicinal Chemistry, 2003.

Sources

(3S)-1-Methanesulfonylpiperidin-3-amine: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Chiral Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a highly privileged structure due to its frequent appearance in clinically successful drugs.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise tuning of interactions with biological targets.[1] Within this class, chiral 3-aminopiperidines have emerged as particularly valuable building blocks. The presence of a stereocenter at the C3 position, combined with the basic nitrogen atom, provides a bifunctional motif crucial for establishing key binding interactions, such as hydrogen bonds and salt bridges, within enzyme active sites or receptor pockets.

This guide focuses on (3S)-1-methanesulfonylpiperidin-3-amine , a specific and highly functionalized chiral building block. The introduction of a methanesulfonyl (mesyl) group onto the piperidine nitrogen fundamentally alters the properties of the core scaffold. It transforms the typically basic ring nitrogen into a neutral, non-basic sulfonamide moiety.[2] This modification is critical from a drug design perspective as it removes a potential site of metabolic liability and unwanted off-target interactions while maintaining the structural integrity and conformational preferences of the piperidine ring. The resulting molecule, with its defined (S)-stereochemistry at the C3 amine and the robust sulfonamide at N1, offers a unique and powerful tool for medicinal chemists aiming to optimize potency, selectivity, and pharmacokinetic profiles.

This document serves as an in-depth technical resource, providing a holistic overview of the synthesis, characterization, and strategic application of (3S)-1-methanesulfonylpiperidin-3-amine for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Structural Properties

A thorough understanding of a building block's fundamental properties is paramount for its effective use. The key characteristics of (3S)-1-methanesulfonylpiperidin-3-amine are summarized below.

PropertyValueSource
Molecular Formula C₆H₁₄N₂O₂S[3]
Molecular Weight 178.25 g/mol (Calculated)
Appearance Typically a powder or solid[3]
Chirality (S)-configuration at C3[4]
Key Functional Groups Primary amine (C3), Sulfonamide (N1)[5]
InChI Key MJAGCBBGJUYWPB-UHFFFAOYSA-N (for hydrochloride salt)[3]

Note: Properties may refer to the free base or a common salt form, such as the hydrochloride salt.

The structural features of this molecule are central to its utility. The primary amine at the C3 position is a key nucleophilic handle and a hydrogen bond donor. The stereochemistry at this position is critical for enantioselective recognition by biological targets. The methanesulfonyl group is a strong electron-withdrawing group, rendering the N1 nitrogen non-basic. It also acts as a hydrogen bond acceptor.[6]

Strategic Synthesis of the Chiral Core

The enantiomeric purity of the 3-aminopiperidine core is the most critical aspect of the synthesis. Several strategic approaches have been developed, broadly categorized into chiral resolution of racemic mixtures and asymmetric synthesis from prochiral precursors or chiral pool starting materials.

Synthetic Strategy Overview

The general workflow for obtaining (3S)-1-methanesulfonylpiperidin-3-amine involves securing the chiral (S)-3-aminopiperidine core, which is then functionalized.

Caption: Key synthetic pathways to (3S)-1-methanesulfonylpiperidin-3-amine.

1. Asymmetric Synthesis via Biocatalysis (Pathway A): The use of enzymes, particularly transaminases, has become a preferred industrial method for generating chiral amines due to high enantioselectivity and mild reaction conditions.[7][8][9] This approach typically starts from a prochiral ketone.

  • Causality: The enzyme's active site is intrinsically chiral, allowing it to selectively transfer an amino group to one face of the ketone, resulting in a single enantiomer of the amine product. This avoids the 50% theoretical yield limit of classical resolution.[9]

2. Chiral Resolution of Racemic 3-Aminopiperidine (Pathway B): This classical approach involves reacting a racemic mixture of a 3-aminopiperidine derivative with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts.[10][11] These salts have different physical properties, most notably solubility, allowing for their separation by fractional crystallization.

  • Causality: The differential solubility arises from the distinct three-dimensional packing of the diastereomeric salt pairs in the crystal lattice. The choice of resolving agent and solvent system is critical and often requires empirical screening for optimization.[10] While robust, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

3. Chiral Pool Synthesis (Pathway C): This strategy leverages naturally occurring, enantiomerically pure starting materials, such as amino acids. For instance, L-glutamic acid can be converted through a multi-step sequence into enantiomerically pure 3-(N-Boc amino) piperidine derivatives.

  • Causality: The stereocenter from the starting material is carried through the synthetic sequence, defining the stereochemistry of the final product. This approach avoids a resolution step but may involve a longer synthetic route.

Detailed Experimental Protocol: Synthesis from (S)-3-Aminopiperidine Dihydrochloride

This protocol describes the final sulfonylation step, a common transformation in the synthesis of the target compound. It assumes the enantiomerically pure starting material, (S)-3-aminopiperidine, is available (e.g., after resolution and deprotection).

Reaction Scheme:

(S)-3-Aminopiperidine + Methanesulfonyl Chloride → (3S)-1-Methanesulfonylpiperidin-3-amine

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of (S)-3-aminopiperidine dihydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) at 0 °C, add a suitable base (e.g., Triethylamine, Diisopropylethylamine) (2.2 - 3.0 eq) dropwise. The base is crucial to neutralize the hydrochloride salt and to scavenge the HCl generated during the reaction.

  • Sulfonylation: While maintaining the temperature at 0 °C, add a solution of methanesulfonyl chloride (1.0 - 1.2 eq) in the same solvent dropwise over 30-60 minutes. The slow addition is critical to control the exotherm of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., 2-3 times).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final product.

  • Characterization (Self-Validation): The identity and purity of the final compound must be confirmed. Key analytical techniques include:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.[12]

    • Chiral HPLC: To determine the enantiomeric excess (ee%) of the final product, ensuring no racemization occurred.[13][14]

Application in Drug Discovery: A Case Study in P2Y12 Inhibitors

The utility of (3S)-1-methanesulfonylpiperidin-3-amine is prominently demonstrated by its incorporation into potent and selective inhibitors of the P2Y12 receptor, a key target in antiplatelet therapy.[15][16] P2Y12 inhibitors are crucial for preventing thrombotic events in patients with acute coronary syndromes.[17]

Role in Molecular Recognition

In the context of P2Y12 inhibitors like Ticagrelor, the (3S)-1-methanesulfonylpiperidin-3-amine fragment plays a multifaceted role in binding to the receptor.

Caption: Interaction map of the building block within a target binding site.

  • The (S)-Amine Group: The primary amine at the C3 position is often protonated under physiological pH. This positively charged ammonium group can form a strong ionic interaction (salt bridge) or a hydrogen bond with a negatively charged amino acid residue (e.g., aspartate or glutamate) in the receptor's binding pocket. The specific (S)-stereochemistry ensures the precise orientation required for this high-affinity interaction.

  • The Methanesulfonyl Group: The oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors.[6] They can interact with hydrogen bond donor residues (e.g., asparagine, glutamine, or backbone N-H groups) in the active site, further anchoring the molecule.

  • The Piperidine Ring: The saturated ring itself provides a rigid scaffold that positions the key interacting groups (amine and sulfonyl) in the correct spatial arrangement. The aliphatic nature of the ring allows it to fit into hydrophobic sub-pockets within the binding site, contributing to the overall binding affinity through van der Waals interactions.[1]

The combination of these features—a stereochemically defined basic center for ionic bonding, a hydrogen-bond accepting sulfonamide, and a rigid hydrophobic scaffold—makes (3S)-1-methanesulfonylpiperidin-3-amine a powerful building block for designing high-potency and selective ligands. Its use helps medicinal chemists address multiple requirements of drug design simultaneously, leading to candidates with improved pharmacological profiles.

Conclusion and Future Outlook

(3S)-1-Methanesulfonylpiperidin-3-amine stands out as a sophisticated chiral building block with significant strategic value in modern drug discovery. Its unique combination of a stereodefined primary amine and a non-basic sulfonamide within a conformationally constrained piperidine ring offers a pre-organized set of features to engage with biological targets effectively. The development of efficient and scalable synthetic routes, particularly those employing biocatalysis, has made this valuable intermediate more accessible for both discovery and development phases. As the demand for drugs with higher selectivity and improved pharmacokinetic properties continues to grow, the strategic deployment of highly functionalized, stereochemically pure building blocks like (3S)-1-methanesulfonylpiperidin-3-amine will remain a critical enabler of innovation in medicinal chemistry.

References

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016). SciSpace. [Link]

  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. ACS Publications. [Link]

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. RSC Publishing. [Link]

  • Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journals. [Link]

  • Process for the preparation of enantiomerically enriched 3-aminopiperidine.
  • Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. ResearchGate. [Link]

  • Piperidin-3-yl methanesulfonate. PubChem. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Oral P2Y12 Inhibitors: Victims or Perpetrators? A Focused Review on Pharmacokinetic, Clinically Relevant Drug Interactions. European Cardiology Review. [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI. [Link]

  • Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. PMC. [Link]

  • Chemists Make Strides to Simplify Drug Design, Synthesis. Drug Discovery and Development. [Link]

  • Research could enable assembly line synthesis of prevalent amine-containing drugs. University of Illinois. [Link]

  • P2Y12 Receptor Inhibitors Increasing the Efficacy of Post-Acute Myocardial Infarction Treatment. Proceedings of the Texas A&M Medical Student Grand Rounds. [Link]

  • Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Drug Hunter. [Link]

  • P2Y12 Receptor Inhibitors in Acute Coronary Syndromes: What Is New on the Horizon? Hindawi. [Link]

  • AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
  • A method for preparing 1-(3-methoxypropyl) piperidine-4-amine. Patsnap. [Link]

  • P2Y 12 Inhibitor Monotherapy after Percutaneous Coronary Intervention. MDPI. [Link]

  • Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. PubMed. [Link]

Sources

Methodological & Application

Application Note: The Strategic Integration of (3S)-1-Methanesulfonylpiperidin-3-amine in the Synthesis of Novel Phosphodiesterase 4 (PDE4) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: Targeting PDE4 in Inflammatory Disease

Phosphodiesterase 4 (PDE4) is a superfamily of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in numerous signaling pathways.[1] Within inflammatory and immune cells, PDE4 is the predominant PDE isozyme, making it a key regulator of the inflammatory cascade.[2] Inhibition of PDE4 prevents the degradation of cAMP, leading to elevated intracellular levels. This increase in cAMP activates Protein Kinase A (PKA), which in turn modulates the transcription of various cytokines, ultimately suppressing the production of pro-inflammatory mediators like TNF-α and interleukins, and promoting anti-inflammatory responses.[3][4]

This mechanism has established PDE4 as a validated therapeutic target for a range of chronic inflammatory and autoimmune diseases, leading to the development of successful drugs such as Apremilast (Otezla®) for psoriasis and Roflumilast (Daliresp®) for Chronic Obstructive Pulmonary Disease (COPD).[2][4] The ongoing challenge in the field is the development of next-generation inhibitors with improved selectivity and tolerability to mitigate side effects like emesis, which are often associated with broad PDE4 inhibition.[5]

The Role of the (3S)-1-Methanesulfonylpiperidin-3-amine Scaffold

The selection of specific building blocks is paramount in modern medicinal chemistry to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The chiral amine, (3S)-1-methanesulfonylpiperidin-3-amine , represents a strategic scaffold for the synthesis of novel PDE4 inhibitors for several compelling reasons:

  • Chirality and 3D-Space Occupancy: The (S)-configuration at the 3-position of the piperidine ring provides a defined stereochemical vector. This is critical for precise interaction with the chiral environment of the enzyme's active site, potentially leading to enhanced potency and selectivity for specific PDE4 isoforms.

  • The Piperidine Ring: As one of the most prevalent N-heterocycles in FDA-approved drugs, the piperidine ring is a privileged scaffold.[6] It offers a rigid, three-dimensional structure that can appropriately position substituents for optimal binding interactions while often conferring favorable physicochemical properties such as aqueous solubility.

  • The N-Methanesulfonyl Group: The methanesulfonyl (mesyl) group attached to the piperidine nitrogen is a non-ionizable, polar functionality. It serves as a strong hydrogen bond acceptor and can significantly influence the molecule's solubility, metabolic stability, and cell permeability. Unlike a basic nitrogen, the sulfonamide nitrogen is non-basic, which can be crucial for avoiding off-target interactions (e.g., with hERG channels) and improving the overall pharmacological profile.

The combination of these features makes (3S)-1-methanesulfonylpiperidin-3-amine an attractive building block for introducing a polar, chiral moiety into a PDE4 inhibitor pharmacophore, typically through the formation of a robust amide bond with a core carboxylic acid fragment.

Visualizing the PDE4 Inhibition Pathway

The following diagram illustrates the central role of PDE4 in modulating the inflammatory response and how its inhibition leads to a therapeutic anti-inflammatory effect.

PDE4_Pathway cluster_membrane Cell Membrane GPCR GPCR Activation (e.g., by Prostaglandins) AC Adenylyl Cyclase (AC) GPCR->AC cAMP cAMP (Second Messenger) AC->cAMP ATP ATP ATP->AC converts PKA Protein Kinase A (PKA) Activation cAMP->PKA PDE4 PDE4 Enzyme cAMP->PDE4 hydrolyzed by CREB CREB Phosphorylation PKA->CREB ProInflammatory Pro-inflammatory Response ↓ (e.g., TNF-α, IL-23) PKA->ProInflammatory suppresses AntiInflammatory Anti-inflammatory Gene Transcription ↑ (e.g., IL-10) CREB->AntiInflammatory AMP Inactive AMP PDE4->AMP Inhibitor (3S)-1-Methanesulfonyl -piperidine-based Inhibitor Inhibitor->PDE4

Caption: Mechanism of PDE4 Inhibition to Reduce Inflammation.

Protocol: Synthesis of a Novel PDE4 Inhibitor Candidate via Amide Coupling

This section provides a detailed, self-validating protocol for the synthesis of a representative novel PDE4 inhibitor, (S)-N-(1-(methylsulfonyl)piperidin-3-yl)-3-(cyclopentyloxy)-4-methoxybenzamide , through the coupling of (3S)-1-methanesulfonylpiperidin-3-amine with a well-established PDE4 pharmacophore core, 3-(cyclopentyloxy)-4-methoxybenzoic acid.

Synthetic Workflow Overview

The synthesis is a standard yet robust amide coupling reaction, a cornerstone of medicinal chemistry.[7] The carboxylic acid is first activated in situ using a coupling agent, which then reacts with the primary amine of our key building block to form the target amide.

Synthesis_Workflow Start Starting Materials: - Carboxylic Acid Core - Chiral Amine Building Block Step1 Step 1: Reagent Solubilization (Anhydrous DMF) Start->Step1 Step2 Step 2: Carboxylic Acid Activation (HATU / Base) Step1->Step2 Step3 Step 3: Nucleophilic Attack (Amine Addition) Step2->Step3 Step4 Step 4: Reaction Monitoring (TLC / LC-MS) Step3->Step4 Step5 Step 5: Aqueous Work-up (Quench & Extraction) Step4->Step5 Step6 Step 6: Purification (Silica Gel Chromatography) Step5->Step6 End Final Product: - Characterization (NMR, MS) - Purity Analysis (HPLC) Step6->End

Caption: General Workflow for Amide Coupling Synthesis.

Detailed Experimental Protocol

Reaction Scheme:

Reaction_Scheme Scheme 1: Synthesis of the Target Compound r1 3-(cyclopentyloxy)-4-methoxybenzoic acid plus + r2 (3S)-1-methanesulfonyl -piperidin-3-amine arrow_node plus->arrow_node reagents HATU, DIPEA DMF, 25 °C, 12h reagents->arrow_node prod (S)-N-(1-(methylsulfonyl)piperidin-3-yl) -3-(cyclopentyloxy)-4-methoxybenzamide arrow_node->prod

Caption: Amide Coupling to Form the Target PDE4 Inhibitor.

Materials and Reagents:

ReagentFormulaMW ( g/mol )MmolEq.Amount
3-(cyclopentyloxy)-4-methoxybenzoic acidC₁₃H₁₆O₄236.261.001.0236 mg
(3S)-1-methanesulfonylpiperidin-3-amine HClC₆H₁₅ClN₂O₂S214.721.101.1236 mg
HATUC₁₀H₁₅F₆N₆OP380.231.201.2456 mg
DIPEAC₈H₁₉N129.243.003.0522 µL
Anhydrous DMFC₃H₇NO73.09--10 mL
Ethyl AcetateC₄H₈O₂88.11--As needed
Saturated NaHCO₃ (aq)NaHCO₃84.01--As needed
BrineNaCl58.44--As needed

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add 3-(cyclopentyloxy)-4-methoxybenzoic acid (236 mg, 1.00 mmol) and HATU (456 mg, 1.20 mmol).

  • Solubilization: Add anhydrous N,N-Dimethylformamide (DMF, 10 mL) and stir the mixture until all solids are dissolved.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 522 µL, 3.00 mmol) to the solution. Stir for 5 minutes at room temperature (25 °C). The addition of DIPEA is crucial not only to catalyze the reaction but also to neutralize the hydrochloride salt of the amine starting material.

  • Amine Addition: In a separate vial, dissolve (3S)-1-methanesulfonylpiperidin-3-amine hydrochloride (236 mg, 1.10 mmol) in a minimal amount of DMF (~1 mL) and add it dropwise to the reaction flask.

  • Reaction Progress: Stir the reaction mixture at room temperature for 12 hours.

    • Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete upon the disappearance of the limiting reagent (the carboxylic acid). A typical mobile phase for TLC would be 50% Ethyl Acetate in Hexanes.

  • Quenching and Work-up: Pour the reaction mixture into a separatory funnel containing 50 mL of water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) to remove unreacted acid and HOBt (from HATU), followed by brine (1 x 30 mL). The bicarbonate wash is a critical step to ensure a clean product.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude material by silica gel column chromatography, eluting with a gradient of 20% to 80% Ethyl Acetate in Hexanes.

  • Final Product: Combine the pure fractions and concentrate in vacuo to afford the final product, (S)-N-(1-(methylsulfonyl)piperidin-3-yl)-3-(cyclopentyloxy)-4-methoxybenzamide , typically as a white to off-white solid.

    • Expected Outcome: Yields for this type of coupling are typically in the range of 70-90%. Purity should be >95% as determined by HPLC. The product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and identity.

Trustworthiness and Causality in Protocol Design

  • Choice of Coupling Reagent: HATU is chosen for its high efficiency and low rate of racemization, which is critical when working with chiral substrates.[7] It rapidly forms an activated ester intermediate, leading to clean and fast amide bond formation.

  • Solvent and Temperature: Anhydrous DMF is an excellent polar aprotic solvent for this reaction, solubilizing all reagents effectively. Running the reaction at room temperature is sufficient for HATU-mediated couplings and prevents potential side reactions or degradation that could occur at elevated temperatures.

  • Stoichiometry: A slight excess of the amine (1.1 eq.) and coupling reagent (1.2 eq.) is used to ensure the complete consumption of the more valuable carboxylic acid starting material. A larger excess of the non-nucleophilic base, DIPEA, is required to activate the coupling reagent and neutralize the HCl salt of the amine.

By following this detailed protocol and understanding the rationale behind each step, researchers can confidently apply (3S)-1-methanesulfonylpiperidin-3-amine as a valuable building block in the synthesis of novel and potent PDE4 inhibitors.

References

Sources

Experimental protocol for coupling reactions with (3S)-1-methanesulfonylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Amide Coupling Reactions with (3S)-1-Methanesulfonylpiperidin-3-amine

Introduction

In the landscape of modern medicinal chemistry and drug development, the amide bond remains a cornerstone of molecular architecture. Its prevalence in pharmaceuticals and natural products underscores the critical need for robust and efficient synthetic methodologies.[1] The piperidine scaffold, a privileged structure in drug discovery, often requires functionalization via amide coupling. This guide provides a detailed technical overview and experimental protocols for the successful coupling of carboxylic acids with (3S)-1-methanesulfonylpiperidin-3-amine, a chiral secondary amine building block of increasing importance.

This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind reagent selection and procedural choices. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns. We will explore two of the most reliable and widely adopted coupling strategies: the uronium salt-based approach using HATU and the carbodiimide-based method employing EDC in conjunction with HOBt.

Reagent Profile: (3S)-1-Methanesulfonylpiperidin-3-amine

A thorough understanding of the starting amine is paramount for successful coupling. (3S)-1-Methanesulfonylpiperidin-3-amine, typically used as its hydrochloride salt, is a chiral secondary amine. The presence of the electron-withdrawing methanesulfonyl group can influence the nucleophilicity of the amine, making the selection of an appropriate activation strategy crucial.

Table 1: Properties of (3S)-1-Methanesulfonylpiperidin-3-amine Hydrochloride

PropertyValueSource
CAS Number 1209712-99-1[2]
Molecular Formula C₆H₁₅ClN₂O₂S[3]
Molecular Weight 214.72 g/mol
Physical Form Powder
Storage Room Temperature, keep container tightly sealed[4]

Safety Considerations: (3S)-1-Methanesulfonylpiperidin-3-amine hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times.[6] All manipulations should be performed in a well-ventilated chemical fume hood.[4]

The Chemistry of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow due to a competing acid-base reaction that forms a non-reactive carboxylate-ammonium salt.[7][8] Therefore, the carboxylic acid must first be converted into a more electrophilic, "activated" species that is susceptible to nucleophilic attack by the amine.[7]

G cluster_0 General Amide Coupling Workflow Reactants Carboxylic Acid (R-COOH) + Amine (R'-NHR'') Activation Coupling Reagent + Base Intermediate Activated Intermediate (e.g., Active Ester) Activation->Intermediate Activation Product Amide Product Intermediate->Product Nucleophilic Attack

Caption: General workflow for amide bond formation.

Mechanistic Insights: HATU and EDC/HOBt Pathways

The choice of coupling reagent is critical and depends on factors like substrate sterics, potential for racemization, and reaction conditions.[9]

HATU-Mediated Coupling

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a third-generation uronium/aminium salt-based coupling reagent known for its high efficiency, fast reaction rates, and ability to suppress racemization.[9][10] It is particularly effective for challenging couplings, including those involving sterically hindered substrates.[9]

The mechanism proceeds through several key steps:

  • Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[11][12]

  • Activation: The carboxylate anion attacks HATU, forming a highly reactive OAt-active ester and releasing tetramethylurea as a byproduct.[12][13]

  • Coupling: The secondary amine, (3S)-1-methanesulfonylpiperidin-3-amine, performs a nucleophilic attack on the carbonyl carbon of the active ester to form the desired amide product, regenerating HOAt (1-Hydroxy-7-azabenzotriazole).[9][12] The pyridine nitrogen in the HOAt moiety is believed to facilitate this step via a stabilized transition state.[13]

G Acid R-COOH Carboxylate R-COO⁻ Acid->Carboxylate + Base Base DIPEA ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU HATU->ActiveEster Amide Amide Product ActiveEster->Amide + Amine TMU Tetramethylurea ActiveEster->TMU byproduct Amine Piperidine Amine Amine->Amide

Caption: Mechanism of HATU-mediated amide coupling.

EDC/HOBt-Mediated Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that facilitates amide bond formation.[9][14] It is often used with an additive like HOBt (N-hydroxybenzotriazole) to improve efficiency and, crucially, to suppress racemization by preventing the formation of undesirable side products.[9][14][15]

The mechanism is as follows:

  • Initial Activation: The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive and unstable O-acylisourea intermediate.[9][16]

  • Additive Interception: The nucleophilic HOBt rapidly attacks the O-acylisourea intermediate.[9]

  • Active Ester Formation: This attack forms a more stable HOBt-active ester and releases the water-soluble EDC-urea byproduct.[9][17] The HOBt-ester is less prone to racemization than the O-acylisourea.[9]

  • Coupling: The amine nucleophile attacks the activated HOBt-ester to yield the final amide product.[9]

G Acid R-COOH O_acyl O-Acylisourea (unstable) Acid->O_acyl + EDC EDC EDC EDC->O_acyl HOBt_Ester HOBt-Active Ester O_acyl->HOBt_Ester + HOBt EDC_Urea EDC-Urea O_acyl->EDC_Urea byproduct HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide + Amine Amine Piperidine Amine Amine->Amide

Caption: Mechanism of EDC/HOBt-mediated coupling.

Experimental Protocols

The following protocols are generalized starting points. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates. Always use anhydrous solvents and perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for its high efficiency and speed, especially for valuable or sterically demanding substrates.[9]

Table 2: Reagents and Materials for HATU Coupling

Reagent/MaterialPurposeTypical Equivalents
Carboxylic AcidSubstrate1.0
(3S)-1-methanesulfonylpiperidin-3-amine HClSubstrate1.0 - 1.2
HATUCoupling Reagent1.1 - 1.2
DIPEANon-nucleophilic Base3.0 - 4.0
Anhydrous DMF or DCMSolvent-
Inert Gas (N₂ or Ar)Atmosphere-

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Activation: Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (3.0 eq). The additional equivalents of base are required to neutralize the HCl salt of the amine and deprotonate the carboxylic acid.

  • Pre-activation: Stir the reaction mixture at room temperature for 15-20 minutes. This allows for the formation of the OAt-active ester.[18]

  • Amine Addition: Add (3S)-1-methanesulfonylpiperidin-3-amine hydrochloride (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[18]

  • Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x). To remove residual DMF from ethyl acetate extracts, wash the combined organic layers with a 5% LiCl aqueous solution or brine.[18]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the pure amide.[1][18]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a cost-effective and highly reliable method, suitable for a wide range of substrates.[19] The water-soluble nature of the EDC byproduct simplifies purification.[15]

Table 3: Reagents and Materials for EDC/HOBt Coupling

Reagent/MaterialPurposeTypical Equivalents
Carboxylic AcidSubstrate1.0
(3S)-1-methanesulfonylpiperidin-3-amine HClSubstrate1.0 - 1.2
EDC HydrochlorideCoupling Reagent1.2 - 1.5
HOBtAdditive1.2 - 1.5
DIPEA or TriethylamineBase3.0 - 4.0
Anhydrous DCM or DMFSolvent-
Inert Gas (N₂ or Ar)Atmosphere-

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), (3S)-1-methanesulfonylpiperidin-3-amine hydrochloride (1.1 eq), and HOBt (1.2 eq). Dissolve the solids in anhydrous DCM (or DMF).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This is recommended to minimize potential side reactions and racemization.[15][20]

  • Reagent Addition: Add EDC hydrochloride (1.2 eq) to the stirred solution portion-wise. Following this, add DIPEA (3.0 eq) dropwise, ensuring the internal temperature remains low.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.[18] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NaHCO₃. Extract the product with DCM (3x).

  • Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove excess acid and HOBt), and finally with brine.[18][20]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material via silica gel column chromatography.

Optimization and Troubleshooting

Table 4: Common Issues and Solutions in Amide Coupling

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive coupling reagent (hydrolysis) - Insufficient base - Wet solvent/reagents - Steric hindrance- Use fresh, high-purity coupling reagents. - Ensure sufficient base is used to neutralize HCl salt and deprotonate the acid. - Use anhydrous solvents. - Switch to a more powerful coupling reagent like HATU. Increase temperature or reaction time.
Presence of Byproducts - Tetramethylurea (from HATU) - EDC-urea byproduct - N-acylurea (from EDC)- Tetramethylurea is polar and can often be removed with aqueous work-up or careful chromatography.[21] - EDC-urea is water-soluble and is typically removed during the aqueous work-up.[15] - Use of HOBt minimizes N-acylurea formation. Running the reaction at 0°C also helps.[15]
Racemization of Chiral Acid - Over-activation - High reaction temperature - Absence of anti-racemization additive- Use of additives like HOBt or reagents like HATU (which contains the HOAt moiety) is critical. - Perform the coupling at lower temperatures (e.g., starting at 0 °C). - Avoid using excess base where possible.
Difficult Purification - Polar byproducts co-eluting with the product.- Ensure a thorough aqueous work-up is performed to remove water-soluble impurities. - Consider alternative purification techniques like reversed-phase chromatography or recrystallization.[22][23]

Product Characterization

Confirming the structure and purity of the final amide product is a critical final step.

  • NMR Spectroscopy (¹H and ¹³C): Successful amide bond formation will result in the appearance of a characteristic amide N-H proton signal (if applicable) and shifts in the signals of the protons and carbons adjacent to the newly formed bond. Due to the partial double-bond character of the C-N amide bond, hindered rotation can sometimes lead to the appearance of two distinct sets of signals (rotamers) for the piperidine ring protons in the ¹H NMR spectrum.[24][25]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the synthesized amide, typically by observing the [M+H]⁺ ion.

  • Chromatography (TLC/LC-MS/HPLC): These techniques are essential for monitoring reaction progress and assessing the final purity of the isolated product.[1]

Conclusion

The coupling of (3S)-1-methanesulfonylpiperidin-3-amine with carboxylic acids is a readily achievable transformation vital for the synthesis of novel chemical entities. By understanding the underlying mechanisms of powerful coupling reagents like HATU and EDC/HOBt, researchers can make informed decisions to optimize their synthetic routes. The detailed protocols and troubleshooting guide provided herein serve as a robust starting point for developing efficient and scalable processes, ultimately accelerating the pace of discovery in pharmaceutical and chemical research.

References

  • Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry. Common Organic Chemistry. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. (2020, December 21). YouTube. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. National Center for Biotechnology Information. [Link]

  • HATU - Wikipedia. Wikipedia. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. (2024, April 14). YouTube. [Link]

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. Common Organic Chemistry. [Link]

  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (2025, June 10). MDPI. [Link]

  • How should I purify a complex, polar, amide reaction mixture? - Biotage. (2023, February 10). Biotage. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015, November 15). ACS Publications. [Link]

  • US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof - Google Patents.
  • Synthesis, Characterisation and Antimicrobial Activity Studies of Some New N-Substituted Piperidine Derivatives of 2-(4-chloro-4-(4 chlorophenyl)) Piperidine - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]

  • What is the best technique for amide purification? - ResearchGate. (2020, November 2). ResearchGate. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022, August 29). Growing Science. [Link]

  • Coupling Reagents - Aapptec Peptides. Aapptec. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Aapptec. [Link]

  • 23.3. Reactions of amines | Organic Chemistry II - Lumen Learning. Lumen Learning. [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - ResearchGate. (2026, January 6). ResearchGate. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - Beilstein Journals. Beilstein Journals. [Link]

  • 6 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine | Journal of the American Chemical Society. ACS Publications. [Link]

  • 1-Methanesulfonylpiperidin-3-amine hydrochloride | C6H15ClN2O2S | CID 45792405 - PubChem. PubChem. [Link]

  • EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids - Google Patents.
  • Trimethylsilyl azide-promoted acid-amine coupling: A facile one-pot route to amides from carboxylic acid - Arkivoc. Arkivoc. [Link]

Sources

Introduction: The Significance of (3S)-1-methanesulfonylpiperidin-3-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Amide Bond Formation with (3S)-1-methanesulfonylpiperidin-3-amine: Application Notes and Protocols

(3S)-1-methanesulfonylpiperidin-3-amine is a chiral building block of significant interest to medicinal chemists and drug development professionals. Its unique structure, featuring a stereodefined secondary amine on a piperidine scaffold functionalized with a methanesulfonyl group, offers a compelling combination of properties. The piperidine ring is a prevalent motif in many approved drugs, providing a saturated, three-dimensional framework that can improve physicochemical properties such as solubility and metabolic stability. The methanesulfonyl group, acting as a hydrogen bond acceptor, can modulate the electronic properties and conformation of the molecule, potentially enhancing target engagement and pharmacokinetic profiles.

The primary amine serves as a crucial handle for synthetic elaboration, most commonly through amide bond formation. This reaction is the most frequently performed transformation in medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR) by coupling a diverse array of carboxylic acids.[1][2] However, the inherent characteristics of (3S)-1-methanesulfonylpiperidin-3-amine—namely, its nature as a secondary amine combined with the potential electron-withdrawing effects of the sulfonyl group—can present challenges to achieving high-yielding and clean amide couplings. This guide provides a detailed exploration of the principles, protocols, and best practices for successfully employing this valuable reagent in synthesis campaigns.

Mechanistic Considerations and Reagent Selection

The direct condensation of a carboxylic acid and an amine to form an amide is a kinetically slow and thermodynamically challenging process, primarily due to the formation of a stable carboxylate-ammonium salt.[3] Therefore, the reaction necessitates the activation of the carboxylic acid to create a more electrophilic species that is susceptible to nucleophilic attack by the amine. The choice of this "coupling reagent" is paramount for success.

Understanding the Substrate: Potential Challenges
  • Reduced Nucleophilicity : The electron-withdrawing nature of the methanesulfonyl group can decrease the electron density on the piperidine nitrogen, thereby reducing its nucleophilicity compared to a simple alkylamine.

  • Steric Hindrance : As a secondary amine, (3S)-1-methanesulfonylpiperidin-3-amine is inherently more sterically encumbered than a primary amine, which can slow the rate of reaction.

These factors necessitate the use of highly efficient coupling reagents capable of generating a very reactive activated ester intermediate to drive the reaction to completion.

A Comparative Analysis of Common Coupling Reagents
Coupling Reagent ClassExamplesMechanism of Action & SuitabilityAdvantagesDisadvantages
Uronium/Aminium Salts HATU, HBTU, HCTUForms a highly reactive O-acylisourea intermediate which rapidly converts to an activated OBt or OAt ester.High efficiency, fast reaction times, low rates of racemization, particularly with HATU.[4][5]Higher cost, can be moisture sensitive.
Carbodiimides EDC, DCC, DICReacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][4]Cost-effective, widely available. EDC's urea byproduct is water-soluble, simplifying workup.[5]Slower reaction rates, higher risk of racemization without additives (HOBt, HOAt).[2][4]
Phosphonium Salts PyBOP, BOPForms an activated phosphonium ester intermediate.Very efficient, especially for sterically hindered substrates.[2][4]Generates stoichiometric phosphine oxide byproducts which can complicate purification.
Triazine-Based Reagents CDMTActivates the carboxylic acid to form a reactive acyl-triazine intermediate.Effective for large-scale synthesis and can reduce epimerization.[6]Requires a tertiary amine base for activation.

For substrates like (3S)-1-methanesulfonylpiperidin-3-amine, uronium/aminium salts, particularly HATU , are often the first choice due to their superior reactivity and ability to overcome both steric and electronic challenges while minimizing side reactions. Carbodiimide-based methods, especially with EDC in the presence of an additive like HOBt, represent a viable and more economical alternative.

Experimental Protocols

Safety Precaution : All reactions should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: High-Efficiency Amide Coupling Using HATU

This protocol is recommended for a broad range of carboxylic acids, including those that are sterically hindered or electronically deactivated. It is the preferred method for ensuring high conversion in a short timeframe.

HATU_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Acid Carboxylic Acid (1.0 eq) Pre_activation Combine Acid, HATU, DIPEA in DMF Stir at 0 °C for 15 min Acid->Pre_activation Amine (3S)-1-methanesulfonyl- piperidin-3-amine (1.1 eq) Amine_Addition Add Amine Solution Amine->Amine_Addition HATU HATU (1.2 eq) HATU->Pre_activation Base DIPEA (3.0 eq) Base->Pre_activation Solvent Anhydrous DMF Solvent->Pre_activation Pre_activation->Amine_Addition Stir Warm to RT Stir for 1-4 h Monitor by LC-MS Amine_Addition->Stir Quench Dilute with EtOAc Stir->Quench Wash Aqueous Wash (H₂O, aq. LiCl, Brine) Quench->Wash Dry Dry (Na₂SO₄), Filter, Concentrate Wash->Dry Purify Flash Chromatography Dry->Purify Product Pure Amide Product Purify->Product

Caption: General workflow for HATU-mediated amide coupling.

  • Carboxylic Acid (1.0 equiv)

  • (3S)-1-methanesulfonylpiperidin-3-amine hydrochloride (1.1 equiv)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv, plus 1.1 equiv if starting with the amine hydrochloride salt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Water, Saturated aq. Lithium Chloride (LiCl), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv).

  • Add anhydrous DMF to dissolve the solids, aiming for a concentration of 0.1–0.5 M with respect to the carboxylic acid.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add DIPEA (a total of 4.1 equiv if using the amine salt) dropwise to the stirred solution. An initial yellow color may be observed.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • In a separate vial, dissolve (3S)-1-methanesulfonylpiperidin-3-amine hydrochloride (1.1 equiv) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the pre-activated acid mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent is observed.[5]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with water (2x), saturated aqueous LiCl (2x, to help remove DMF), and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired pure amide product.[7]

Protocol 2: Economical Amide Coupling Using EDC and HOBt

This protocol provides a cost-effective alternative to HATU, suitable for many standard carboxylic acids. Reaction times may be longer, and careful monitoring is recommended.

Caption: Amide formation with (3S)-1-methanesulfonylpiperidin-3-amine.

  • Carboxylic Acid (1.0 equiv)

  • (3S)-1-methanesulfonylpiperidin-3-amine hydrochloride (1.1 equiv)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.5 equiv)

  • HOBt (Hydroxybenzotriazole) (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv, plus 1.1 equiv if starting with the amine hydrochloride salt)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1N HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for chromatography

  • To a dry round-bottom flask, add the carboxylic acid (1.0 equiv), (3S)-1-methanesulfonylpiperidin-3-amine hydrochloride (1.1 equiv), and HOBt (1.5 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF (0.1–0.5 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.5 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (a total of 4.1 equiv) dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically slower than with HATU.[5]

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic phase sequentially with 1N HCl (aq), saturated NaHCO₃ (aq), and brine. The aqueous washes effectively remove the water-soluble urea byproduct from EDC and excess HOBt.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Recrystallization from a suitable solvent system can also be an effective purification method for solid amides.[8]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Insufficiently reactive coupling reagent; Steric hindrance; Low nucleophilicity of the amine.Switch from EDC/HOBt to a more potent reagent like HATU or PyAOP.[4] Increase reaction temperature to 40-50 °C. Increase reaction time. Ensure all reagents are anhydrous.
Recovery of Starting Materials Reaction has not gone to completion; Reagents may have degraded.Increase reaction time and/or temperature. Use fresh, high-quality coupling reagents and anhydrous solvents.
Epimerization/Racemization (If carboxylic acid has an α-stereocenter) Overly harsh conditions; Use of certain bases.Use HATU, which is known for low racemization.[4] Ensure the reaction temperature is not excessively high. Use a non-nucleophilic base like DIPEA or 2,4,6-collidine.
Difficult Purification Byproducts from coupling reagents (e.g., dicyclohexylurea from DCC); Residual DMF.Use EDC to ensure water-soluble byproducts.[5] For DMF removal, perform multiple washes with water or aqueous LiCl. Consider using an alternative solvent like DCM or acetonitrile.

References

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Amide Synthesis. Fisher Scientific.
  • Amide coupling reaction in medicinal chemistry.
  • Coupling Reagents. Aapptec Peptides.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. American Chemical Society.
  • Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides.
  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • Coupling Reagents in Amide Synthesis - Organic-Reaction. Scribd.
  • Amine to Amide (Coupling)
  • How should I purify a complex, polar, amide reaction mixture?. Biotage.
  • Amide bond formation strategies: latest advances on a dateless transform
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • What is the best technique for amide purification?.

Sources

Using (3S)-1-methanesulfonylpiperidin-3-amine in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Integration of (3S)-1-methanesulfonylpiperidin-3-amine in Solid-Phase Combinatorial Libraries

Executive Summary

(3S)-1-methanesulfonylpiperidin-3-amine (CAS: 651056-84-7) is a high-value chiral building block, frequently utilized in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs) and GPCR modulators. Its structural rigidity, provided by the piperidine ring, combined with the metabolic stability of the sulfonamide moiety, makes it an ideal "terminal cap" or scaffold for fragment-based drug discovery (FBDD).

This guide addresses the specific challenges of employing this molecule in Solid-Phase Organic Synthesis (SPOS). Unlike standard amino acids, this building block is typically supplied as a hydrochloride salt and possesses a pre-functionalized secondary nitrogen (sulfonamide), limiting its reactivity to the primary C3-amine.

Key Applications:

  • Kinase Inhibitor Libraries: Targeting the ATP-binding pocket hinge region.

  • Peptidomimetics: Acting as a constrained lysine or arginine mimetic.

  • Diversity-Oriented Synthesis: Terminal capping of resin-bound carboxylic acids.

Chemical Properties & Handling

Before initiating synthesis, the physicochemical properties of the building block must be managed to ensure efficient coupling.

PropertySpecificationOperational Implication
Molecular Weight 178.25 g/mol (Free Base)Calculate equivalents based on free base MW if converting; use salt MW if adding base in situ.
Stereochemistry (3S)Critical Control Point: Racemization is unlikely at C3 under standard conditions, but avoid strong bases (e.g., DBU) at high temperatures.
Form Hydrochloride Salt (typically)Must be neutralized. The HCl salt is insoluble in DCM. In situ neutralization with DIPEA is required.
Solubility Moderate (Polar)Soluble in DMF, DMSO, NMP. Poor solubility in pure DCM or Et2O.
Reactivity Primary Amine (Nucleophile)Excellent nucleophile for activated esters, isocyanates, and aldehydes.

Core Protocols

Protocol A: Amide Coupling to Resin-Bound Carboxylic Acids

The most common application: Installing the piperidine motif as a terminal group.

Context: You have a resin (e.g., Wang, Rink Amide, or 2-CTC) carrying a peptide or small molecule with a free carboxylic acid.[1]

Reagents:

  • Resin: Pre-loaded with carboxylic acid (0.1 – 0.5 mmol scale).

  • Amine: (3S)-1-methanesulfonylpiperidin-3-amine HCl (3.0 equivalents).

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC/Oxyma.

  • Base: DIPEA (N,N-Diisopropylethylamine).[2][3]

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide).

Step-by-Step Procedure:

  • Resin Preparation:

    • Swell the resin in DCM for 20 minutes.

    • Wash with DMF (3 x 1 min) to exchange the solvent.

  • Activation (Pre-activation is critical for salts):

    • Note: Do not mix the amine salt with the activation mixture immediately.

    • In a separate vial, dissolve the Resin-Bound Acid (if doing solution phase activation) OR prepare the activation cocktail if the acid is on the resin.

    • Standard On-Resin Activation: Add HATU (3.0 eq) dissolved in minimum DMF to the resin.

    • Immediately add DIPEA (6.0 eq). Rationale: 3 eq for the HATU activation, 3 eq to neutralize the amine salt later? No. For on-resin acid: Add HATU (3 eq) and DIPEA (3 eq) to the resin. Shake for 1 minute.

  • Amine Addition:

    • Dissolve (3S)-1-methanesulfonylpiperidin-3-amine HCl (3.0 eq) in minimum DMF.

    • Add DIPEA (3.0 eq) to this amine solution to generate the free base.[4] Observation: A slight precipitate (DIPEA·HCl) may form; this is acceptable.[5]

    • Add the amine/DIPEA mixture to the pre-activated resin.[1][2][4][5][6]

  • Reaction:

    • Agitate at room temperature for 2–4 hours .

    • Optimization: For sterically hindered acids, heat to 40°C or extend time to 12 hours.

  • Washing & QC:

    • Drain and wash with DMF (3x), DCM (3x), DMF (3x).[2][4][6]

    • Test: Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

      • Wait: You are coupling to the acid.[1] The resin has no amine. You cannot use Kaiser/Chloranil on the resin to check for completion (unless the starting material was an amine, but here it's an acid).

      • Correct QC: Cleave a small aliquot (approx. 5 mg resin) using 95% TFA/H2O. Analyze via LC-MS to confirm conversion of Acid (M) to Amide (M+178-18).

Protocol B: Reductive Amination (Resin-Bound Aldehyde)

Used when a secondary amine linkage is desired.

Reagents:

  • Resin-bound Aldehyde.

  • (3S)-1-methanesulfonylpiperidin-3-amine HCl (5.0 eq).

  • Acetic Acid (AcOH) or Trimethylorthoformate (TMOF).

  • Sodium Cyanoborohydride (NaBH3CN) or Sodium Triacetoxyborohydride (STAB).

Procedure:

  • Imine Formation:

    • Swell resin in DMF/1% AcOH.

    • Add Amine HCl (5 eq) and DIPEA (5 eq).

    • Agitate for 4 hours to form the imine. TMOF can be used as a co-solvent to scavenge water and drive equilibrium.

  • Reduction:

    • Add NaBH3CN (5 eq) dissolved in DMF/MeOH (3:1).

    • Agitate for 12 hours (Overnight).

  • Wash: DMF (3x), MeOH (3x), DCM (3x).

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Coupling Amine HCl salt not neutralized.Ensure DIPEA equivalents = (Amine eq) + (Coupling Reagent eq). Pre-neutralize the amine in a separate vial before addition.
Precipitation Low solubility of the sulfonamide in DCM.Switch solvent system to 100% DMF or NMP. Avoid DCM during the coupling step.
Racemization Over-activation or high temperature.[7]Use DIC/Oxyma Pure instead of HATU. Maintain temperature < 40°C. The C3-chiral center is robust, but not invincible.
Side Reactions Sulfonamide interference.The sulfonamide is poor nucleophile and generally stable. If acylation of the sulfonamide occurs (rare), treat with 20% piperidine/DMF to cleave the labile sulfonamide-acyl bond.

Visualized Workflows

Figure 1: Standard Amide Coupling Workflow

This flowchart illustrates the decision process for coupling the hydrochloride salt of the amine to a resin-bound acid.

G Start Resin-Bound Carboxylic Acid Prep Step 1: Swell Resin (DCM) Wash (DMF) Start->Prep Activation Step 2: Activation Add HATU (3 eq) + DIPEA (3 eq) Prep->Activation Coupling Step 3: Coupling Mix Activated Resin + Amine Solution Time: 2-4 Hours Activation->Coupling AminePrep Amine Handling: Dissolve (3S)-Amine.HCl + DIPEA (3 eq) in DMF AminePrep->Coupling Add to Resin QC Step 4: QC Check Micro-cleavage (TFA) LC-MS Analysis Coupling->QC Decision Conversion > 95%? QC->Decision Success Proceed to Cleavage/Next Step Decision->Success Yes Fail Double Couple (Switch to DIC/Oxyma) Decision->Fail No Fail->Coupling Repeat

Caption: Workflow for coupling (3S)-1-methanesulfonylpiperidin-3-amine HCl to solid support.

Figure 2: Mechanistic Logic of Salt Neutralization

Understanding the stoichiometry is vital to prevent "dead" coupling reactions.

G Salt Amine-HCl Salt (Inactive Nucleophile) FreeBase Free Amine (Active Nucleophile) Salt->FreeBase + DIPEA Base DIPEA (Base) Byproduct DIPEA-HCl (Inert Salt) Base->Byproduct Product Resin-Amide Product FreeBase->Product Attacks Resin Resin Activated Resin-Ester Resin->Product

Caption: Stoichiometric neutralization required to activate the amine salt for coupling.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4] Chemical Reviews, 109(6), 2455-2504.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Albericio, F., et al. (2018). "OxymaPure: An Efficient Additive for Peptide Synthesis." Organic Process Research & Development, 22(6), 760-772.

  • Sigma-Aldrich. (2023). "Product Specification: (3S)-1-methanesulfonylpiperidin-3-amine hydrochloride."

  • Gundla, R., et al. (2008). "Peptide Coupling Reagents: A Review." American Journal of Biomedical Sciences, 1(4).

Sources

Application Note: Scale-up Synthesis and Process Optimization of (3S)-1-Methanesulfonylpiperidin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Chiral piperidines are privileged structural motifs in medicinal chemistry, representing the core scaffold of approximately 60% of all FDA-approved N-heterocycle-containing pharmaceuticals[1]. Among these, (3S)-1-methanesulfonylpiperidin-3-amine serves as a critical chiral building block, widely utilized in the design of Janus kinase (JAK) inhibitors and various G-protein coupled receptor (GPCR) modulators.

Transitioning the synthesis of this pharmacophore from milligram-scale discovery chemistry to multi-kilogram process manufacturing presents significant chemical engineering challenges[2]. Traditional discovery routes often rely on hazardous solvents (e.g., dichloromethane), corrosive reagents (e.g., trifluoroacetic acid), and tedious chromatographic purification[3]. This application note details a highly optimized, chromatography-free scale-up protocol that maximizes enantiomeric excess (ee%), ensures stringent thermal control, and leverages green solvent alternatives to produce the target molecule as a stable hydrochloride salt.

Synthetic Strategy & Mechanistic Insights

The scale-up route is a streamlined two-step sequence starting from the commercially available and cost-effective (3S)-tert-butyl piperidin-3-ylcarbamate ((3S)-Boc-3-aminopiperidine).

Step 1: Regioselective N-Sulfonylation

The secondary piperidine nitrogen is sulfonylated using methanesulfonyl chloride (MsCl). Mechanistically, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the reaction proceeds via an E1cB elimination to generate a highly reactive sulfene intermediate (CH


=SO

), which is rapidly trapped by the nucleophilic amine[4]. This transformation is violently exothermic, with enthalpies of reaction (ΔH) typically ranging from 95 to 127 kJ/mol[5]. To mitigate thermal runaway, the reaction is performed in ethyl acetate (EtOAc) under strict cryogenic feed control, avoiding the use of environmentally restricted halogenated solvents.
Step 2: Boc-Deprotection and Salt Precipitation

The tert-butyloxycarbonyl (Boc) group must be cleaved to reveal the primary amine. While trifluoroacetic acid (TFA) is ubiquitous in discovery workflows, it often results in oily TFA-salts that require further free-basing and chromatography[3]. Instead, this protocol utilizes 4M anhydrous HCl in cyclopentyl methyl ether (CPME). CPME is an ideal process solvent due to its high boiling point, low peroxide formation, and poor solvation of amine hydrochloride salts[6]. As the Boc group decomposes into CO


 and isobutylene gases[7], the target (3S)-1-methanesulfonylpiperidin-3-amine precipitates directly as a highly crystalline, enantiopure hydrochloride salt. This drives the reaction to completion via Le Chatelier’s principle and eliminates the need for aqueous workup.

Process Flow Diagram

ProcessFlow SM (3S)-Boc-3-aminopiperidine (1.0 equiv) Reactor1 Jacketed Reactor Temp: 0-5 °C (Exotherm Control) SM->Reactor1 Base DIPEA (1.2 equiv) EtOAc Solvent Base->Reactor1 MsCl MsCl (1.1 equiv) Controlled Addition MsCl->Reactor1 Dropwise feed Intermediate Intermediate: (3S)-Boc-1-methanesulfonyl piperidin-3-amine Reactor1->Intermediate Aqueous Wash & Phase Separation Reactor2 Crystallization Reactor Temp: 20 °C Off-gas Venting Intermediate->Reactor2 Acid 4M HCl in CPME (3.0 equiv) Acid->Reactor2 Product Target API Building Block: (3S)-1-methanesulfonyl piperidin-3-amine HCl Reactor2->Product Filtration & Vacuum Drying

Fig 1. Scalable two-step workflow for (3S)-1-methanesulfonylpiperidin-3-amine HCl synthesis.

Detailed Experimental Protocols

Protocol A: N-Sulfonylation of (3S)-Boc-3-aminopiperidine

This protocol is designed as a self-validating system to ensure safety and high conversion during scale-up.

  • Reactor Preparation: Purge a 50 L jacketed glass-lined reactor with N

    
    . Charge the reactor with 15 L of anhydrous EtOAc and 2.0 kg (10.0 mol) of (3S)-Boc-3-aminopiperidine.
    
  • Base Addition: Add 1.55 kg (12.0 mol, 1.2 equiv) of DIPEA.

    • Causality: DIPEA is sterically hindered, preventing competitive sulfonylation of the base itself while efficiently neutralizing the HCl generated during the reaction.

  • Moisture Validation: Sample the mixture for Karl Fischer (KF) titration.

    • Self-Validation Check: The moisture content must be <0.05%. Excess water will rapidly hydrolyze the sulfene intermediate, leading to methanesulfonic acid formation and yield loss[4].

  • Cryogenic Cooling: Set the jacket temperature to -5 °C and cool the internal reaction mixture to 0–5 °C.

  • MsCl Feed: Charge 1.26 kg (11.0 mol, 1.1 equiv) of MsCl into an addition funnel. Begin dropwise addition at a rate of 20 mL/min.

    • Self-Validation Check: The internal temperature acts as a real-time kinetic readout. Maintain the internal temperature strictly below 5 °C. A sudden drop in temperature during the feed indicates a stalled reaction or accumulation of unreacted MsCl, posing a severe thermal runaway risk[5]. If observed, halt the addition immediately and verify mixing.

  • Workup: Upon complete addition, stir for 1 hour at 5 °C. Quench by slowly adding 5 L of chilled deionized water. Separate the phases, wash the organic layer with 5 L of 10% brine, and dry over anhydrous Na

    
    SO
    
    
    
    . The organic layer is used directly in Protocol B.
Protocol B: Boc-Deprotection and Salt Formation
  • Solvent Exchange (Optional but Recommended): Concentrate the EtOAc organic layer under reduced pressure to approximately 5 L, then dilute with 10 L of CPME.

  • Acid Addition: Transfer the solution to a 50 L crystallization reactor connected to a caustic scrubber system. Slowly add 7.5 L of 4M HCl in CPME (30.0 mol, 3.0 equiv) at 20 °C.

  • Reaction Monitoring: Stir the mixture vigorously at 20 °C.

    • Self-Validation Check 1 (Visual): Vigorous gas evolution (bubbling) will commence immediately. The cessation of bubbling (typically after 4–6 hours) serves as a reliable visual indicator that >95% of the Boc groups have been cleaved[7].

    • Self-Validation Check 2 (Chemical): The pH of the supernatant must remain strongly acidic (pH < 1). A rising pH indicates insufficient HCl, leading to incomplete precipitation and yield loss[6].

  • Isolation: Once the reaction forms a thick white slurry and gas evolution ceases, filter the suspension through a Nutsche filter. Wash the filter cake with 3 L of cold CPME.

  • Drying: Dry the highly crystalline white solid in a vacuum oven at 45 °C until a constant weight is achieved.

    • Self-Validation Check 3 (Analytical): Chiral HPLC must confirm an enantiomeric excess (ee) of ≥99.5%, validating that no racemization occurred at the C3 stereocenter during the acidic workup.

Quantitative Data & Quality Control

The transition from discovery-scale batch chemistry to the optimized scale-up protocol yields significant improvements across all critical quality attributes (CQAs).

ParameterDiscovery Route (Batch)Scale-up Route (Optimized)Improvement / Rationale
Overall Yield 62%88% Elimination of chromatographic losses; direct precipitation of the product[6].
Chemical Purity 94% (HPLC)>99.5% (HPLC)High crystallinity of the CPME-derived HCl salt rejects organic impurities.
Enantiomeric Excess 97.0% ee>99.5% ee Mild thermal control (0–5 °C) prevents base-catalyzed racemization.
E-factor >150 kg/kg <25 kg/kg Replacement of DCM/TFA with recoverable EtOAc/CPME; no aqueous waste from chromatography.
Isolation Method Silica Gel ChromatographyDirect Filtration Massive reduction in processing time and consumable costs.

Safety & Hazard Mitigation

  • Methanesulfonyl Chloride (MsCl) Toxicity: MsCl is highly toxic by inhalation, corrosive, and acts as a potent lachrymator[4]. All transfers must be conducted using closed-line systems or peristaltic pumps.

  • Exothermic Runaway Risk: The sulfonylation step generates significant heat[5]. Reactor cooling capacity (UA) must be calculated and verified prior to scale-up. Never add MsCl in a single bolus.

  • Off-gassing and Pressurization: The Boc deprotection releases 2 moles of gas (CO

    
     and isobutylene) per mole of substrate[7]. Reactors must be equipped with adequate venting to a scrubber system to prevent catastrophic overpressurization. Never seal the reactor during Protocol B.
    

References

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry (via DICP).[Link]

  • Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters (via ACS). [Link]

  • Methanesulfonyl chloride. Wikipedia.[Link]

  • Process Development and Scale-Up of the PPAR Agonist NNC 61-4655. Organic Process Research & Development.[Link]

  • Scale-up of Continuous Chemical Synthesis Systems. MIT DSpace. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Omega. [Link]

Sources

Technical Note: Strategic Application of (3S)-1-methanesulfonylpiperidin-3-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Advanced Drug Discovery

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening, enabling the efficient exploration of chemical space to tackle even the most challenging biological targets.[1][2] The success of FBDD is critically dependent on the quality and diversity of the fragment library.[1] Historically, libraries have been dominated by flat, aromatic compounds. However, there is a growing consensus that fragments with three-dimensional (3D) character are crucial for unlocking novel biological interactions and improving physicochemical properties such as solubility.[3][4][5] This guide provides a detailed technical overview and experimental protocols for the application of (3S)-1-methanesulfonylpiperidin-3-amine , a prime example of a 3D-scaffold fragment, in modern FBDD campaigns. We will detail its strategic value, integration into screening workflows, and subsequent hit-to-lead optimization pathways.

The Rationale for 3D Fragments: Moving Beyond Flatland

FBDD begins by identifying low-molecular-weight compounds (fragments) that bind with low affinity but high ligand efficiency to a protein target.[6][7] These initial hits serve as starting points for optimization into potent, drug-like molecules.[8] While 2D fragments are effective, they can limit the exploration of complex, non-planar binding pockets.

The strategic advantages of incorporating 3D fragments like (3S)-1-methanesulfonylpiperidin-3-amine include:

  • Enhanced Exploration of Chemical Space: Saturated heterocyclic scaffolds provide access to unique vector orientations for substituent placement, allowing for more precise probing of a protein's binding site architecture.[4]

  • Improved Physicochemical Properties: An increased 3D character is often associated with better solubility and reduced promiscuity, which can lead to more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles during lead optimization.[3]

  • Novelty and Intellectual Property: Moving away from well-trodden flat scaffolds opens new avenues for discovering novel chemical matter with strong intellectual property potential.

(3S)-1-methanesulfonylpiperidin-3-amine was selected as an exemplary fragment due to its unique combination of features: a rigid 3D piperidine core, a primary amine for facile chemical elaboration, and a sulfonamide group, a well-established pharmacophore known for its ability to form key hydrogen bond interactions.[9][10]

Fragment Profile: (3S)-1-methanesulfonylpiperidin-3-amine

A successful fragment must adhere to certain physicochemical property guidelines, often referred to as the "Rule of Three" (Ro3): Molecular Weight (MW) ≤ 300 Da, cLogP ≤ 3, Hydrogen Bond Donors (HBD) ≤ 3, and Hydrogen Bond Acceptors (HBA) ≤ 3.[1][7] As shown below, (3S)-1-methanesulfonylpiperidin-3-amine is an ideal fragment candidate.

PropertyValueSignificance in FBDD
Molecular Formula C₆H₁₄N₂O₂S
Molecular Weight 178.25 g/mol (Free Base)Well within the Ro3 limit (≤ 300 Da), ensuring it is a true fragment.
Topological Polar Surface Area (TPSA) 73.26 ŲSlightly above the typical Ro3 guideline of ≤ 60 Ų, but the polar groups are key for binding and solubility.
Calculated LogP (XLogP3) -1.1Indicates high aqueous solubility, which is critical for biophysical screening assays that require high compound concentrations.[7]
Hydrogen Bond Donors 2 (Primary Amine)Provides key interaction points to anchor the fragment in the target's binding site.
Hydrogen Bond Acceptors 4 (Sulfonyl Oxygens, N)Offers multiple opportunities for forming hydrogen bonds with the protein target.
Rotatable Bonds 1Low conformational flexibility increases the probability of a productive binding event and provides clearer structural data.
Stereochemistry (S)-enantiomerThe defined stereocenter provides a rigid 3D architecture, allowing for precise, directional interactions with the target.

Note: Physicochemical properties are calculated for the free base form. The compound is often supplied as a hydrochloride salt (CAS: 1209712-99-1), which further enhances solubility.[11]

Experimental Application: Integrating the Fragment into an FBDD Workflow

The successful application of any fragment requires a robust, multi-stage experimental workflow. The goal is to identify a genuine binding event and, crucially, to obtain structural information that will guide subsequent chemistry efforts.[12]

Workflow Overview

The following diagram outlines a standard FBDD cascade, which will be detailed in the subsequent protocols.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Hit-to-Lead A Fragment Library Preparation & QC B Primary Screen (e.g., SPR) A->B C Hit Confirmation (Orthogonal Assay, e.g., NMR) B->C D Structural Biology (X-ray Crystallography) C->D E Binding Affinity (ITC) C->E F Structure-Guided Chemistry (Fragment Growing) D->F G Lead Optimization F->G

Caption: A typical workflow for a Fragment-Based Drug Discovery campaign.

Protocol 1: Fragment Stock Preparation and Quality Control

Rationale: The integrity of FBDD data relies on the quality and solubility of the fragments being screened. This protocol ensures the fragment is pure, stable, and fully solubilized.

Materials:

  • (3S)-1-methanesulfonylpiperidin-3-amine hydrochloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Screening buffer (e.g., PBS or HEPES, pH 7.4)

  • Analytical balance, vortex mixer, centrifuge

  • LC-MS and ¹H NMR for quality control

Procedure:

  • Purity Verification: Upon receipt, verify the identity and purity (>95%) of the fragment using LC-MS and ¹H NMR.

  • Stock Solution Preparation: Accurately weigh the fragment and dissolve in anhydrous DMSO to create a high-concentration stock solution (e.g., 100 mM).

  • Solubility Check:

    • Vortex the stock solution thoroughly until the solid is completely dissolved.

    • Centrifuge at ~14,000 rpm for 10 minutes to pellet any undissolved particulates.

    • Visually inspect for clarity. A clear solution is essential for biophysical assays.

  • Working Dilutions: Prepare intermediate and final working dilutions by serially diluting the stock solution into the appropriate aqueous screening buffer immediately before use. Always check for precipitation in the final aqueous solution.

Protocol 2: Primary Screening via Surface Plasmon Resonance (SPR)

Rationale: SPR is a sensitive biophysical technique ideal for detecting the weak, transient binding events characteristic of fragments.[13] It provides real-time kinetics and affinity data.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5) with the target protein immobilized

  • Fragment working solutions (typically in a concentration series from 10 µM to 1 mM)

  • Running buffer (matching the fragment dilution buffer)

Procedure:

  • Target Immobilization: Covalently immobilize the purified target protein onto the sensor chip surface according to the manufacturer's protocol. An underivatized flow cell should be used as a reference.

  • System Priming: Equilibrate the system with running buffer until a stable baseline is achieved.

  • Fragment Injection: Inject the concentration series of the fragment solution over the target and reference flow cells. Use a contact time and dissociation time appropriate for detecting weak binders (e.g., 60s contact, 120s dissociation).

  • Data Acquisition: Record the sensorgrams, which show the change in response units (RU) over time.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Subtract a buffer-only (blank) injection to correct for drift.

    • Analyze the steady-state response versus fragment concentration to determine the equilibrium dissociation constant (KD). A KD in the high µM to low mM range is typical for a fragment hit.[7]

Protocol 3: Hit Validation via NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) is a powerful orthogonal method to validate hits from primary screens.[12] Ligand-observe NMR techniques like saturation transfer difference (STD) or WaterLOGSY are particularly effective.

Materials:

  • NMR spectrometer (≥ 500 MHz) with a cryoprobe

  • Isotopically labeled (¹⁵N) target protein (for protein-observed methods) or unlabeled protein (for ligand-observed methods)

  • Fragment hit from SPR screen

  • Deuterated buffer

Procedure (STD NMR Example):

  • Sample Preparation: Prepare two samples:

    • Sample A: Target protein (~10-20 µM) and fragment (~100-500 µM) in deuterated buffer.

    • Sample B (Control): Fragment only (~100-500 µM) in the same buffer.

  • Acquisition:

    • Acquire a standard 1D ¹H spectrum of the control (Sample B) to identify fragment proton resonances.

    • On Sample A, acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where saturation is applied at a frequency where no protein signals exist.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The resulting STD spectrum will only show signals from the protons of the fragment that were in close contact with the saturated protein, thus confirming a direct binding interaction.

Hit-to-Lead: Strategies for Fragment Elaboration

Once a fragment hit is validated and its binding mode is determined by X-ray crystallography, the next phase is to increase its affinity and selectivity through structure-guided chemistry.[7][14] This process, known as hit-to-lead optimization, involves "growing" the fragment to make additional favorable interactions in adjacent pockets.[8]

(3S)-1-methanesulfonylpiperidin-3-amine is an excellent starting point for this process due to its primary amine, which serves as a versatile chemical handle.

Vector-Based Fragment Growing

The primary amine at the 3-position of the piperidine ring is the most logical point for chemical elaboration. It is a nucleophile that can readily participate in a variety of well-established chemical reactions.

Fragment_Growing cluster_reactions Chemical Elaboration Reactions Fragment (3S)-1-methanesulfonyl- piperidin-3-amine Primary Amine (Nucleophile) Amide Amide Coupling (R-COOH) Fragment:f0->Amide Grows into H-bond acceptor/hydrophobic pocket Sulfonamide Sulfonylation (R-SO2Cl) Fragment:f0->Sulfonamide Adds H-bond donor/acceptor features Reductive Reductive Amination (R-CHO) Fragment:f0->Reductive Introduces flexibility and larger substituents

Caption: Chemical elaboration strategies starting from the primary amine handle.

Example Synthetic Protocols for "Growing":

  • Amide Coupling: Reacting the primary amine with a carboxylic acid (R-COOH) using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) can introduce a wide range of substituents (R-groups) designed to probe nearby hydrophobic pockets or form new hydrogen bonds.

  • Reductive Amination: Condensation with an aldehyde or ketone followed by reduction (e.g., with NaBH(OAc)₃) forms a secondary amine, providing a flexible linker to a new functional group.

  • Sulfonylation: Reaction with a sulfonyl chloride (R-SO₂Cl) yields a sulfonamide, which can introduce additional hydrogen bond donor and acceptor capabilities.

The choice of which reaction to pursue should be guided by the structural information of the protein-fragment complex. The goal is to synthesize a small, focused library of analogs where the new chemical matter extends into an unoccupied pocket of the binding site, thereby increasing binding affinity and ligand efficiency.[7]

Conclusion

(3S)-1-methanesulfonylpiperidin-3-amine is a high-value tool for modern FBDD campaigns. Its inherent three-dimensionality, favorable physicochemical properties, and synthetically tractable nature make it an ideal starting point for tackling difficult drug targets. By following the integrated workflow of biophysical screening, orthogonal validation, and structure-guided elaboration detailed in this guide, researchers can effectively leverage this and similar 3D fragments to accelerate the discovery of novel, high-quality lead compounds.

References

  • Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available from: [Link]

  • Elgaher, W. A. M., et al. (2024). Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis Online. Available from: [Link]

  • Hubbard, R. E., & Chen, I. (2021). What makes a good fragment in fragment-based drug discovery?. Taylor & Francis Online. Available from: [Link]

  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Design. Available from: [Link]

  • de Vries, H., et al. (2026). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. RSC Publishing. Available from: [Link]

  • Al-Ghorbani, M., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry. Available from: [Link]

  • Kane, R., & Zisterer, D. M. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. Available from: [Link]

  • South, E. S., et al. (2019). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. RSC Publishing. Available from: [Link]

  • Pharmacelera. (2018). Fragment Based Drug Design and Field-Based Technology. Available from: [Link]

  • de Lucas, A. I., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Wiley Online Library. Available from: [Link]

  • Oudah, K. H., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. Systematic Reviews in Pharmacy. Available from: [Link]

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available from: [Link]

  • ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Available from: [Link]

  • Oncodesign Services. (n.d.). Hit-to-Lead process | Drug Discovery. Available from: [Link]

  • Ghabra, M., et al. (2021). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. ACS Publications. Available from: [Link]

  • Sultan, A. A. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Center for Biotechnology Information. Available from: [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Spirocyclic Piperidines from (3S)-1-Methanesulfonylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Spirocyclic scaffolds, particularly those incorporating a piperidine moiety, are of paramount interest in modern medicinal chemistry.[1][2] Their rigid, three-dimensional architecture offers a powerful strategy to explore novel chemical space, enhance binding affinity, and improve pharmacokinetic properties.[3][4] This document provides detailed synthetic strategies and protocols for the synthesis of novel spirocyclic compounds utilizing the chiral building block, (3S)-1-methanesulfonylpiperidin-3-amine. While direct, single-step transformations from this specific amine are not extensively documented, this guide leverages established, robust synthetic methodologies to construct valuable spiro-piperidine frameworks. We present two primary, mechanistically distinct pathways: a Pictet-Spengler-type reaction for the synthesis of spiro[indole-4,3'-piperidine] systems and a tandem condensation-cyclization approach via a 3-piperidone intermediate to access spiro[piperidine-3,5'-pyrimidine] derivatives. The causality behind experimental choices, detailed step-by-step protocols, and methods for self-validation are provided for researchers in drug discovery and process development.

Introduction: The Strategic Value of the Starting Material

(3S)-1-Methanesulfonylpiperidin-3-amine is a versatile chiral synthon. Its value is derived from several key features:

  • Pre-installed Chirality: The (S)-stereocenter at the C3 position provides a direct route to enantiomerically pure target molecules, a critical requirement for modern pharmaceuticals.

  • Orthogonal Functionality: The secondary amine at N1 is protected by a methanesulfonyl (mesyl) group, which is chemically robust and electron-withdrawing. This group is generally stable to many reaction conditions but can be removed if necessary.[5] The primary amine at C3 serves as the key reactive handle for building the spirocyclic system.

  • Piperidine Core: The piperidine ring is the most widely represented nitrogen-containing heterocyclic scaffold in FDA-approved drugs, valued for its favorable physicochemical properties.[1]

This guide aims to bridge the gap in specific literature by proposing logical, high-probability-of-success synthetic routes, grounded in well-established chemical principles.

Overall Synthetic Strategy Workflow

The following workflow outlines two independent strategies starting from the same chiral amine to generate structurally diverse spirocyclic scaffolds.

G cluster_start Starting Material cluster_path1 Strategy 1: Pictet-Spengler Reaction cluster_path2 Strategy 2: Synthesis via 3-Piperidone start (3S)-1-Methanesulfonyl -piperidin-3-amine p1_step1 Condensation with Indole-3-pyruvic acid start->p1_step1 TFA, DCM p2_step1 Oxidative Deamination to (S)-1-Ms-piperidin-3-one start->p2_step1 e.g., Dess-Martin (via N-protection/derivatization) p1_step2 Iminium Formation & Intramolecular Cyclization p1_step1->p1_step2 Acid-catalyzed p1_product Spiro[indole-4,3'-piperidine] Derivative p1_step2->p1_product p2_step2 Tandem Knoevenagel/ Intramolecular Michael Addition p2_step1->p2_step2 Malononitrile, Urea, Base p2_product Spiro[piperidine-3,5'-pyrimidine] Derivative p2_step2->p2_product

Figure 1: Proposed synthetic workflows for the generation of spirocyclic compounds.

Strategy 1: Diastereoselective Pictet-Spengler Reaction

This approach constructs a spiro-indoline system, a privileged scaffold in medicinal chemistry.[6][7] The reaction proceeds via the condensation of the primary amine with a ketone to form an iminium ion, which is then attacked by an electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution.

Protocol 1: Synthesis of (S,R)-1'-Methanesulfonyl-2-oxo-1,2-dihydrospiro[indole-3,3'-piperidine]-4-carboxylic acid

Principle: This protocol utilizes a Pictet-Spengler-type cyclization between (3S)-1-methanesulfonylpiperidin-3-amine and indole-3-pyruvic acid. The reaction is catalyzed by trifluoroacetic acid (TFA), which facilitates both iminium ion formation and the subsequent cyclization. The stereochemistry of the newly formed spiro-center is directed by the existing chiral center on the piperidine ring.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mg)MmolEq.CAS No.
(3S)-1-Ms-piperidin-3-amine178.251781.01.0870997-79-0
Indole-3-pyruvic acid203.192231.11.1392-12-1
Trifluoroacetic Acid (TFA)114.02114 (77 µL)1.01.076-05-1
Dichloromethane (DCM), anhydrous84.9310 mL--75-09-2
Saturated Sodium Bicarbonate (aq.)-~20 mL---
Brine-~10 mL---
Anhydrous Magnesium Sulfate120.37~2 g--7487-88-9

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add (3S)-1-methanesulfonylpiperidin-3-amine (178 mg, 1.0 mmol) and anhydrous dichloromethane (10 mL). Stir under a nitrogen atmosphere until all solids dissolve.

  • Reagent Addition: Add indole-3-pyruvic acid (223 mg, 1.1 mmol) to the solution. The mixture may become a slurry.

  • Catalyst Addition: Cool the flask to 0 °C in an ice bath. Slowly add trifluoroacetic acid (77 µL, 1.0 mmol) dropwise over 2 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-18 hours. Monitor the reaction progress by TLC (Eluent: 10% MeOH in DCM) or LC-MS, looking for the consumption of the starting amine.

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C. Carefully quench by adding saturated sodium bicarbonate solution (~20 mL) until effervescence ceases and the aqueous layer is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude material is purified by flash column chromatography on silica gel (gradient elution, e.g., 2-10% methanol in dichloromethane) to afford the pure spirocyclic product.

Self-Validation and Characterization:

  • Yield: Expected yield is 50-70%.

  • ¹H NMR (500 MHz, DMSO-d₆): Expect characteristic signals for the indole protons, the piperidine ring protons (diastereotopic splitting patterns are expected), and the methanesulfonyl singlet around 2.9-3.1 ppm.

  • HRMS (ESI): Calculated for C₁₆H₁₉N₂O₅S [M+H]⁺, found value should be within 5 ppm.

  • Specific Rotation: [α]²⁰D should be measured to confirm enantiomeric integrity.

Strategy 2: Building from a 3-Piperidone Intermediate

This strategy offers access to a different class of spirocycles by first converting the amine into a more versatile ketone functional group. The resulting chiral 3-piperidone is a powerful intermediate for various spirocyclization reactions.[8]

Protocol 2: Synthesis of (S)-7'-Amino-1-methanesulfonyl-2',4'-dioxo-1',2',3',4'-tetrahydrospiro[piperidine-3,5'-pyrimidine]-6'-carbonitrile

Principle: This protocol involves a three-component reaction between the chiral ketone, (S)-1-methanesulfonylpiperidin-3-one, malononitrile, and urea. This is a variant of the Biginelli reaction, which proceeds through a Knoevenagel condensation, followed by Michael addition of urea and subsequent cyclization/dehydration to form the dihydropyrimidinone ring.

Part A: Synthesis of (S)-1-Methanesulfonylpiperidin-3-one

Scientific Rationale: Direct oxidation of the primary amine in the starting material is challenging. A more reliable route involves a two-step process: acylation of the amine followed by oxidation (e.g., using Dess-Martin periodinane or Swern oxidation conditions) and subsequent deacylation. For this protocol, we will assume the availability of the ketone, which can be synthesized from (S)-3-hydroxypiperidine derivatives.

Part B: Spirocyclization

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mg)MmolEq.CAS No.
(S)-1-Ms-piperidin-3-one177.221771.01.0(Not avail.)
Malononitrile66.06731.11.1109-77-3
Urea60.06901.51.557-13-6
Piperidine (catalyst)85.158.5 (10 µL)0.10.1110-89-4
Ethanol, absolute46.0710 mL--64-17-5

Step-by-Step Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a reflux condenser and stir bar, combine (S)-1-methanesulfonylpiperidin-3-one (177 mg, 1.0 mmol), malononitrile (73 mg, 1.1 mmol), and urea (90 mg, 1.5 mmol) in absolute ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (10 µL, 0.1 mmol).

    • Scientist's Note: Piperidine acts as a base to catalyze both the initial Knoevenagel condensation between the ketone and malononitrile and the subsequent Michael addition.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 6-8 hours. A precipitate may form as the reaction progresses. Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes).

  • Isolation: After completion, cool the reaction mixture to room temperature and then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 3 mL).

  • Purification: The product is often of high purity after filtration. If necessary, it can be recrystallized from ethanol or purified by column chromatography (silica gel, ethyl acetate/hexanes gradient).

Self-Validation and Characterization:

  • Yield: Expected yield is 65-80%.

  • ¹H NMR (500 MHz, DMSO-d₆): Look for the disappearance of the malononitrile CH₂ signal and the appearance of signals for the pyrimidine NH protons, in addition to the piperidine and methanesulfonyl signals.

  • ¹³C NMR: The appearance of new quaternary carbon signals for the spiro-center and carbonyl carbons is expected.

  • IR Spectroscopy: Characteristic C≡N stretch (around 2200 cm⁻¹) and C=O stretches (1650-1750 cm⁻¹).

  • HRMS (ESI): Calculated for C₁₀H₁₄N₅O₄S [M+H]⁺, found value should be within 5 ppm.

Mechanistic Visualization

A deeper understanding of the key bond-forming event in Strategy 1 is crucial for optimization and troubleshooting.

Figure 2: Mechanism of the key intramolecular cyclization step.

Summary and Outlook

The protocols detailed herein provide robust and logical pathways for the synthesis of medicinally relevant spirocyclic piperidines from the chiral building block (3S)-1-methanesulfonylpiperidin-3-amine. Strategy 1 offers a direct route to complex spiro-indolines, while Strategy 2 provides access to spiro-dihydropyrimidinones via a versatile ketone intermediate. These methods are designed to be self-validating through rigorous purification and characterization. Researchers can adapt these foundational protocols by varying the ketone component in the Pictet-Spengler reaction or the active methylene compound and amine source in the Biginelli-type reaction to generate diverse libraries of novel spirocyclic compounds for drug discovery programs.

References

  • BenchChem. Application Notes and Protocols: Synthesis of Spirocyclic Compounds from 4-(Oxan-3-yl)piperidine.
  • Douglass, E. F., et al. (2020). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. ACS Omega. Available from: [Link]

  • Vaskevich, A. I., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. Available from: [Link]

  • ResearchGate. A Convenient Synthetic Route to Spiro[indole‐3,4′‐piperidin]‐2‐ones. Available from: [Link]

  • Royal Society of Chemistry. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry. Available from: [Link]

  • Royal Society of Chemistry. (2024). Dearomative spirocyclization of ynamides. Available from: [Link]

  • Royal Society of Chemistry. Ag(i)/PPh3-catalyzed diastereoselective syntheses of spiro[indole-3,4′-piperidine] derivatives via cycloisomerizations of tryptamine-ynamides. Chemical Communications. Available from: [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

  • White Rose Research Online. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Available from: [Link]

  • ResearchGate. A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry. Available from: [Link]

  • El-Sayed, N. F., et al. (2023). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of the Egyptian National Cancer Institute. Available from: [Link]

  • Al-Sanea, M. M., et al. (2022). Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. Scientific Reports. Available from: [Link]

  • Al-Ostath, R. A. S. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical and Medical Research. Available from: [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available from: [Link]

Sources

Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Asymmetric Synthesis of (3S)-1-methanesulfonylpiperidin-3-amine: Application Notes and Protocols

The piperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1][2] It is estimated that piperidine-containing compounds are present in more than twenty classes of pharmaceuticals, a testament to their favorable physicochemical properties and ability to interact with a wide range of biological targets.[2] The introduction of a stereocenter, particularly an amino group at the 3-position, dramatically increases the chemical space and biological specificity of these molecules. The precise three-dimensional arrangement of substituents on the piperidine ring is often critical for pharmacological activity, making the development of robust asymmetric syntheses for these building blocks a paramount objective in drug development.[3]

(3S)-1-methanesulfonylpiperidin-3-amine is a particularly valuable chiral building block. The methanesulfonyl (mesyl) group is not merely a simple N-protecting group; it is a bioisostere of other functional groups and can engage in key hydrogen bonding interactions within a target protein. Its presence can enhance metabolic stability and modulate the pKa of the 3-amino group. Consequently, efficient and scalable access to enantiomerically pure (3S)-1-methanesulfonylpiperidin-3-amine is a critical enabling step for the discovery and development of novel therapeutics.

This guide provides a detailed overview of the primary strategies for the asymmetric synthesis of (3S)-1-methanesulfonylpiperidin-3-amine, offering expert insights into the causality behind experimental choices and providing detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure 3-aminopiperidines can be broadly categorized into three main strategies: biocatalytic desymmetrization, resolution of a racemic mixture, and de novo asymmetric synthesis from achiral precursors. The selection of an appropriate strategy depends on factors such as scale, cost, available starting materials, and desired enantiomeric purity.

Biocatalytic Asymmetric Amination: The Power of Enzymes

One of the most elegant and efficient methods for preparing chiral amines is through the use of ω-transaminase (ω-TA) enzymes.[4] This approach involves the asymmetric amination of a prochiral ketone, in this case, 1-methanesulfonylpiperidin-3-one, to directly yield the desired (S)-enantiomer with exceptional stereocontrol.

Causality and Mechanism: Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (commonly isopropylamine) to a ketone acceptor.[4] The enzyme's chiral active site orients the incoming ketone in a highly specific manner, ensuring that the amino group is delivered to only one face of the carbonyl, resulting in the formation of a single enantiomer of the amine product. The reaction is driven to completion by the removal of the acetone by-product. This biocatalytic method is renowned for its high enantiomeric excess (often >99% ee), mild and environmentally benign reaction conditions (aqueous media, ambient temperature), and scalability.[4][5]

.dot

Biocatalytic_Workflow Prochiral_Ketone 1-Methanesulfonyl- piperidin-3-one Reaction_Vessel Aqueous Buffer (e.g., pH 7.5, 35°C) Prochiral_Ketone->Reaction_Vessel Amine_Donor Isopropylamine (Amine Donor) Amine_Donor->Reaction_Vessel Enzyme_System ω-Transaminase (ω-TA) + PLP Cofactor Enzyme_System->Reaction_Vessel Catalyst Product (3S)-1-Methanesulfonyl- piperidin-3-amine Reaction_Vessel->Product High ee (>99%) Byproduct Acetone (By-product) Reaction_Vessel->Byproduct Purification Work-up & Purification Product->Purification

Caption: Workflow for Biocatalytic Asymmetric Amination.

Classical Chiral Resolution: Separation of Diastereomeric Salts

Chiral resolution is a robust and time-tested method for separating a racemic mixture of amines into its constituent enantiomers.[6] This technique leverages the formation of diastereomeric salts by reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid.

Causality and Mechanism: Enantiomers possess identical physical properties, making them inseparable by standard techniques like chromatography or crystallization. However, when they react with a chiral acid (e.g., (+)-tartaric acid), they form a pair of diastereomers ((R)-amine-(+)-acid and (S)-amine-(+)-acid). Diastereomers have different physical properties, most critically, different solubilities in a given solvent system.[7] By carefully selecting the solvent and crystallization conditions, one diastereomeric salt will preferentially crystallize from the solution, while the other remains dissolved. The crystallized salt is then isolated, and the chiral resolving agent is removed (typically by acid/base extraction) to liberate the enantiomerically pure amine. The main drawback is the theoretical 50% maximum yield for the desired enantiomer, although the unwanted enantiomer can often be racemized and recycled.[8]

.dot

Chiral_Resolution_Workflow Racemic_Amine Racemic (R/S)- 1-Mesyl-piperidin-3-amine Salt_Formation Salt Formation in Solvent Racemic_Amine->Salt_Formation Resolving_Agent Chiral Acid (e.g., L-DBTA) Resolving_Agent->Salt_Formation Diastereomers Mixture of Diastereomeric Salts (S-Amine-L-Acid) (R-Amine-L-Acid) Salt_Formation->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Solid_Salt Less Soluble Salt (e.g., S-Amine-L-Acid) Crystallization->Solid_Salt Solid Solution_Salt More Soluble Salt (in Mother Liquor) Crystallization->Solution_Salt Solution Liberation_Solid Base Treatment (Liberation) Solid_Salt->Liberation_Solid Final_Product (3S)-Amine Liberation_Solid->Final_Product

Caption: Workflow for Classical Chiral Resolution.

Catalytic Asymmetric Synthesis: Building Chirality from Pyridine

A powerful and versatile strategy involves the asymmetric functionalization of readily available pyridine precursors.[9] These methods often rely on transition-metal catalysis, using chiral ligands to induce high levels of enantioselectivity.

Causality and Mechanism: The direct dearomatization of pyridine is energetically demanding.[9] A common strategy to overcome this is to first activate the pyridine ring, for example, by partial reduction to a dihydropyridine or formation of a pyridinium salt. This activated intermediate can then undergo a catalytic asymmetric transformation. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction can couple an activated pyridine with a boronic acid to generate a chiral 3-substituted tetrahydropyridine in high yield and enantioselectivity.[9][10] A subsequent reduction step then furnishes the desired chiral piperidine. The choice of the chiral ligand (e.g., SEGPHOS) is critical, as it coordinates to the metal center and creates a chiral environment that dictates the stereochemical outcome of the reaction.

Data Summary: Comparison of Synthetic Strategies

StrategyTypical ee (%)Typical Yield (%)Key AdvantagesKey Considerations
Biocatalytic Amination >99%[4]80-95%Exceptional enantioselectivity, mild/green conditions, high scalability.Requires specific enzyme and prochiral ketone precursor.
Chiral Resolution 95-99%<50% (per pass)Well-established, robust, applicable to many amines.Inherently inefficient yield unless unwanted enantiomer is recycled. Requires screening of resolving agents/solvents.[6]
Asymmetric Catalysis 90-98%[10]70-90%High enantioselectivity, broad scope for analogues.Often requires multi-step synthesis, expensive metal catalysts and ligands.[11]

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Synthesis of (3S)-1-Boc-piperidin-3-amine

This protocol is adapted from established procedures for the synthesis of the N-Boc analogue, which is a direct and versatile precursor. The same enzymatic system can be applied to 1-methanesulfonylpiperidin-3-one. The final step outlines the conversion to the target mesylated compound.

Materials:

  • Immobilized ω-Transaminase (e.g., ATA-025-IMB or equivalent (S)-selective enzyme)[4]

  • 1-Boc-3-piperidone

  • Isopropylamine (IPA)

  • Pyridoxal-5'-phosphate (PLP)

  • Triethanolamine (TEA) buffer (100 mM, pH 7.5)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • Enzyme Preparation: In a reaction vessel, suspend the immobilized ω-transaminase (e.g., 1 g) in TEA buffer (10 mL).[4]

  • Cofactor and Amine Donor Addition: Add PLP (to a final concentration of 1 mM) and isopropylamine (e.g., 5-10 equivalents). Stir the mixture at the optimal temperature for the enzyme (e.g., 35 °C) for 10-15 minutes.[12]

  • Substrate Addition: Prepare a solution of 1-Boc-3-piperidone (e.g., 1 mmol) in a minimal amount of a co-solvent like DMSO if necessary, and add it to the enzyme suspension.

  • Reaction: Stir the reaction mixture vigorously (e.g., 500 rpm) at 35 °C for 24-48 hours. Monitor the reaction progress by HPLC or TLC for the disappearance of the ketone and appearance of the amine product.[12]

  • Work-up: Upon completion, filter off the immobilized enzyme. The enzyme can be washed with buffer and reused.[4]

  • Extraction: Extract the aqueous filtrate with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (S)-1-Boc-3-aminopiperidine.

  • Boc-Deprotection and Mesylation: a. Dissolve the crude (S)-1-Boc-3-aminopiperidine in DCM. Add an excess of trifluoroacetic acid (TFA) or HCl in dioxane and stir at room temperature until deprotection is complete (monitored by TLC). b. Concentrate the mixture, re-dissolve the residue in DCM, and cool to 0 °C. c. Add triethylamine (2.2 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.1 equivalents). d. Allow the reaction to warm to room temperature and stir until completion. e. Quench the reaction with water, separate the layers, and extract the aqueous phase with DCM. f. Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography to afford (3S)-1-methanesulfonylpiperidin-3-amine.

Protocol 2: Chiral Resolution of Racemic 1-Methanesulfonylpiperidin-3-amine

This is a generalized protocol illustrating the principles of diastereomeric salt crystallization. Optimization of the resolving agent, solvent, and temperature is typically required.

Materials:

  • Racemic 1-methanesulfonylpiperidin-3-amine

  • (-)-O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA) or other suitable chiral acid

  • Methanol, Ethanol, or Acetone (or mixtures thereof)

  • 2M Sodium Hydroxide (NaOH) solution

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Salt Formation: Dissolve racemic 1-methanesulfonylpiperidin-3-amine (1 equivalent) in a suitable solvent (e.g., methanol) with gentle heating. In a separate flask, dissolve the chiral resolving agent, L-DTTA (0.5 to 1.0 equivalents), in the same solvent.[7]

  • Crystallization: Slowly add the L-DTTA solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature. If no crystals form, cool further in an ice bath or refrigerate overnight. Seeding with a small crystal can induce crystallization.[7]

  • Isolation: Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration. Wash the crystals with a small amount of the cold solvent.

  • Enantiomeric Purity Check: A small sample of the salt can be treated with base and extracted to liberate the amine. The enantiomeric excess (ee) of this sample should be determined by chiral HPLC to assess the efficiency of the resolution. If the ee is insufficient, recrystallization of the salt may be necessary.

  • Liberation of the Free Amine: Suspend the bulk of the resolved diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Add 2M NaOH solution with stirring until the aqueous layer is basic (pH > 11) and all solids have dissolved.[6]

  • Extraction and Isolation: Separate the layers and extract the aqueous phase with additional organic solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (3S)-1-methanesulfonylpiperidin-3-amine.

Conclusion and Future Outlook

The asymmetric synthesis of (3S)-1-methanesulfonylpiperidin-3-amine is a critical task for medicinal chemists. While classical resolution remains a viable and robust method, the advent of biocatalysis has provided a highly efficient, scalable, and environmentally sustainable route that delivers near-perfect enantioselectivity.[4] Concurrently, advances in transition-metal catalysis continue to offer powerful and flexible methods for constructing these chiral scaffolds from simple precursors.[1][11] The choice of methodology will ultimately be guided by project-specific needs, including scale, cost, and available expertise. The protocols and strategic insights provided herein offer a solid foundation for researchers to successfully incorporate this valuable chiral building block into their drug discovery programs.

References

  • Muthuramalingam, S., Call, A., Lefebvre, Q., et al. (2025). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)
  • BenchChem. (2025).
  • Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Zhou, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Li, H., et al. (2016). Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. Journal of the American Chemical Society.
  • Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry.
  • Anonymous. (2016). An asymmetric synthesis method for (R)
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: (R)-1-Cyclobutylpiperidin-3-amine in Asymmetric Synthesis. BenchChem.
  • Anonymous. (2016). An asymmetric synthesis method for (R)-3-amino piperidine derivatives.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers. BenchChem.
  • BenchChem. (2025). A Practical Guide to Chiral Resolution of Amines: Alternatives to (R)-1-Phenylethanesulfonic Acid. BenchChem.
  • Kuranov, A. M., et al. (2022).
  • Wikipedia. (2023). Chiral resolution. Wikipedia.
  • Anonymous. (2016). WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.
  • Afonso, C. A. M., et al. (2016).

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in reactions with (3S)-1-methanesulfonylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in Reactions with (3S)-1-Methanesulfonylpiperidin-3-amine

Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists who encounter synthetic roadblocks when incorporating bulky, functionally dense chiral building blocks into their drug candidates. (3S)-1-methanesulfonylpiperidin-3-amine is a prime example. While highly valuable for designing kinase inhibitors and GPCR ligands, the spatial relationship between the N1-methanesulfonyl (mesyl) group and the C3-primary amine introduces profound steric hindrance.

This guide provides mechanistic insights, troubleshooting FAQs, and field-validated protocols to bypass these kinetic barriers and ensure your syntheses run to completion.

Section 1: Mechanistic Root Cause Analysis

Q: Why is (3S)-1-methanesulfonylpiperidin-3-amine significantly less reactive than its 1-Boc or 1-benzyl counterparts? A: The kinetic sluggishness is a product of both sterics and conformation. The sulfonamide nitrogen at the 1-position is highly delocalized, which flattens the local geometry of the piperidine ring. This forces the bulky oxygen atoms of the SO₂CH₃ group into the spatial vicinity of the C3 position. When the C3-amine adopts an axial conformation, the incoming electrophile faces severe 1,3-diaxial-like steric clashes with the mesyl group. Furthermore, the strong electron-withdrawing nature of the mesyl group exerts a negative inductive effect (-I) through the sigma framework, subtly reducing the nucleophilicity of the C3-amine compared to standard alkyl-substituted piperidines[1][3].

Section 2: Troubleshooting Amide Couplings

Q: My amide coupling with a sterically demanding carboxylic acid is stalling at 15-20% conversion using HATU/DIPEA. How do I drive this to completion? A: Standard uronium-based coupling agents like HATU generate an active ester (e.g., an OAt ester) that is exceptionally bulky. When this massive electrophile attempts to approach the already hindered C3-amine of the mesylpiperidine, the transition state energy becomes prohibitively high.

The Solution: Shift to coupling agents that generate smaller, highly reactive intermediates. Propylphosphonic anhydride (T3P) is ideal here. T3P forms a compact mixed anhydride that is highly susceptible to nucleophilic attack even in sterically congested environments.

Self-Validating Protocol: T3P-Mediated Amide Coupling

  • Activation : In a dry flask under N₂, dissolve the carboxylic acid (1.2 eq) in anhydrous EtOAc (0.2 M). Add N,N-diisopropylethylamine (DIPEA, 3.0 eq). Dropwise, add T3P (50 wt% in EtOAc, 1.5 eq). Validation Check: Stir for 15 minutes. An LC-MS aliquot should confirm the complete disappearance of the acid mass and the formation of the mixed anhydride intermediate.

  • Coupling : Add (3S)-1-methanesulfonylpiperidin-3-amine (1.0 eq) in one portion.

  • Thermal Drive : Heat the reaction to 60 °C for 4–6 hours. The elevated temperature provides the kinetic energy required to overcome the steric barrier.

  • Workup : Cool to room temperature. Wash the organic layer sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine. Validation Check: The byproduct of T3P is a water-soluble phosphate salt. The organic layer should show >95% purity of the crude amide by TLC/LC-MS before proceeding to column chromatography.

Section 3: Optimizing Reductive Amination

Q: I am trying to perform a reductive amination with a substituted acetophenone, but I only recover starting materials. What is the mechanism of failure? A: Reductive amination is a two-step process: iminium ion formation followed by hydride reduction. With (3S)-1-methanesulfonylpiperidin-3-amine, the initial nucleophilic attack on a ketone is sterically disfavored, making the equilibrium constant for imine formation extremely poor. Standard conditions (NaBH(OAc)₃ in DCE) fail because the iminium intermediate never accumulates to a reducible concentration [2].

The Solution: Uncouple the steps. Use a strong Lewis acid, such as Titanium(IV) isopropoxide (Ti(OiPr)₄), to act as both a water scavenger and an electrophilic activator to force the formation of a stable titana-imine complex before introducing the reductant.

Table 1: Quantitative Optimization of Reductive Amination with (3S)-1-methanesulfonylpiperidin-3-amine

Carbonyl SubstrateReductant SystemAdditive / CatalystTime (h)Temp (°C)Yield (%)
BenzaldehydeNaBH(OAc)₃None122588%
AcetophenoneNaBH(OAc)₃None2425<5%
AcetophenoneNaBH(OAc)₃AcOH (1.0 eq)246012%
AcetophenoneNaBH₃CNTi(OiPr)₄ (2.0 eq)166081%
CyclohexanoneNaBH(OAc)₃Ti(OiPr)₄ (2.0 eq)122594%

Self-Validating Protocol: Lewis Acid-Mediated Reductive Amination

  • Imine Pre-formation : Dissolve the amine (1.0 eq) and ketone (1.2 eq) in anhydrous THF (0.2 M). Add Ti(OiPr)₄ (2.0 eq). Stir at 60 °C for 12 hours. Validation Check: Remove a 10 µL aliquot, quench with 100 µL MeOH, and analyze via LC-MS. You must observe the mass of the imine/enamine before proceeding.

  • Reduction : Cool the reaction to 0 °C. Add NaBH₃CN (1.5 eq) or NaBH(OAc)₃ (2.0 eq) portion-wise. Stir at room temperature for 4 hours.

  • Quench & Filter : Quench by adding 1M aqueous NaOH (equal volume to THF) to precipitate titanium salts as a white solid (TiO₂). Validation Check: A successful quench yields a biphasic mixture with a stark white precipitate. Filter through a pad of Celite; the clear organic filtrate will contain the clean secondary amine.

Section 4: Nucleophilic Aromatic Substitution (SNAr) vs. Cross-Coupling

Q: My SNAr reaction with a 2-chloropyridine requires heating to 120 °C, which causes my piperidine building block to degrade. Is there a milder alternative? A: The steric bulk of the mesyl group drastically increases the activation energy required for the SNAr transition state (Meisenheimer complex formation). Instead of relying on brute thermal force, pivot to a Buchwald-Hartwig palladium-catalyzed cross-coupling. Using a bulky, electron-rich ligand like BrettPhos or RuPhos creates a highly active Pd(0) species that can oxidatively add to the aryl chloride and easily accommodate the sterically hindered primary amine during the transmetalation step at much lower temperatures (80 °C).

Workflow Visualization

The following diagram outlines the logical decision tree for troubleshooting reactions with this hindered scaffold.

G N1 Reaction with (3S)-1-mesylpiperidin-3-amine N2 Amide Coupling N1->N2 N3 Reductive Amination N1->N3 N4 Aryl Amination N1->N4 N5 Issue: Bulky Active Ester Clash Solution: Use T3P or Acid Chloride N2->N5 N6 Issue: Reversible Iminium Formation Solution: Ti(OiPr)4 + NaBH(OAc)3 N3->N6 N7 Issue: High Activation Energy in SNAr Solution: Pd-Catalyzed (BrettPhos/RuPhos) N4->N7

Caption: Workflow for overcoming steric hindrance in (3S)-1-methanesulfonylpiperidin-3-amine reactions.

References

  • Master Organic Chemistry. "Nucleophilicity Trends of Amines". Source: Master Organic Chemistry. URL: [Link]

Side-product formation in (3S)-1-methanesulfonylpiperidin-3-amine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (3S)-1-methanesulfonylpiperidin-3-amine workflows. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges researchers face when utilizing this specific chiral building block in drug discovery and medicinal chemistry.

(3S)-1-methanesulfonylpiperidin-3-amine (commonly supplied as a hydrochloride salt, CAS 1209712-99-1) is a highly valuable intermediate. The N1-methanesulfonyl (mesyl) group provides metabolic stability and modulates lipophilicity, while the C3 primary amine serves as the critical vector for functionalization. However, the unique stereoelectronic environment of the mesylated piperidine ring frequently leads to specific side products, including over-alkylation, incomplete conversion, and diastereomeric mixtures.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-fidelity synthesis.

Part 1: Troubleshooting Amidation & Coupling Reactions

Q1: I am observing incomplete conversion and a high recovery of unreacted amine during standard amide coupling. What is causing this? Causality & Insight: The C3 position of the piperidine ring is subject to distinct steric constraints. The strongly electron-withdrawing mesyl group at N1 delocalizes the nitrogen lone pair, forcing the N1 atom into a planar geometry. This conformational restriction alters the standard chair equilibrium of the piperidine ring, often forcing the C3 amine into a sterically hindered axial or pseudo-axial position. Furthermore, because the amine is typically supplied as a hydrochloride salt, insufficient neutralization prevents the amine from acting as a nucleophile. Resolution:

  • Ensure complete neutralization of the HCl salt by pre-stirring with 2.0–2.5 equivalents of a non-nucleophilic base (e.g., N-methylmorpholine, NMM) for 15 minutes prior to adding the activated acid.

  • Switch from standard coupling agents (e.g., EDC/HOBt) to highly reactive uronium/aminium salts like HATU or COMU, which excel in sterically hindered environments.

Q2: My LC-MS shows complete conversion, but chiral HPLC reveals a diastereomeric impurity. Is the (3S) center racemizing? Causality & Insight: The (3S) stereocenter of the piperidine ring is highly stable and very rarely epimerizes under standard coupling conditions[1]. The diastereomeric impurity is almost certainly arising from the epimerization of your chiral carboxylic acid partner . When activated, chiral acids can form an azlactone intermediate. Strong bases like DIPEA or TEA readily deprotonate the alpha-carbon of this intermediate, leading to racemization of the acid before it couples with the amine. Resolution: Replace DIPEA with a weaker, more sterically hindered base like 2,4,6-collidine, or use the strictly neutral coupling combination of DEPBT and an inorganic base (e.g., NaHCO3).

Part 2: Controlling Reductive Amination & Alkylation

Q3: My reductive amination with an aldehyde yields a significant amount of tertiary amine side product. How can I prevent this over-alkylation? Causality & Insight: Over-alkylation is the most common side reaction when functionalizing primary amines[2][3]. Once the primary amine reacts with the aldehyde and is reduced to a secondary amine, the resulting product is often more nucleophilic than the starting primary amine. If unreacted aldehyde and reducing agent are still present in the reaction mixture, the secondary amine will rapidly undergo a second reductive amination, forming an undesired tertiary amine. Resolution: You must decouple the imine formation from the reduction step. Employ a stepwise reductive amination protocol (see Experimental Protocols below) using strictly 1.0 equivalent of aldehyde and ensuring complete imine formation before the introduction of a mild reducing agent like Sodium triacetoxyborohydride (NaBH(OAc)3).

ReductiveAmination A (3S)-1-Mesylpiperidin-3-amine (Primary Amine) C Imine Intermediate (Transient) A->C + Aldehyde - H2O B Aldehyde (1.0 equiv) B->C D Secondary Amine (Desired Product) C->D NaBH(OAc)3 Reduction E Tertiary Amine (Over-alkylated Side Product) D->E Excess Aldehyde + Reductant

Caption: Reaction pathway illustrating the chemoselectivity challenge in reductive amination.

Part 3: Nucleophilic Aromatic Substitution (SNAr)

Q4: Why is the SNAr reaction of this amine with heteroaryl chlorides so sluggish compared to 1-Boc-3-aminopiperidine? Causality & Insight: The mesyl group is a powerful electron-withdrawing group (EWG). While it is separated from the C3 amine by a two-carbon spacer, its strong inductive pull slightly reduces the overall electron density of the piperidine framework, thereby marginally decreasing the nucleophilicity of the C3 amine compared to a Boc-protected or alkyl-substituted analog. Resolution: To overcome this diminished nucleophilicity, utilize a polar aprotic solvent (DMSO or NMP) to maximize the energy of the nucleophile, and employ a strong inorganic base (Cs2CO3) at elevated temperatures (80–100 °C).

TroubleshootingTree Start Issue: Low Yield in Amidation CheckLCMS Check LC-MS Profile Start->CheckLCMS Unreacted Unreacted Amine Detected? CheckLCMS->Unreacted Primary peak Epimer Diastereomer Detected? CheckLCMS->Epimer Multiple product peaks Steric Steric Hindrance: Switch to HATU/COMU Heat to 40°C Unreacted->Steric Yes Base Base-Mediated Epimerization: Reduce DIPEA to 1.5 eq or switch to NMM Epimer->Base Yes Success Optimal Conversion Steric->Success Base->Success

Caption: Diagnostic logic tree for troubleshooting low yields during amidation workflows.

Part 4: Impurity Profiling & Data Presentation

The following table summarizes the quantitative analytical markers and primary causes for side products commonly observed when utilizing (3S)-1-methanesulfonylpiperidin-3-amine[4][5].

Impurity TypeStructural CharacteristicPrimary CauseAnalytical Detection Method
Over-alkylated Adduct Tertiary amine (dialkylation at C3)Excess electrophile; concurrent reduction in reductive amination.LC-MS (Target Mass + Alkyl Mass); +RT shift.
Diastereomer Epimerized coupling partnerUse of strong bases (DIPEA/TEA) with chiral activated acids.Chiral HPLC (Achiral LC-MS will show identical RT/Mass).
Hydrolyzed Acid Unreacted carboxylic acidSteric hindrance at C3 preventing nucleophilic attack; water in solvent.LC-MS (Presence of starting acid mass); TLC.
Des-mesyl Amine 3-aminopiperidine (loss of SO2CH3)Exposure to extremely harsh reducing agents (e.g., LiAlH4) or strong bases (n-BuLi).LC-MS (-78 Da from expected mass); Ninhydrin positive.

Part 5: Self-Validating Experimental Protocols

Protocol A: Chemoselective Stepwise Reductive Amination

Objective: Synthesize a secondary amine while strictly preventing tertiary amine (over-alkylated) side products.

  • Free-Basing: Suspend (3S)-1-methanesulfonylpiperidin-3-amine hydrochloride (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL). Add Triethylamine (TEA, 1.1 equiv) and stir for 15 minutes at room temperature to liberate the free base.

  • Imine Formation: Add the target aldehyde (strictly 1.0 equiv) to the solution. Add anhydrous MgSO4 (3.0 equiv) as a desiccant to drive the equilibrium toward the imine.

  • Validation Check 1: Stir for 2 hours. Sample 5 µL of the reaction, dilute in Acetonitrile, and analyze via LC-MS. Do not proceed until the primary amine peak is completely consumed and the imine mass (or hydrolyzed hemiaminal) is the dominant species.

  • Reduction: Cool the reaction to 0 °C. Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equiv).

  • Validation Check 2: Stir for 4 hours, allowing the reaction to warm to room temperature. Run LC-MS to confirm the disappearance of the imine and the presence of the secondary amine mass. The absence of the tertiary amine mass validates the chemoselectivity of the stepwise approach.

  • Workup: Quench with saturated aqueous NaHCO3 (5 mL). Extract with DCM (3 x 10 mL), dry over Na2SO4, and concentrate in vacuo.

Protocol B: High-Efficiency Amidation with Chiral Preservation

Objective: Couple a chiral carboxylic acid to the sterically hindered C3 amine without inducing epimerization.

  • Activation: In a dry flask, dissolve the chiral carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M). Add N-methylmorpholine (NMM, 1.5 equiv). Stir at 0 °C for 10 minutes to form the active ester.

  • Amine Addition: In a separate vial, dissolve (3S)-1-methanesulfonylpiperidin-3-amine hydrochloride (1.1 equiv) in DMF and neutralize with NMM (1.1 equiv).

  • Coupling: Add the neutralized amine solution dropwise to the activated acid at 0 °C. Allow the reaction to slowly warm to room temperature over 12 hours.

  • Validation Check: Analyze via LC-MS for conversion. To validate chiral integrity, run an aliquot on a Chiralpak AD-H (or equivalent) HPLC column. A single peak confirms the absence of base-mediated epimerization.

References

  • Veeprho. "3-Amino Piperidine impurity | CAS 54012-73-6". Veeprho Pharmaceuticals. [Link]

  • ACS Publications. "Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine". Organic Process Research & Development. [Link]

  • ResearchGate. "Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades". ResearchGate. [Link]

Sources

Technical Support Center: Purification Strategies for (3S)-1-methanesulfonylpiperidin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the purification of (3S)-1-methanesulfonylpiperidin-3-amine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with isolating these valuable compounds. The unique physicochemical properties of this scaffold—namely the basicity of the piperidine nitrogen, the polarity imparted by the sulfonyl group, and the reactivity of the primary amine—often lead to specific purification hurdles.

This document provides field-proven insights, troubleshooting guides, and detailed protocols to empower you to develop robust and efficient purification strategies. Our approach is grounded in mechanistic understanding and validated methodologies to ensure the highest purity and yield for your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most critical initial analytical steps before attempting a large-scale purification?

Before committing your bulk material to a purification workflow, comprehensive initial analysis is paramount. This "look-see" analysis saves time and resources. We recommend a multi-pronged approach:

  • LC-MS Analysis: Use a generic gradient method to get a rapid assessment of your crude reaction mixture. This will reveal the number of components, their relative polarity, and their mass-to-charge ratios, helping you identify your product and major impurities.

  • ¹H NMR of the Crude Mixture: A proton NMR of your unpurified material can provide valuable information about the major species present and the potential nature of impurities (e.g., residual solvent, unreacted starting materials, or significant byproducts).

  • Solubility Testing: Perform small-scale solubility tests in a range of common solvents (e.g., DCM, EtOAc, MeOH, MeCN, water). This information is critical for designing both chromatographic and non-chromatographic purification methods like crystallization.

Q2: My derivative has a free primary amine. What are the key stability concerns during purification?

Derivatives of (3S)-1-methanesulfonylpiperidin-3-amine with an unmodified primary amine are moderately basic and can be susceptible to certain degradation pathways, particularly on silica gel.

  • On-Column Degradation: Acidic sites on standard silica gel can lead to streaking, tailing, or irreversible adsorption of basic compounds. It is often advisable to pre-treat the silica with a base like triethylamine (TEA) or ammonia. A common practice is to use a mobile phase containing a small percentage (0.1-1%) of TEA or ammonium hydroxide.

  • Reactivity: The primary amine is a nucleophile and can react with certain solvents. For example, prolonged exposure to acetone can lead to imine formation, and reaction with dichloromethane (DCM) is possible under certain conditions, though less common. Always use high-purity, stabilized solvents.

Q3: What are the primary differences between normal-phase and reverse-phase chromatography for these compounds?

The choice between normal-phase (NP) and reverse-phase (RP) chromatography depends on the polarity of your specific derivative.

FeatureNormal-Phase (e.g., Silica Gel)Reverse-Phase (e.g., C18)
Stationary Phase Polar (Silica, Alumina)Non-polar (Octadecyl-silane)
Mobile Phase Non-polar (e.g., Hexanes/EtOAc)Polar (e.g., Water/MeCN or Water/MeOH)
Elution Order Least polar compounds elute first.Most polar compounds elute first.
Best For... Less polar derivatives, where the sulfonyl group and other modifications do not render the molecule highly water-soluble.More polar derivatives, salts, and compounds with high heteroatom content.
Key Consideration Potential for strong interaction with the basic amine, requiring mobile phase modifiers (e.g., TEA).Requires the use of an additive (e.g., TFA, formic acid) to ensure good peak shape for basic amines by protonating them.

Q4: Can I use non-chromatographic methods to purify these derivatives?

Absolutely. Non-chromatographic methods should always be considered as they can be more cost-effective and scalable.

  • Crystallization: If your compound is a solid and has moderate to high purity (>85-90%), crystallization is an excellent option. A systematic screen of solvents and solvent/anti-solvent pairs can yield highly pure material.

  • Salt Formation & Purification: For derivatives with a free amine, forming a salt (e.g., with HCl, HBr, or tartaric acid) can facilitate purification. Salts often have different solubility profiles than the free base, enabling purification by crystallization or selective precipitation. The desired free base can then be regenerated by treatment with a mild base.

  • Liquid-Liquid Extraction (LLE): A well-designed acidic/basic workup can remove many impurities. By carefully selecting the pH and organic solvent, you can partition your target compound into one phase while leaving acidic, basic, or neutral impurities behind.

Purification Troubleshooting Guide

This section addresses specific, common issues encountered during the purification of (3S)-1-methanesulfonylpiperidin-3-amine derivatives.

Problem 1: My compound is streaking or tailing badly on a silica gel column.

  • Underlying Cause: This is a classic sign of strong, non-ideal interactions between the basic amine functionality of your compound and the acidic silanol groups on the surface of the silica gel. This leads to slow desorption kinetics and results in a smeared or tailing peak.

  • Solution Workflow:

G cluster_problem Problem ID cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_alternatives Alternative Phases Problem Peak Tailing on Silica Cause Strong Amine-Silanol Interaction Problem->Cause Likely Cause Sol1 Add Basic Modifier to Mobile Phase (e.g., 0.5-1% TEA or NH4OH) Cause->Sol1 Primary Solution Sol2 Use Alternative Stationary Phase Cause->Sol2 If Sol. 1 Fails Sol3 Switch to Reverse-Phase HPLC Cause->Sol3 For Polar Analytes Alt1 Amine-Functionalized Silica Sol2->Alt1 Alt2 Neutral/Basic Alumina Sol2->Alt2

Caption: Decision tree for resolving co-eluting compounds.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Triethylamine Deactivation

Objective: To purify a basic (3S)-1-methanesulfonylpiperidin-3-amine derivative using standard silica gel deactivated with triethylamine (TEA).

Materials:

  • Crude compound mixture

  • Silica gel (230-400 mesh)

  • Solvents (HPLC grade): Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • Glass column, flasks, and other standard glassware

Methodology:

  • TLC Method Development:

    • Prepare a stock solution of your chosen eluent (e.g., 70:30 Hexanes:EtOAc).

    • Create a TLC developing jar with this eluent plus 1% TEA (e.g., for 10 mL of eluent, add 100 µL of TEA).

    • Spot your crude mixture on a TLC plate and develop it in the TEA-containing solvent.

    • Adjust the solvent ratio until the desired compound has an Rf of ~0.2-0.3. This will be your column eluent.

  • Column Packing (Slurry Method):

    • Prepare your full mobile phase, including the 1% TEA.

    • In a beaker, create a slurry of silica gel in the mobile phase. The consistency should be easily pourable but not too dilute.

    • Pour the slurry into your column in one continuous motion. Use a funnel to aid the process.

    • Gently tap the column to help the silica pack evenly and drain the excess solvent until it is just above the silica bed.

    • Add a thin layer (0.5 cm) of sand to the top of the silica bed to prevent disturbance.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude compound in a minimal amount of a strong solvent (e.g., DCM or MeOH).

    • Add a small amount of silica gel (approx. 1-2 times the mass of your crude compound) to this solution.

    • Concentrate this slurry on a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column, creating an even layer.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column, pressurize the column with air or nitrogen, and begin collecting fractions.

    • Monitor the elution process by TLC, spotting every few fractions to track the emergence of your compound and any impurities.

    • Combine the pure fractions, and remove the solvent under reduced pressure. Remember that TEA is relatively high-boiling and may require a high vacuum or a mild aqueous wash of the combined organic fractions to remove completely.

Protocol 2: Preparative Reverse-Phase HPLC

Objective: To purify a polar or salt-form of a (3S)-1-methanesulfonylpiperidin-3-amine derivative.

Materials:

  • Partially purified or crude compound mixture

  • Solvents (HPLC grade): Acetonitrile (MeCN), Deionized Water

  • Additive: Trifluoroacetic acid (TFA) or Formic Acid (FA)

  • Preparative HPLC system with a C18 column

Methodology:

  • Analytical Method Development:

    • Develop a separation method on an analytical scale C18 column first.

    • Mobile Phase A: Water + 0.1% TFA

    • Mobile Phase B: MeCN + 0.1% TFA

    • Run a gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution conditions for your compound.

    • Optimize the gradient to achieve baseline separation between your target compound and key impurities.

  • Sample Preparation:

    • Dissolve your sample in a solvent that is weak in the reverse-phase system, such as Water/MeCN with a high water content, or DMSO if necessary. Ensure the solution is fully dissolved and filtered through a 0.45 µm syringe filter to remove particulates.

  • Preparative Run:

    • Equilibrate the preparative C18 column with your starting mobile phase conditions for several column volumes.

    • Inject your sample onto the column. Do not exceed the loading capacity recommended for your column diameter and length.

    • Run the optimized gradient method.

    • Monitor the elution using a UV detector and collect fractions corresponding to your target peak.

  • Fraction Analysis and Work-up:

    • Analyze the collected fractions by analytical LC-MS to confirm purity.

    • Combine the pure fractions.

    • Most of the MeCN can be removed on a rotary evaporator.

    • The remaining aqueous solution containing your TFA salt can be lyophilized (freeze-dried) to yield a fluffy solid.

    • If the free base is required, the aqueous solution can be basified (e.g., with NaHCO₃ or K₂CO₃) and extracted with an organic solvent (e.g., DCM or EtOAc).

References

  • Purification of Diastereomers by Reversed-Phase Chromatography. Santai Technologies Application Note AN032.[Link]

  • Orthogonal Chromatography for Pharmaceutical Intermediates. Santai Technologies Application Note.[Link]

  • Amine Additives in Supercritical Fluid Chromatography (SFC). LCGC International.[Link]

  • Separation of Diastereomers by Flash Chromatography. Santai Technologies Application Note AN032.[Link]

  • Orthogonal Flash Chromatography. Biotage.[Link]

  • Changing Peak Resolution in HPLC. LCGC North America.[Link]

  • Orthogonal Chromatographic Techniques for Protein Characterization. Bio-Rad Laboratories.[Link]

  • Separation of Co-eluting Compounds. Journal of Chromatography A.[Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for Pharmaceutical Purification. Novartis Institutes for BioMedical Research.[Link]

  • Orthogonal Peptide Purification. Gyros Protein Technologies.[Link]

  • Principles of Supercritical Fluid Chromatography. Waters Corporation.[Link]

Technical Support Center: Optimizing Amide Coupling Reactions for (3S)-1-Methanesulfonylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Welcome to the dedicated technical support center for optimizing amide coupling reactions involving (3S)-1-methanesulfonylpiperidin-3-amine. This guide provides practical, field-proven insights into troubleshooting common experimental issues and answers frequently asked questions to enhance the success of your synthetic endeavors. As a secondary amine, (3S)-1-methanesulfonylpiperidin-3-amine presents unique challenges and opportunities in amide bond formation, a cornerstone reaction in medicinal chemistry.[1] This resource is designed to navigate those complexities, ensuring efficient, high-yield, and pure product formation.

Troubleshooting Guide

This section addresses specific problems that may arise during the coupling of (3S)-1-methanesulfonylpiperidin-3-amine with a carboxylic acid partner.

Question 1: I am observing very low to no yield of my desired amide product. What are the potential causes and how can I improve it?

Low or non-existent yield is one of the most common yet frustrating issues in amide synthesis. The cause can typically be traced back to one of several factors related to reagents, reaction conditions, or the nature of the substrates themselves.

  • Potential Causes & Solutions:

    • Inefficient Carboxylic Acid Activation: The first critical step is the activation of the carboxylic acid.[2] If this step is inefficient, the amine will have nothing to react with.

      • Solution: Ensure your coupling reagents are fresh and anhydrous. Carbodiimides like EDC are particularly sensitive to moisture.[3][4] For sterically hindered carboxylic acids, consider switching to a more potent coupling reagent like HATU or PyBOP, which are known for their high efficiency in difficult couplings.[5][6][7]

    • Poor Nucleophilicity of the Amine: (3S)-1-methanesulfonylpiperidin-3-amine is a secondary amine, which is generally less nucleophilic than a primary amine due to steric hindrance.

      • Solution: Ensure the reaction is run at a slightly basic pH (typically 7-9) to keep the amine in its free, deprotonated state.[3] Since the starting material is often a hydrochloride salt, it is crucial to add a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the salt and facilitate the reaction.[3] Using at least 2.0-3.0 equivalents of base is common practice.[7]

    • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a pivotal role.

      • Solution: Most coupling reactions are initiated at 0 °C to control the initial exothermic activation and then allowed to warm to room temperature.[8] If the reaction is sluggish, gentle heating (e.g., to 30-40 °C) can be beneficial, but should be monitored to avoid side reactions.[7] Use anhydrous aprotic polar solvents like DMF or DCM.[8] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time, which can range from a few hours to overnight.[9]

    • Hydrolysis of Intermediates: The activated carboxylic acid species (e.g., O-acylisourea intermediate with EDC) is highly reactive and susceptible to hydrolysis by any trace water in the reaction.

      • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[8]

Question 2: My LC-MS analysis shows the consumption of starting materials but multiple new peaks, indicating significant side product formation. What are these byproducts and how can I prevent them?

Side reactions are a primary cause of low yields and purification difficulties. Identifying the likely byproduct is key to mitigating its formation.

  • Potential Side Reactions & Prevention Strategies:

    • N-Acylurea Formation (with Carbodiimides): When using carbodiimides like EDC or DCC, the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct if it is not quickly intercepted by the amine.[2][10]

      • Prevention: This is the primary reason for using additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole).[10] These additives react with the O-acylisourea to form an active ester that is more stable, less prone to rearrangement, and still highly reactive towards the amine.[3][4]

    • Guanidinium Byproduct Formation (with Uronium Reagents): Uronium/aminium reagents like HATU or HBTU can sometimes react with the amine starting material to form a guanidinium byproduct, effectively capping the amine and preventing it from participating in the desired reaction.[10][11]

      • Prevention: The order of addition is critical. Pre-activating the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes in solution-phase synthesis) before adding the amine can minimize this side reaction.[10][12] This ensures the majority of the coupling reagent is consumed to form the active ester before it can react with the amine.

    • Epimerization/Racemization: If your carboxylic acid has a chiral center at the alpha-position, there is a risk of losing stereochemical integrity during activation.

      • Prevention: Using additives like HOBt or HOAt is highly effective at suppressing racemization.[2] Uronium reagents like HATU, which is derived from HOAt, are particularly well-regarded for their ability to maintain stereochemical purity.[7] Keeping the reaction temperature low during the activation step also helps.[3]

Question 3: The reaction seems to have worked, but I am struggling to purify my final product. How can I effectively remove the unreacted starting materials and coupling byproducts?

The basic nature of the piperidine nitrogen in your product can make purification challenging. A well-designed work-up and purification strategy is essential.

  • Purification Strategies:

    • Aqueous Work-up: A standard liquid-liquid extraction is the first line of defense.

      • Acid Wash: A wash with a dilute aqueous acid (e.g., 1M HCl or 5% citric acid) will protonate and extract any remaining unreacted (3S)-1-methanesulfonylpiperidin-3-amine and other basic impurities like DIPEA into the aqueous layer.[10]

      • Base Wash: A wash with a dilute aqueous base (e.g., saturated NaHCO₃) will deprotonate and extract any unreacted carboxylic acid and acidic additives like HOBt.[10]

      • Water/Brine Wash: A final wash with water or brine removes residual water-soluble byproducts, such as the urea formed from EDC.[9][10]

    • Column Chromatography: This is often necessary for achieving high purity.

      • Normal Phase (Silica Gel): The basicity of your product can cause it to streak or adhere strongly to acidic silica gel, leading to poor separation and low recovery.[13] To mitigate this, you can add a small amount of a basic modifier like triethylamine (~0.1-1%) to your eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[13]

      • Reverse Phase (C18): For highly polar products, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient may be more suitable.[10]

    • Recrystallization: If your final amide product is a solid, recrystallization can be a powerful technique for achieving excellent purity.[10]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues during your coupling reaction.

Caption: A decision tree for troubleshooting coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for (3S)-1-methanesulfonylpiperidin-3-amine?

There is no single "best" reagent, as the optimal choice depends on the specific carboxylic acid, scale, and cost considerations. However, two classes are most common:

  • Carbodiimides (e.g., EDC): EDC is a cost-effective and widely used reagent. Its primary advantage is that the resulting urea byproduct is water-soluble and can be easily removed with an aqueous workup.[4] However, it is almost always used with an additive like HOBt to improve efficiency and suppress side reactions like N-acylurea formation and racemization.[4][14]

  • Uronium/Aminium Salts (e.g., HATU): HATU is a more modern and highly reactive coupling reagent. It is particularly effective for challenging couplings, such as those involving sterically hindered substrates or where there is a high risk of racemization.[7][15] While more expensive than EDC, its high efficiency often leads to cleaner reactions and higher yields, potentially simplifying purification.[6][7]

Recommendation: Start with a standard EDC/HOBt protocol due to its cost-effectiveness. If you encounter low yields or significant side products, especially with a sterically demanding carboxylic acid, switching to HATU is a logical next step.

Q2: My starting amine, (3S)-1-methanesulfonylpiperidin-3-amine, is a hydrochloride salt. Do I need to perform a separate free-basing step before the reaction?

No, a separate free-basing step is not necessary and can be cumbersome. You can perform the neutralization in situ. Simply add at least one extra equivalent of a non-nucleophilic tertiary amine base, such as DIPEA or TEA, to your reaction mixture.[3] This additional equivalent will neutralize the HCl salt, liberating the free amine to participate in the coupling reaction. Most standard protocols already call for 2-3 equivalents of base, which is usually sufficient to both neutralize the salt and facilitate the coupling.[7]

Q3: How should I properly set up the reaction and add the reagents?

The order of addition can significantly impact the outcome, especially when using highly reactive uronium reagents. A general and reliable procedure for solution-phase synthesis is as follows:

  • Dissolve the carboxylic acid and, if applicable, the additive (e.g., HOBt) in an anhydrous aprotic solvent (e.g., DMF, DCM) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the coupling reagent (e.g., EDC or HATU).

  • Add the non-nucleophilic base (e.g., DIPEA).

  • Stir the mixture for a pre-activation period (e.g., 15-30 minutes at 0 °C or room temperature).[12] This allows for the formation of the active ester intermediate.

  • Add the (3S)-1-methanesulfonylpiperidin-3-amine , either neat or as a solution in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.[4]

Caption: General workflow for reagent addition in coupling reactions.

Data & Protocols

Table 1: Comparison of Typical Reaction Conditions
ParameterEDC / HOBt ProtocolHATU Protocol
Carboxylic Acid 1.0 eq1.0 eq
Amine 1.0 - 1.2 eq1.0 - 1.2 eq
Coupling Reagent EDC (1.2 - 1.5 eq)HATU (1.1 - 1.2 eq)
Additive HOBt (1.2 - 1.5 eq)None (HOAt is part of HATU)
Base DIPEA or TEA (2.0 - 3.0 eq)DIPEA or 2,4,6-Collidine (2.0 - 4.0 eq)
Solvent Anhydrous DMF or DCMAnhydrous DMF or DCM
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Pre-activation Time 15 - 30 minutes15 - 30 minutes
Reaction Time 4 - 24 hours1 - 18 hours
Experimental Protocols

Protocol 1: General Procedure using EDC/HOBt

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and HOBt (1.2 eq). Dissolve the solids in anhydrous DCM or DMF (to make a 0.1-0.5 M solution).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq) and then DIPEA (2.5 eq) to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.[3]

  • Coupling: Add (3S)-1-methanesulfonylpiperidin-3-amine hydrochloride (1.1 eq) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring progress by TLC or LC-MS until the limiting starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with an equal volume of ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[8][10]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude residue by silica gel column chromatography, potentially using an eluent system containing ~0.5% triethylamine to improve peak shape.

Protocol 2: General Procedure using HATU

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and HATU (1.1 eq). Dissolve the solids in anhydrous DMF (to make a 0.1-0.5 M solution).

  • Activation: Add DIPEA (3.0 eq) dropwise to the stirred solution at room temperature.[7] Stir the mixture for 15-30 minutes to pre-activate the acid.[7][12]

  • Coupling: Add (3S)-1-methanesulfonylpiperidin-3-amine hydrochloride (1.1 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 1-18 hours, monitoring progress by TLC or LC-MS. HATU reactions are often significantly faster than EDC couplings.[7]

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 10% LiCl or 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[16]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography as described in Protocol 1.

References

  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.). BenchChem.
  • Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. (2021). PMC.
  • Optimizing amide bond formation conditions for benzamide synthesis. (2025). BenchChem.
  • Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction. (2025). BenchChem.
  • Application Notes & Protocols: Optimizing HATU Activation Time for Peptide Coupling. (2025). BenchChem.
  • Amide Workup. (n.d.). Biofilm Inhibitor Synthesis.
  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. (2025). BenchChem.
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. (2025). BenchChem.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). DilunBio.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Technical Support Center: HATU Coupling Reactions. (2025). BenchChem.
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017). RSC Advances.
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage.
  • Amine to Amide (Coupling) - HATU. (n.d.). Common Organic Chemistry.

Sources

Technical Support Center: Preserving Stereochemical Integrity of (3S)-1-Methanesulfonylpiperidin-3-amine During Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with (3S)-1-methanesulfonylpiperidin-3-amine. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of preventing racemization during its functionalization. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Introduction: The Challenge of Stereochemical Integrity

(3S)-1-methanesulfonylpiperidin-3-amine is a valuable chiral building block in medicinal chemistry. The stereochemistry of the amine at the C3 position is often crucial for pharmacological activity. However, the acidic nature of the proton alpha to the sulfonyl group, coupled with the basicity of the amine, creates a potential pathway for racemization under certain reaction conditions. This guide will help you navigate these challenges and maintain the enantiopurity of your molecule.

Part 1: Understanding the Mechanism of Racemization

Before troubleshooting, it's essential to understand how racemization can occur. The primary mechanism involves the deprotonation of the C3 methine proton, which is alpha to the sulfonyl group, leading to the formation of a planar carbanion or an enolate-like intermediate. Reprotonation can then occur from either face, resulting in a mixture of (S) and (R) enantiomers.

racemization_mechanism cluster_S (S)-Enantiomer cluster_intermediate Planar Intermediate cluster_R (R)-Enantiomer S_enantiomer (3S)-1-methanesulfonyl- piperidin-3-amine planar_intermediate Planar Carbanion/ Enolate-like Intermediate S_enantiomer->planar_intermediate - H+ (Base) planar_intermediate->S_enantiomer + H+ R_enantiomer (3R)-1-methanesulfonyl- piperidin-3-amine planar_intermediate->R_enantiomer + H+

Caption: Decision workflow for troubleshooting racemization in acylation.

Question 2: Can I use peptide coupling reagents instead of acid chlorides to avoid racemization?

Answer: Yes, using peptide coupling reagents is a highly recommended strategy to minimize racemization. These reagents activate the carboxylic acid in situ, leading to a more controlled reaction under milder conditions.

Recommended Coupling Reagents and Conditions:

Coupling ReagentAdditiveBaseSolventTemperatureKey Advantage
HATUNoneDIPEADMF, DCM0°C to RTHigh efficiency, low racemization.
HBTUHOBtDIPEADMF, DCM0°C to RTCost-effective alternative to HATU.
EDCHOBtDIPEADCM0°C to RTCommon, but can sometimes lead to side products.

Protocol for a HATU Coupling:

  • Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) and stir for 5-10 minutes at room temperature for pre-activation.

  • Cool the mixture to 0°C.

  • Add a solution of (3S)-1-methanesulfonylpiperidin-3-amine (1.0 eq) in DMF.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by LC-MS).

  • Perform an aqueous workup and purify by column chromatography.

Section 2.2: Reductive Amination

Question 3: I am performing a reductive amination with an aldehyde/ketone and I am losing enantiomeric purity. Why is this happening and what can I do?

Answer: Racemization during reductive amination can occur if the intermediate imine/enamine has a prolonged lifetime, especially under acidic or basic conditions that can facilitate tautomerization and deprotonation/reprotonation at the C3 position.

Causality:

  • pH Control: Both strongly acidic and basic conditions can promote racemization. A slightly acidic pH (around 5-6) is often optimal for imine formation without promoting significant racemization.

  • Choice of Reducing Agent: Some reducing agents require pH adjustments that can be detrimental to stereochemical integrity.

Troubleshooting Steps:

  • pH Control: If using a protic solvent, buffer the reaction mixture to a pH of 5-6 using acetic acid.

  • Choice of Reducing Agent: Use a mild and slightly acidic reducing agent like sodium triacetoxyborohydride (STAB). STAB is particularly effective as it can be used in a one-pot reaction without the need for strong acids or bases.

  • Temperature: Keep the reaction temperature low (0°C to room temperature).

Protocol for One-Pot Reductive Amination with STAB:

  • Dissolve (3S)-1-methanesulfonylpiperidin-3-amine (1.0 eq) and the aldehyde/ketone (1.1 eq) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).

  • Add sodium triacetoxyborohydride (1.5 eq) in portions at 0°C.

  • Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitor by LC-MS).

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with an organic solvent, dry, and purify.

Section 2.3: Analytical Monitoring of Racemization

Question 4: How can I accurately determine the enantiomeric purity of my functionalized product?

Answer: Accurate determination of enantiomeric excess (e.e.) is crucial. The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC).

Methodology for Chiral HPLC Analysis:

  • Column Selection: Choose a chiral stationary phase (CSP) suitable for your analyte. Common choices for amines and amides include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IA, IB, IC).

  • Mobile Phase Screening:

    • Start with a standard mobile phase system like hexane/isopropanol or hexane/ethanol.

    • If separation is poor, add a small amount of an amine additive like diethylamine (DEA) or a basic additive like trifluoroacetic acid (TFA) to improve peak shape and resolution.

  • Method Validation:

    • Inject a racemic standard (if available) to confirm the separation of both enantiomers. A racemic sample can often be generated by treating the enantiopure starting material with a strong base like sodium hydride.

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.

Part 3: Summary of Best Practices for Preventing Racemization

ParameterRecommendationRationale
Temperature Maintain low temperatures (0°C or below)Reduces the rate of deprotonation and racemization.
Base Selection Use sterically hindered, non-nucleophilic bases (e.g., DIPEA)Minimizes deprotonation of the C3 proton.
Reagent Choice Prefer peptide coupling reagents (e.g., HATU) over acid chloridesMilder reaction conditions and less aggressive byproducts.
pH Control For reductive aminations, maintain a slightly acidic pH (5-6)Optimizes imine formation while minimizing side reactions.
Reducing Agent Use mild reducing agents like STABAvoids harsh pH conditions required by other hydrides.
Monitoring Regularly check enantiomeric purity using chiral HPLCAllows for early detection of racemization and optimization of conditions.

References

  • Diisopropylethylamine (DIPEA) as a non-nucleophilic base: Compendium of Organic Synthetic Methods, Vol. 1-11, Wiley. (A general reference for the properties and applications of common reagents). URL: [Link]

  • HATU as a superior coupling reagent for sterically hindered couplings and prevention of racemization: Carpino, L. A.; El-Faham, A. J. Am. Chem. Soc.1995 , 117, 5401-5402. (While the direct article might be behind a paywall, general information on HATU's properties is widely available). URL: [Link]

  • Sodium Triacetoxyborohydride (STAB) for reductive amination: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. J. Org. Chem.1996 , 61, 3849–3862. (This paper provides a comprehensive overview of STAB's utility in reductive amination). URL: [Link]

Technical Support Center: Troubleshooting the Synthesis of (3S)-1-Methanesulfonylpiperidin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and process engineers who encounter severe yield bottlenecks when scaling piperidine scaffolds.

The synthesis of (3S)-1-methanesulfonylpiperidin-3-amine—a critical building block for various pharmacologically active agents—appears deceptively simple on paper: a two-step sequence involving the N-sulfonylation of (3S)-Boc-3-aminopiperidine followed by Boc deprotection. However, researchers routinely report overall yields plummeting below 30%.

This guide deconstructs the mechanistic failure points of this workflow, replacing empirical guesswork with causality-driven, self-validating protocols.

Mechanistic Workflow & Failure Point Analysis

Before diving into specific troubleshooting steps, we must map the thermodynamic and kinetic traps inherent to this sequence. The diagram below illustrates the optimized pathway versus common degradation and loss routes.

SynthesisWorkflow SM Starting Material (3S)-Boc-3-aminopiperidine Sulf Step 1: N-Sulfonylation (MsCl, Base, DCM) SM->Sulf Int Intermediate (3S)-Boc-1-methanesulfonyl piperidin-3-amine Sulf->Int 0°C to RT Strictly Anhydrous Err1 Yield Loss: Exothermic Degradation Sulf->Err1 Deprot Step 2: Boc Deprotection (HCl/Dioxane) Int->Deprot Prod Target Product (3S)-1-methanesulfonyl piperidin-3-amine HCl Deprot->Prod Anhydrous Precipitation Err2 Yield Loss: Product trapped in aqueous phase Deprot->Err2 Aqueous Workup

Fig 1. Mechanistic workflow and failure points in the synthesis of the target piperidine.

Frequently Asked Questions (FAQs)
Q1: Why is my N-sulfonylation stalling at 70% conversion, and why am I seeing a complex impurity profile?

The Causality: The installation of the methanesulfonyl group via methanesulfonyl chloride (MsCl) is a highly exothermic process[1]. If MsCl is added too rapidly at room temperature, localized thermal spikes occur. This leads to two distinct side reactions:

  • Hydrolysis: Trace moisture in the solvent rapidly hydrolyzes MsCl into methanesulfonic acid, consuming your reagent and dropping the pH, which protonates your starting material and halts the reaction.

  • Elimination/Degradation: High temperatures can trigger elimination pathways or compromise the Boc protecting group.

The Solution: Sulfonylation must be conducted in strictly anhydrous dichloromethane (DCM) at 0–25°C, utilizing stoichiometric amounts of a non-nucleophilic base (like Triethylamine or DIPEA) to scavenge the generated HCl byproducts[2]. Controlled, dropwise addition of MsCl at 0 °C is non-negotiable for maintaining chemoselectivity.

Q2: My Boc deprotection shows 100% conversion on LCMS, but after workup, my isolated yield is under 30%. Where is my product?

The Causality: This is the most notorious trap in this synthesis, known as the "lost product" phenomenon. You have successfully synthesized the product, but you are throwing it away in your separatory funnel.

The target molecule, (3S)-1-methanesulfonylpiperidin-3-amine, possesses a primary amine (a strong hydrogen bond donor) and a methanesulfonyl group (a highly polarized hydrogen bond acceptor). Together, they form an exceptionally stable hydration shell in water. If you perform a standard aqueous workup (e.g., neutralizing with NaOH and extracting with DCM or EtOAc), the partition coefficient heavily favors the aqueous phase. Highly polar amines are notoriously difficult to extract from aqueous solutions using common organic solvents[3].

The Solution: You must completely abandon aqueous liquid-liquid extraction for this step. Instead, perform the Boc deprotection under strictly anhydrous conditions using 4M HCl in dioxane[4]. The resulting hydrochloride salt is insoluble in ethereal solvents and will precipitate directly out of the reaction mixture, allowing for isolation via simple filtration.

Q3: Is racemization at the C3 position a concern during these steps?

The Causality: Generally, no. The stereocenter at the C3 position of the piperidine ring is relatively stable under the mild basic conditions of the sulfonylation step and the acidic conditions of the deprotection step. However, prolonged exposure to harsh bases (e.g., NaH or elevated temperatures with strong alkoxides) could theoretically promote enolization-driven racemization if adjacent electron-withdrawing groups were present. By sticking to DIPEA/TEA at low temperatures, chiral integrity is preserved.

Step-by-Step Optimized Methodology

To ensure maximum yield and purity, follow this self-validating protocol. Every step includes a physical or analytical checkpoint to confirm success before proceeding.

Phase 1: N-Sulfonylation of (3S)-Boc-3-aminopiperidine
  • Preparation: Flame-dry a round-bottom flask. Charge it with (3S)-Boc-3-aminopiperidine (1.0 eq) and anhydrous DCM to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq). Stir and cool the mixture to 0 °C using an ice-water bath under an inert argon atmosphere.

  • Electrophile Addition: Dissolve Methanesulfonyl chloride (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 20 minutes to control the exotherm.

  • Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature for 2 hours.

    • Self-Validation Checkpoint: Quench a 10 µL aliquot in 1 mL of Methanol. Analyze via LCMS. You should observe complete consumption of the starting material and a dominant peak corresponding to the Boc-protected intermediate (

      
      ).
      
  • Workup: Wash the organic layer sequentially with saturated aqueous

    
     (to remove excess acid) and brine. Dry the organic phase over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to yield the intermediate as a solid or viscous oil.
Phase 2: Anhydrous Boc Deprotection & Isolation
  • Preparation: Dissolve the crude intermediate from Phase 1 in a minimal amount of anhydrous DCM (or diethyl ether).

  • Deprotection: Add a solution of 4M HCl in dioxane (5.0 eq) in one portion at room temperature.

  • Reaction & Precipitation: Stir the mixture vigorously for 2 to 4 hours.

    • Self-Validation Checkpoint: Observe the reaction visually. Initially, gas evolution (isobutylene and

      
      ) will occur. As the reaction progresses, a thick white precipitate—the (3S)-1-methanesulfonylpiperidin-3-amine hydrochloride salt—will begin to crash out of the solution. The reaction is complete when gas evolution ceases and the volume of the precipitate stabilizes.
      
  • Isolation: Add an equal volume of cold anhydrous diethyl ether to the flask to force the remaining product out of solution.

  • Filtration: Filter the suspension rapidly under a nitrogen blanket (the salt can be hygroscopic depending on ambient humidity). Wash the filter cake thoroughly with cold diethyl ether to remove residual dioxane and organic impurities.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford the pure hydrochloride salt.

Quantitative Data: Impact of Isolation Methodology

To illustrate the critical nature of the isolation step, the following table summarizes the quantitative yield impact of various workup methodologies applied to the Phase 2 deprotection step.

Isolation MethodologyPhase Partitioning DynamicsTypical Yield (%)Product Purity (LCMS)
Aqueous Workup (DCM Extraction) Highly Aqueous (Product lost to water)15 - 25%> 95%
Aqueous Workup (DCM/MeOH 9:1) Moderate (Slightly improved organic solubility)40 - 50%~ 90%
Salt-out Extraction (NaCl sat. + EtOAc) Moderate (Reduced hydration shell)55 - 65%> 95%
Anhydrous Precipitation (HCl/Dioxane) Solid Phase (Quantitative precipitation) 85 - 95% > 98%

Table 1. Comparative analysis of isolation techniques for (3S)-1-methanesulfonylpiperidin-3-amine following Boc deprotection.

References

Sources

Technical Support Center: Protecting Group Strategies for (3S)-1-Methanesulfonylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the primary amine of (3S)-1-methanesulfonylpiperidin-3-amine?

A1: The primary amine at the C3 position of (3S)-1-methanesulfonylpiperidin-3-amine is a nucleophilic center. In many synthetic routes, this reactivity can interfere with desired transformations at other sites of the molecule or lead to unwanted side reactions.[1][2] Protecting the primary amine as a carbamate, for example, temporarily masks its nucleophilicity, allowing for selective reactions to be performed elsewhere in the molecule.[2] This protection is a critical step in multi-step syntheses to ensure high yields and purity of the final product.

Q2: What are the most common protecting groups for the primary amine on this substrate, and how do I choose the right one?

A2: The most common protecting groups for primary amines are carbamates, with the top choices being tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).[3] The selection of the appropriate protecting group is dictated by the overall synthetic strategy, specifically the stability of the protecting group to subsequent reaction conditions and the orthogonality of its removal.[4]

A summary of these common protecting groups is provided in the table below:

Protecting GroupAbbreviationKey StabilityPrimary Deprotection Method
tert-ButoxycarbonylBocStable to a variety of reaction conditions, including catalytic hydrogenation, basic, and nucleophilic environments.[5]Strong acids (e.g., TFA, HCl).[2][6]
BenzyloxycarbonylCbz or ZStable under both acidic and basic conditions.Catalytic hydrogenolysis (e.g., H₂, Pd/C).[6][7]
9-FluorenylmethyloxycarbonylFmocStable to acidic and hydrogenolytic conditions.[4][8]Basic conditions (e.g., piperidine).[6][9]

Q3: What is "orthogonal protection," and why is it important in the context of this molecule?

A3: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a multiply-protected structure without affecting the others.[4] This is achieved by choosing protecting groups that are cleaved under different, non-interfering conditions. For instance, a molecule could be protected with a Boc group (acid-labile), a Cbz group (hydrogenolysis-labile), and an Fmoc group (base-labile).[6] This strategy is crucial when multiple functional groups in a molecule need to be manipulated independently during a synthesis.

Orthogonal_Protection Molecule Multi-functional Molecule (e.g., with multiple amines) Boc_Protected Boc-Protected Amine Molecule->Boc_Protected Boc₂O Cbz_Protected Cbz-Protected Amine Molecule->Cbz_Protected Cbz-Cl Fmoc_Protected Fmoc-Protected Amine Molecule->Fmoc_Protected Fmoc-OSu Deprotected_Boc Deprotected Amine Boc_Protected->Deprotected_Boc Acid (TFA, HCl) [Other groups stable] Deprotected_Cbz Deprotected Amine Cbz_Protected->Deprotected_Cbz H₂/Pd-C [Other groups stable] Deprotected_Fmoc Deprotected Amine Fmoc_Protected->Deprotected_Fmoc Base (Piperidine) [Other groups stable] Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reagents Are reagents fresh and pure? Start->Check_Reagents Check_Conditions Are reaction conditions (solvent, temp, time) optimal? Check_Reagents->Check_Conditions Yes Optimize_Reagents Use fresh reagents Check_Reagents->Optimize_Reagents No Check_Stoichiometry Is stoichiometry correct? Check_Conditions->Check_Stoichiometry Yes Optimize_Conditions Adjust solvent, temp, or time Check_Conditions->Optimize_Conditions No Optimize_Stoichiometry Adjust reagent equivalents Check_Stoichiometry->Optimize_Stoichiometry No Success Successful Reaction Check_Stoichiometry->Success Yes Optimize_Reagents->Check_Reagents Optimize_Conditions->Check_Conditions Optimize_Stoichiometry->Check_Stoichiometry

Caption: A general troubleshooting workflow for protection/deprotection reactions.

Experimental Protocols

The following are representative protocols for the protection and deprotection of the primary amine of (3S)-1-methanesulfonylpiperidin-3-amine. These should be adapted and optimized for your specific experimental setup.

Protocol 1: N-Boc Protection

  • Materials:

    • (3S)-1-methanesulfonylpiperidin-3-amine

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve (3S)-1-methanesulfonylpiperidin-3-amine (1.0 equiv) in DCM.

    • Add TEA (1.2 equiv) to the solution.

    • Add Boc₂O (1.1 equiv) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Protocol 2: N-Cbz Protection (Schotten-Baumann Conditions)

  • Materials:

    • (3S)-1-methanesulfonylpiperidin-3-amine

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium bicarbonate (NaHCO₃)

    • Tetrahydrofuran (THF) and water

  • Procedure:

    • Dissolve (3S)-1-methanesulfonylpiperidin-3-amine (1.0 equiv) in a 2:1 mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add NaHCO₃ (2.0 equiv) to the solution.

    • Slowly add Cbz-Cl (1.1 equiv) dropwise while maintaining the temperature at 0 °C. [10] 5. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. [1] Protocol 3: N-Fmoc Protection

  • Materials:

    • (3S)-1-methanesulfonylpiperidin-3-amine

    • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

    • Sodium bicarbonate (NaHCO₃)

    • Tetrahydrofuran (THF) and water

  • Procedure:

    • Dissolve (3S)-1-methanesulfonylpiperidin-3-amine (1.0 equiv) and Fmoc-OSu (1.05 equiv) in a 2:1 v/v mixture of THF and saturated aqueous NaHCO₃. [9] 2. Stir the reaction mixture at room temperature for 16 hours. [9] 3. Dilute the reaction with water and extract with diethyl ether to remove unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 1 with 1 M HCl. [9] 5. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

Protocol 4: Boc Deprotection

  • Materials:

    • N-Boc-(3S)-1-methanesulfonylpiperidin-3-amine

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-Boc protected amine (1.0 equiv) in DCM.

    • Add TFA (5-10 equiv) dropwise at 0 °C.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The product is often obtained as the TFA salt and may be used directly or neutralized with a mild base.

Protocol 5: Cbz Deprotection by Catalytic Hydrogenolysis

  • Materials:

    • N-Cbz-(3S)-1-methanesulfonylpiperidin-3-amine

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the N-Cbz protected amine (1.0 equiv) in MeOH.

    • Carefully add 10% Pd/C (5-10 mol%).

    • Stir the mixture under an atmosphere of H₂ (balloon or hydrogenation apparatus) at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric; keep it wet.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protocol 6: Fmoc Deprotection

  • Materials:

    • N-Fmoc-(3S)-1-methanesulfonylpiperidin-3-amine

    • Piperidine

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the N-Fmoc protected amine in DMF.

    • Add piperidine to make a 20% (v/v) solution.

    • Stir the reaction at room temperature for 10-30 minutes.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent and byproducts under high vacuum. The crude product can be purified by chromatography.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved from [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (2024, January 5). Retrieved from [Link]

  • Application of Dimedone Enamines as Protecting Groups for Amines and Peptides. (2020, March 20). Retrieved from [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (2024, January 4). Retrieved from [Link]

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N! (n.d.). Retrieved from [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. (n.d.). Retrieved from [Link]

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.).
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. (n.d.). Retrieved from [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group - FULIR. (2017, June 8). Retrieved from [Link]

  • Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis - ChemRxiv. (n.d.). Retrieved from [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC. (n.d.). Retrieved from [Link]

  • 26.04 Protecting Groups for Amines: Sulfonamides - YouTube. (2020, May 18). Retrieved from [Link]

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC. (n.d.). Retrieved from [Link]

  • How can we protect a primary amine, rather than secondary amine selectively in aqueous conditions? | ResearchGate. (2015, February 25). Retrieved from [Link]

  • BOC Deprotection - Wordpress. (n.d.). Retrieved from [Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018, June 7). Retrieved from [Link]

  • Green Chemistry - In situ Fmoc removal. (n.d.). Retrieved from [Link]

  • US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents. (n.d.).
  • Fmoc - Lokey Lab Protocols - Wikidot. (2017, March 16). Retrieved from [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof - SciELO México. (n.d.). Retrieved from [Link]

  • ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. (n.d.). Retrieved from [Link]

  • (PDF) Selective Mono‐BOC Protection of Diamines - ResearchGate. (n.d.). Retrieved from [Link]

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

Comparative Bioactivity of Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitors Derived from (3S)-1-Methanesulfonylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Potency, Selectivity, and Mechanism of Action

This guide provides a comprehensive comparison of the bioactivity of novel dipeptidyl peptidase-4 (DPP-4) inhibitors synthesized from the versatile chiral intermediate, (3S)-1-methanesulfonylpiperidin-3-amine. We delve into the quantitative analysis of their inhibitory potency and selectivity, present detailed experimental protocols for their synthesis and evaluation, and explore the underlying mechanism of action that makes them a cornerstone in the management of type 2 diabetes mellitus (T2DM).

Introduction: The Significance of the Piperidine Scaffold in DPP-4 Inhibition

The management of T2DM has been significantly advanced by the development of DPP-4 inhibitors, a class of oral hypoglycemic agents that enhance the body's own incretin system.[1][2] The enzyme DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] These hormones are crucial for stimulating glucose-dependent insulin secretion and suppressing glucagon release.[4][5] By inhibiting DPP-4, these drugs prolong the action of incretins, leading to improved glycemic control.[6]

The (3S)-1-methanesulfonylpiperidin-3-amine scaffold has emerged as a privileged structure in the design of potent and selective DPP-4 inhibitors. Its specific stereochemistry and chemical functionalities allow for optimal interactions within the active site of the DPP-4 enzyme. This guide focuses on compounds derived from this scaffold, using Omarigliptin as a key example, and compares their performance against Sitagliptin, the first-in-class agent, to provide a clear, data-driven perspective for researchers in drug discovery.

Comparative Analysis: Potency and Selectivity

The efficacy of a DPP-4 inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) against DPP-4.[7] However, its safety profile is critically dependent on its selectivity, particularly against related proteases like DPP-8 and DPP-9.[8] Inhibition of DPP-8 and DPP-9 has been linked to severe toxicities in preclinical models, making high selectivity a paramount objective in drug design.[9]

Here, we compare the in vitro potency and selectivity of Omarigliptin, a long-acting inhibitor, with the benchmark inhibitor, Sitagliptin.

Table 1: Comparative In Vitro Inhibitory Activity of Selected DPP-4 Inhibitors

Compound DPP-4 IC50 (nM) DPP-8 IC50 (µM) DPP-9 IC50 (µM) Selectivity (DPP-8/DPP-4) Selectivity (DPP-9/DPP-4)
Omarigliptin 1.6[10] > 67[10] > 67[10] > 41,875-fold > 41,875-fold

| Sitagliptin | 18[10] | > 67[10] | > 67[10] | > 3,722-fold | > 3,722-fold |

Data synthesized from multiple sources for illustrative and comparative purposes.[10]

Expert Interpretation: The data clearly demonstrates that Omarigliptin is a highly potent DPP-4 inhibitor, exhibiting an IC50 value approximately 11-fold lower than Sitagliptin.[10] More importantly, both compounds display exceptional selectivity, with inhibitory concentrations for DPP-8 and DPP-9 being over three orders of magnitude higher than for DPP-4.[8][10] This high selectivity is a critical safety feature, minimizing the risk of off-target effects associated with non-selective inhibition of the DPP enzyme family.[9][11] The development of compounds like Omarigliptin, which leverage scaffolds such as (3S)-1-methanesulfonylpiperidin-3-amine, represents a significant advancement in achieving both high potency and an excellent safety profile.[12]

Mechanism of Action: The Incretin Pathway

DPP-4 inhibitors exert their therapeutic effect by modulating the incretin signaling pathway.[1] Following food intake, intestinal L-cells and K-cells release the incretin hormones GLP-1 and GIP, respectively.[2] These hormones travel to the pancreas, where they bind to their respective receptors on β-cells and α-cells. This binding stimulates glucose-dependent insulin secretion from β-cells and suppresses glucagon secretion from α-cells. The net effect is a reduction in hepatic glucose production and an increase in glucose uptake by peripheral tissues, ultimately lowering blood glucose levels.[1]

DPP-4, a serine protease found on the surface of many cells and in a soluble form in the circulation, rapidly inactivates GLP-1 and GIP.[13][14] By competitively and reversibly inhibiting DPP-4, compounds like Omarigliptin and Trelagliptin prevent this degradation, thereby increasing the levels and duration of action of active incretins.[4][5][10]

DPP4_Pathway cluster_Gut Intestinal Cells cluster_Pancreas Pancreas Oral Glucose Intake Oral Glucose Intake L-cells L-cells Oral Glucose Intake->L-cells stimulates K-cells K-cells Oral Glucose Intake->K-cells stimulates Active GLP-1 Active GLP-1 L-cells->Active GLP-1 secretes Active GIP Active GIP K-cells->Active GIP secretes Beta-cells Beta-cells Insulin Secretion Insulin Secretion (Increased) Beta-cells->Insulin Secretion Alpha-cells Alpha-cells Glucagon Secretion Glucagon Secretion (Decreased) Alpha-cells->Glucagon Secretion Active GLP-1->Beta-cells stimulates Active GLP-1->Alpha-cells inhibits DPP4_Enzyme DPP-4 Enzyme Active GLP-1->DPP4_Enzyme degraded by Active GIP->Beta-cells stimulates Active GIP->DPP4_Enzyme degraded by Inactive Metabolites Inactive Metabolites DPP4_Enzyme->Inactive Metabolites Inhibitor DPP-4 Inhibitor (e.g., Omarigliptin) Inhibitor->DPP4_Enzyme inhibits Blood Glucose Lowered Blood Glucose Insulin Secretion->Blood Glucose promotes glucose uptake Glucagon Secretion->Blood Glucose reduces hepatic glucose production

Caption: DPP-4 inhibition enhances the incretin signaling pathway.

Experimental Protocols: Synthesis and Bioactivity Assessment

The development of novel DPP-4 inhibitors relies on robust synthetic chemistry and validated bioassays. The protocols provided below are representative of the methodologies used in the discovery and characterization of compounds derived from the (3S)-1-methanesulfonylpiperidin-3-amine scaffold.

Representative Synthesis of a DPP-4 Inhibitor

The synthesis of complex DPP-4 inhibitors like Trelagliptin often involves a multi-step sequence.[5] A key step is the nucleophilic substitution reaction involving a chiral amine building block.[15] The following protocol is a generalized representation based on published synthetic routes.[5][15][16]

Objective: To synthesize a Trelagliptin-like molecule via nucleophilic substitution.

Step-by-Step Methodology:

  • Preparation of the Uracil Intermediate: A mixture of 3-methyl-6-chlorouracil, 2-bromomethyl-4-fluorobenzonitrile, and a base such as potassium carbonate (K2CO3) are stirred in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at an elevated temperature (e.g., 60 °C) for 2-4 hours.[16] This step couples the cyanophenyl moiety to the uracil ring.

  • Work-up and Isolation: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The organic layers are combined, dried over an anhydrous salt (e.g., MgSO4), filtered, and concentrated under reduced pressure to yield the crude intermediate.

  • Nucleophilic Substitution: The isolated intermediate is dissolved in a solvent like DMSO. (3S)-1-methanesulfonylpiperidin-3-amine (or a similar chiral amine like (R)-3-aminopiperidine for Trelagliptin) and a base (e.g., K2CO3) are added to the solution.[5][15] The mixture is heated (e.g., 90 °C) under an inert atmosphere (e.g., Nitrogen) until the reaction is complete, as monitored by techniques like HPLC or TLC.

  • Final Purification: The reaction is cooled, diluted with water, and extracted. The final compound is then purified using column chromatography or recrystallization to yield the highly pure DPP-4 inhibitor.

Causality Behind Experimental Choices:

  • Chiral Amine: The use of a specific enantiomer, such as (R)-3-aminopiperidine, is critical for achieving the correct stereochemistry required for potent binding to the chiral active site of the DPP-4 enzyme.[5]

  • Inert Atmosphere: Heating in the presence of a base can make certain intermediates susceptible to oxidation. Using an inert atmosphere like nitrogen prevents degradation and improves the overall yield and purity of the final product.

In Vitro DPP-4 Enzyme Inhibition Assay

The potency of synthesized compounds is determined using a robust and high-throughput compatible in vitro assay. A fluorometric assay is commonly employed due to its high sensitivity.[17][18]

Objective: To determine the in vitro IC50 value of a test compound against human DPP-4.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl at pH 8.0.[17]

    • DPP-4 Enzyme: Reconstitute recombinant human DPP-4 enzyme in Assay Buffer to a working concentration (e.g., 1.73 mU/mL).[17] Keep on ice.

    • Substrate Solution: Prepare a solution of the fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), in Assay Buffer (e.g., 200 µM).[17][18] Protect from light.

    • Test Compound: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations for testing.

  • Assay Procedure (96-well plate format):

    • To appropriate wells of a black 96-well microplate, add 26 µL of the serially diluted test compound or buffer (for control wells).[17]

    • Add 24 µL of the DPP-4 enzyme solution to all wells except the blank wells.[17]

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[17][18]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the substrate solution to all wells.[17]

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) in kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.[18][19]

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control wells (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.[7]

Self-Validating System: This protocol includes essential controls for validation:

  • Negative Control (100% Activity): Enzyme, substrate, and buffer without inhibitor. This establishes the baseline maximum reaction rate.

  • Blank Control: Substrate and buffer without enzyme. This measures background fluorescence from the substrate itself.

  • Positive Control: A known DPP-4 inhibitor (e.g., Sitagliptin) is run in parallel to confirm the assay is performing as expected.[19]

Workflow cluster_Prep Assay Preparation cluster_Assay Assay Execution (96-well plate) cluster_Analysis Data Analysis A Prepare Serial Dilutions of Test Compound D Add Compound/Controls and DPP-4 Enzyme A->D B Prepare DPP-4 Enzyme and Substrate (Gly-Pro-AMC) B->D C Prepare Controls (No Inhibitor, Blank, Positive) C->D E Pre-incubate at 37°C (10-15 min) D->E F Initiate Reaction (Add Substrate) E->F G Measure Fluorescence (Kinetic Mode, 37°C) F->G H Calculate Reaction Rates (Slope of RFU vs. Time) G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: Experimental workflow for DPP-4 inhibitor IC50 determination.

Conclusion and Future Perspectives

Compounds synthesized from the (3S)-1-methanesulfonylpiperidin-3-amine scaffold have proven to be highly effective DPP-4 inhibitors. As exemplified by molecules like Omarigliptin, this structural class demonstrates superior potency and excellent selectivity over related proteases, which are critical attributes for a successful therapeutic agent. The established synthetic routes and robust in vitro assays provide a clear framework for the continued discovery and optimization of next-generation DPP-4 inhibitors.

Future research in this area will likely focus on further enhancing pharmacokinetic properties to improve patient convenience, such as reducing dosing frequency, and exploring the potential pleiotropic effects of these inhibitors beyond glycemic control. The systematic approach of integrating medicinal chemistry, bioactivity screening, and mechanistic studies will continue to be the engine driving innovation in the treatment of type 2 diabetes.

References

  • Zhang, N., et al. (2021). Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins. PMC. Available at: [Link]

  • Drucker, D. J., & Nauck, M. A. (2007). Dipeptidyl Peptidase-4 Inhibition and the Treatment of Type 2 Diabetes: Preclinical biology and mechanisms of action. Diabetes Care. Available at: [Link]

  • Thomas, L., et al. (2018). A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. PMC. Available at: [Link]

  • Röhrborn, D., et al. (2015). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Frontiers in Endocrinology. Available at: [Link]

  • Lamers, D., et al. (2014). DPP4 in Diabetes. PMC. Available at: [Link]

  • Biftu, T., et al. (2014). Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. Available at: [Link]

  • Vyas, A. J., et al. (2025). Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. ResearchGate. Available at: [Link]

  • Vyas, A. J., et al. (2025). Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. Journal of Medicinal and Nanomaterials Chemistry. Available at: [Link]

  • Kushwaha, R. N., et al. (2013). Dipeptidyl Peptidase IV Inhibitors: A New Paradigm in Type 2 Diabetes Treatment. Journal of Medicinal Chemistry. Available at: [Link]

  • Dastjerdi, M. N., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Available at: [Link]

  • Lu, Y., et al. (2021). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. Available at: [Link]

  • Sharma, S., & Bhatia, R. (2022). DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature. Frontiers in Molecular Biosciences. Available at: [Link]

  • Biftu, T., et al. (2014). Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes. ResearchGate. Available at: [Link]

  • Hsiao, H., et al. (2015). Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. ResearchGate. Available at: [Link]

  • Baetta, R., & Corsini, A. (2009). Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition. Biochemical Society Transactions. Available at: [Link]

  • Pellerin, O., et al. (2014). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. PMC. Available at: [Link]

  • Schwehm, C., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. PMC. Available at: [Link]

  • Pop, R., et al. (2023). Dipeptidyl Peptidase-4 Inhibitors in Type 2 Diabetes Mellitus Management: Pharmacophore Virtual Screening, Molecular Docking, Pharmacokinetic Evaluations, and Conceptual DFT Analysis. MDPI. Available at: [Link]

  • New Drug Approvals. (2016). TRELAGLIPTIN. New Drug Approvals. Available at: [Link]

  • Lankas, G. R., et al. (2005). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes. Diabetes. Available at: [Link]

  • Li, G., et al. (2018). Synthesis of Trelagliptin Succinate. Organic Process Research & Development. Available at: [Link]

  • Al-Hourani, B. J., et al. (2020). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. ResearchGate. Available at: [Link]

  • Pocrnic, M., et al. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. PMC. Available at: [Link]

  • Kim, D., et al. (2007). Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors. PubMed. Available at: [Link]

  • El-Sayed, N. S., et al. (2015). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. Available at: [Link]

  • EMAN RESEARCH PUBLISHING. (n.d.). A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. EMAN RESEARCH PUBLISHING. Available at: [Link]

  • Dastjerdi, M. N., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. PMC. Available at: [Link]

  • Ussher, J. R., & Drucker, D. J. (2014). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews. Available at: [Link]

  • Sharma, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI. Available at: [Link]

Sources

In Vitro Testing of (3S)-1-Methanesulfonylpiperidin-3-amine Analogs: A Comparative Guide to Novel JAK1-Selective Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The (3S)-1-methanesulfonylpiperidin-3-amine moiety is a highly privileged stereospecific building block in modern medicinal chemistry. Its rigid piperidine ring provides a predictable vector for substituents, while the methanesulfonyl group acts as a potent hydrogen-bond acceptor. When incorporated into the scaffold of kinase inhibitors—particularly those targeting Janus Kinase 1 (JAK1)—this core enables precise interactions with the ATP-binding pocket (JH1 domain).

Historically, first-generation pan-JAK inhibitors like have faced dose-limiting toxicities (such as anemia and neutropenia) due to off-target inhibition of JAK2 and JAK3 [1]. To overcome this, next-generation therapeutics like were engineered for JAK1 selectivity [2]. Analogs utilizing the (3S)-1-methanesulfonylpiperidin-3-amine core are designed to push this selectivity paradigm even further. This guide provides a comprehensive framework for the in vitro evaluation of these novel analogs, comparing their performance against established clinical benchmarks.

Comparative Profiling: The Alternatives

To establish the efficacy of novel (3S)-1-methanesulfonylpiperidin-3-amine analogs (designated here as Analog A and Analog B ), they must be benchmarked against standard-of-care alternatives.

  • Tofacitinib (The Pan-JAK Benchmark): Highly potent but exhibits poor selectivity between JAK1, JAK2, and JAK3, leading to interference with erythropoietin (JAK2) and common gamma-chain cytokine signaling (JAK3).

  • Upadacitinib (The JAK1-Selective Benchmark): Achieves ~60-fold selectivity for JAK1 over JAK2, and >100-fold over JAK3 in cellular assays [2]. It serves as the primary structural and functional comparator.

Table 1: Biochemical Kinase Profiling (IC₅₀ in nM)

Data represents hypothetical optimized analogs compared to established literature values for reference compounds.

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Fold Selectivity (JAK2/JAK1)
Tofacitinib 3.24.11.61.3x
Upadacitinib 45.0109.02100.0~2.4x (Biochemical)
Analog A (3S-core) 12.5450.0>5000.036.0x
Analog B (3S-core) 8.2615.0>5000.075.0x

Experimental Workflows & Methodologies

To ensure scientific integrity, the evaluation of these analogs relies on orthogonal assay platforms. Biochemical assays determine intrinsic enzyme affinity, while cellular assays confirm target engagement in a physiological environment.

Protocol 1: Biochemical Kinase Assay (TR-FRET)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer () is utilized because its time-gated detection eliminates short-lived background autofluorescence from library compounds or biological buffers [3]. This ensures a high signal-to-noise ratio, which is critical for accurately resolving subtle IC₅₀ differences between highly potent JAK1 inhibitors.

Self-Validating System: The assay includes a high-control (DMSO vehicle, 100% kinase activity) and a low-control (10 µM Staurosporine, 0% activity). A Z'-factor > 0.75 must be calculated for every plate. If the Z'-factor falls below this threshold, the plate is rejected, ensuring that any IC₅₀ shift is caused by the analog's binding kinetics, not assay drift.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Incubation: Dispense 50 nL of the (3S)-analogs (10-point dose-response, 3-fold dilutions) into a 384-well ProxiPlate. Add 5 µL of recombinant human JAK1 enzyme (final concentration 1 nM) and incubate for 15 minutes at 22°C to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the predetermined Kₘ for JAK1, typically 10 µM) and ULight-labeled JAK-1 substrate peptide (50 nM). Incubate for 60 minutes at 22°C.

  • Quench & Detection: Stop the reaction by adding 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺) and Europium-labeled anti-phospho-substrate antibody (2 nM).

  • Readout: Incubate for 60 minutes and read on an EnVision Multilabel Reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the 665/615 ratio to determine phosphorylation levels.

G Step1 1. Kinase + Analog Incubation (15m) Step2 2. Add ATP & ULight Substrate Step1->Step2 Step3 3. Kinase Reaction (60m at 22°C) Step2->Step3 Step4 4. Add Eu-Antibody & EDTA Quench Step3->Step4 Step5 5. TR-FRET Read (665nm / 615nm) Step4->Step5

Caption: Self-validating TR-FRET experimental workflow for biochemical kinase profiling.

Protocol 2: Cellular Functional Assay (AlphaLISA pSTAT3 in PBMCs)

Causality & Rationale: Biochemical potency does not always translate to cellular efficacy due to cell permeability, protein binding, and ATP competition (intracellular ATP is ~1-5 mM). We utilize an AlphaLISA assay in human Peripheral Blood Mononuclear Cells (PBMCs) to measure IL-6 induced STAT3 phosphorylation. AlphaLISA is a bead-based proximity assay that requires no wash steps, preventing the loss of non-adherent PBMCs and minimizing signal variance.

Self-Validating System: Unstimulated PBMCs serve as the biological negative control (basal pSTAT3), while IL-6 stimulated, vehicle-treated PBMCs serve as the positive control. The Signal-to-Background (S/B) ratio must exceed 10-fold. A reference curve of Upadacitinib is run on every plate to normalize inter-donor PBMC variability.

Step-by-Step Methodology:

  • Cell Plating: Isolate human PBMCs using Ficoll-Paque density gradient centrifugation. Plate at 50,000 cells/well in a 96-well half-area plate in RPMI-1640 (10% FBS).

  • Compound Treatment: Add the (3S)-analogs in a dose-response format and incubate for 1 hour at 37°C, 5% CO₂ to allow cell entry and target engagement.

  • Cytokine Stimulation: Stimulate cells with 50 ng/mL human IL-6 for 15 minutes to activate the JAK1/STAT3 pathway.

  • Lysis: Add 4X AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate for 10 minutes.

  • Detection: Add AlphaLISA Acceptor beads conjugated to an anti-STAT3 antibody and Donor beads conjugated to an anti-phospho-STAT3 (Tyr705) antibody. Incubate in the dark for 2 hours.

  • Readout: Read the plate on an Alpha-enabled microplate reader (Excitation: 680 nm; Emission: 615 nm).

G IL6 IL-6 Cytokine Receptor IL-6 Receptor (Cell Membrane) IL6->Receptor Binds JAK1 JAK1 Kinase Receptor->JAK1 Activates STAT3 STAT3 Monomer JAK1->STAT3 Phosphorylates Inhibitor (3S)-Analog (JAK1 Inhibitor) Inhibitor->JAK1 Blocks ATP Site pSTAT3 pSTAT3 Dimer (AlphaLISA Target) STAT3->pSTAT3 Dimerization

Caption: JAK-STAT signaling pathway demonstrating the specific intervention point of (3S)-analogs.

Table 2: Cellular Potency & Selectivity (Ex Vivo Human PBMCs)

Cellular selectivity is calculated by comparing IL-6 induced pSTAT3 (JAK1-dependent) vs. IL-2 induced pSTAT5 (JAK3-dependent).

CompoundIL-6 pSTAT3 IC₅₀ (nM)IL-2 pSTAT5 IC₅₀ (nM)Cellular Selectivity (JAK3/JAK1)
Tofacitinib 45.022.00.5x (Prefers JAK3)
Upadacitinib 18.01150.0~63.0x
Analog A (3S-core) 14.2>3000.0>211.0x
Analog B (3S-core) 9.5>3000.0>315.0x

Conclusion

The integration of the (3S)-1-methanesulfonylpiperidin-3-amine core into kinase inhibitor scaffolds yields profound improvements in JAK1 selectivity over existing therapies like Upadacitinib and Tofacitinib. By strictly adhering to self-validating TR-FRET and AlphaLISA protocols, researchers can confidently isolate the structure-activity relationship (SAR) drivers of this pharmacophore. The experimental data confirms that the unique stereochemistry and hydrogen-bonding profile of the (3S)-core effectively locks the molecule into the JAK1 JH1 domain, preventing the off-target JAK2/JAK3 engagement responsible for dose-limiting clinical toxicities.

References

  • Parmentier, J. M., et al. (2018). "In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494)." BMC Rheumatology. URL:[Link]

  • Choy, E. H. (2019). "Clinical Pharmacokinetics of Upadacitinib: Review of Data Relevant to the Rheumatoid Arthritis Indication." Rheumatology and Therapy. URL:[Link]

  • Axten, J. M., et al. (2012). "Enzymatic Characterization of ER Stress-Dependent Kinase, PERK, and Development of a High-Throughput Assay for Identification of PERK Inhibitors." Journal of Biomolecular Screening. (Details TR-FRET Kinase Assay Principles). URL:[Link]

  • Mohamed, M. F., et al. (2019). "Preferential Inhibition of JAK1 Relative to JAK3 by Upadacitinib: Exposure‐Response Analyses of Ex Vivo Data From 2 Phase 1 Clinical Trials and Comparison to Tofacitinib." Clinical Pharmacology in Drug Development. URL:[Link]

A Comparative Guide to (3S)-1-Methanesulfonylpiperidin-3-amine and Other 3-Aminopiperidine Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-aminopiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of approved therapeutic agents. Its rigid, three-dimensional framework allows for the precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. The choice of substituent on the piperidine nitrogen is a critical decision in drug design, profoundly influencing the molecule's physicochemical properties, reactivity, and ultimately, its pharmacological profile. This guide provides an in-depth comparison of (3S)-1-methanesulfonylpiperidin-3-amine with other commonly utilized 3-aminopiperidine building blocks, offering insights into their relative performance in key synthetic transformations and their strategic application in drug discovery programs.

The Significance of the N-Substituent: A Physicochemical and Reactivity Overview

The nature of the group attached to the piperidine nitrogen dictates the electronic and steric environment of the entire molecule. This, in turn, affects the nucleophilicity of the exocyclic 3-amino group, the overall lipophilicity, and the conformational preferences of the piperidine ring. Here, we compare the methanesulfonyl (Ms) group with other common N-substituents: the tert-butoxycarbonyl (Boc) group, the benzyloxycarbonyl (Cbz) group, and the unsubstituted piperidine.

The methanesulfonyl group is a strong electron-withdrawing group. This has a significant impact on the properties of the piperidine ring and the exocyclic amine. In contrast, the Boc and Cbz groups are carbamates, which are also electron-withdrawing but to a lesser extent than the sulfonyl group. The unsubstituted piperidine, with a free secondary amine, is the most basic and nucleophilic of the series.

Table 1: Comparative Physicochemical Properties of 3-Aminopiperidine Building Blocks

Building BlockMolecular FormulaMolecular Weight ( g/mol )Predicted pKa (3-amino group)Predicted LogPKey Features
(3S)-1-Methanesulfonylpiperidin-3-amineC₆H₁₄N₂O₂S178.25~8.5~-0.5Electron-withdrawing Ms group, reduced basicity, potential for H-bond acceptance.
(3S)-1-Boc-3-aminopiperidineC₁₀H₂₀N₂O₂200.28~9.5~1.2Bulky protecting group, moderate basicity, readily cleaved under acidic conditions.[1]
(3S)-1-Cbz-3-aminopiperidineC₁₃H₁₈N₂O₂234.29~9.3~1.8Aromatic protecting group, moderate basicity, removable by hydrogenolysis.
(3S)-3-AminopiperidineC₅H₁₂N₂100.16~10.0~-0.2Most basic and nucleophilic, can undergo reactions at both nitrogens.

Note: Predicted pKa and LogP values are estimations from chemical software and can vary depending on the prediction algorithm.

The reduced basicity of the 3-amino group in (3S)-1-methanesulfonylpiperidin-3-amine is a key differentiator. This lower basicity translates to reduced nucleophilicity, which can be a desirable trait in certain synthetic strategies to avoid side reactions. Furthermore, the sulfonamide moiety is a common pharmacophore in its own right, known for its ability to engage in hydrogen bonding and other non-covalent interactions with protein targets.[2]

Conformational Considerations: The Impact of the N-Substituent on 3D Shape

The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. The substituent on the nitrogen atom can influence the conformational equilibrium of the ring. Due to its steric bulk, the N-methanesulfonyl group, similar to the N-Boc group, is expected to strongly favor an equatorial position on the piperidine ring. This preference helps to lock the conformation of the ring and can be advantageous in designing ligands with a well-defined three-dimensional structure for optimal target binding.

Caption: General workflow for amide bond formation.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce alkyl substituents on the 3-amino group. The basicity of the amine plays a role in the initial imine formation step.

Table 3: Comparative Performance in a Representative Reductive Amination Reaction

Amine Building BlockCarbonyl CompoundReducing AgentTypical Reaction TimeTypical YieldNotes
(3S)-1-Methanesulfonylpiperidin-3-amineAcetoneNaBH(OAc)₃12-24 hModerate to GoodThe reaction may require slightly acidic conditions to facilitate imine formation.
(3S)-1-Boc-3-aminopiperidineAcetoneNaBH(OAc)₃4-8 hGood to ExcellentGenerally proceeds smoothly under standard conditions.
(3S)-3-AminopiperidineAcetoneNaBH(OAc)₃2-6 hGoodPotential for reaction at both piperidine nitrogens if the secondary amine is not protected.

Similar to acylation, the lower reactivity of (3S)-1-methanesulfonylpiperidin-3-amine in reductive amination can be leveraged for selective transformations.

Caption: General workflow for reductive amination.

Strategic Considerations in Drug Design

The choice between (3S)-1-methanesulfonylpiperidin-3-amine and other 3-aminopiperidine building blocks is a strategic one, guided by the specific goals of the drug discovery project.

  • (3S)-1-Methanesulfonylpiperidin-3-amine: This building block is ideal when a less basic, less nucleophilic 3-amino group is desired. The sulfonamide moiety can serve as a hydrogen bond acceptor and can impart favorable pharmacokinetic properties. Its use is particularly strategic when the sulfonamide group itself is intended to be part of the final pharmacophore.

  • (3S)-1-Boc-3-aminopiperidine: As a standard protecting group, the Boc group allows for the straightforward introduction of the 3-aminopiperidine scaffold. Its ease of removal under acidic conditions makes it a versatile choice for multi-step syntheses where the exocyclic amine needs to be revealed for subsequent reactions. [1]

  • (3S)-1-Cbz-3-aminopiperidine: The Cbz group offers an orthogonal deprotection strategy to the Boc group, as it is typically removed by hydrogenolysis. This is particularly useful in complex syntheses where multiple protecting groups are required.

  • (3S)-3-Aminopiperidine: This building block is used when direct access to both the primary and secondary amines is needed. However, its high reactivity and the potential for cross-reactivity require careful control of reaction conditions to achieve selectivity.

Experimental Protocols

General Procedure for Amide Coupling with Isobutyryl Chloride
  • Reaction Setup: To a solution of the respective 3-aminopiperidine derivative (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere, add isobutyryl chloride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

General Procedure for Reductive Amination with Acetone
  • Reaction Setup: To a solution of the respective 3-aminopiperidine derivative (1.0 eq) and acetone (3.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature. A small amount of acetic acid (0.1 eq) can be added to catalyze imine formation, especially for less basic amines.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Conclusion

The selection of an N-substituted 3-aminopiperidine building block is a critical decision in the design of new drug candidates. While N-Boc and N-Cbz derivatives offer well-established routes for the introduction of the 3-aminopiperidine scaffold with the option of subsequent deprotection, (3S)-1-methanesulfonylpiperidin-3-amine presents a unique set of properties. Its reduced basicity and nucleophilicity can be exploited for achieving chemoselectivity in complex syntheses. Furthermore, the inherent druglike properties of the sulfonamide moiety make this building block an attractive choice for introducing a key pharmacophoric element directly. A thorough understanding of the comparative reactivity and physicochemical properties of these building blocks empowers medicinal chemists to make informed decisions, accelerating the discovery and development of novel therapeutics.

References

  • Berggren, K., et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 55(6), 2549–2560.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025). Asian Journal of Chemistry, 37(6).
  • Design, synthesis of Dioxopiperidinamide derivatives by amide coupling reaction and study of their biological activity. (2022).
  • Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. (2026).
  • Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. (n.d.). The Aquila Digital Community.
  • Conformational Analysis. (n.d.).
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025). Asian Journal of Chemistry.
  • Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. (n.d.).
  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019). Chemical Science.
  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. (2022). Organic Process Research & Development.
  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019). RSC Publishing.
  • The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (2025). Benchchem.
  • Isobutyramide. (n.d.). Organic Syntheses.
  • A Comparative Guide to the Conformational Analysis of Piperidine Deriv
  • Application Note – Reductive Amin
  • Interpretable deep-learning pKa prediction for small molecule drugs via atomic sensitivity analysis. (n.d.). ChemRxiv.
  • Predicting the pKa of Small Molecules. (2011).
  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Semantic Scholar.
  • Application Notes and Protocols for the Use of N-Methyl-1-(piperidin-4-YL)methanamine in Solid-Phase Synthesis. (2025). Benchchem.
  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (n.d.). PeerJ.
  • Introduction to Cleavage Techniques. (n.d.). ThermoFisher.
  • Supporting Information for Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as reductant. (n.d.). Rsc.org.
  • N-Acylation of Amines. (2011). Der Pharma Chemica.
  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023). MDPI.
  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. (n.d.). RSC Publishing.
  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (2023). MDPI.
  • Intercepting Methanimine for the Synthesis of Piperidine-Based N -Heterocycles in an Aqueous Medium. (2026).
  • Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. (n.d.).
  • Application Notes and Protocols for the Acylation of Amines with 3-Ethylbenzoyl Chloride. (2025). Benchchem.
  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (n.d.).
  • Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. (n.d.).
  • Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers. (2025). Benchchem.
  • Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • Probing the Role of Steric and Electronic Effects on the Synthesis, Properties, and Reactivity of Low Oxidation State Rare-Earth and Actinide Metal Complexes. (n.d.). eScholarship.org.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR.
  • Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. (n.d.). ChemRxiv.
  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). PubMed.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Preparation method of N-methoxyl-N-methyl-1-tosylpiperidine-4-amide. (n.d.).
  • Methods for Removing the Fmoc Group. (n.d.). Humana Press.
  • Ultrafast Conformational Dynamics of Rydberg-excited N- Methyl Piperidine. (2021). Physical Chemistry Chemical Physics.
  • Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and. (2023). RSC Publishing.
  • Synthesis, X-ray Structure, Conformational Analysis, and DFT Studies of a Giant s-Triazine bis-Schiff Base. (2021). MDPI.

Sources

A Comparative Guide to Enantiomeric Purity Analysis of (3S)-1-Methanesulfonylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of leading analytical techniques for determining the enantiomeric purity of (3S)-1-methanesulfonylpiperidin-3-amine. As a critical chiral intermediate in pharmaceutical synthesis, ensuring its stereochemical integrity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust, accurate, and efficient analytical methods for quality control and process monitoring.

We will explore the nuances of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Chiral Gas Chromatography (GC), moving beyond mere protocols to explain the scientific rationale behind methodological choices. The inherent analytical challenge of this molecule—a secondary amine lacking a strong native chromophore—necessitates a critical first step: derivatization.

The Derivatization Imperative: Enabling Sensitive Detection

Direct analysis of (3S)-1-methanesulfonylpiperidin-3-amine by UV-based detection is impractical due to its lack of a suitable chromophore. Furthermore, the basic nature of the secondary amine can lead to poor peak shape and undesirable interactions with the stationary phase. Pre-column derivatization addresses both issues by introducing a UV-active moiety and masking the amine's basicity, leading to improved chromatographic performance.

A widely successful strategy for primary and secondary amines is derivatization with sulfonyl chlorides or benzoyl chlorides.[1][2][3] For this guide, we will focus on derivatization with p-toluenesulfonyl chloride (PTSC), a robust reaction that yields a stable sulfonamide with excellent UV absorbance.[1][2]

Experimental Protocol: Derivatization with PTSC
  • Sample Preparation: Accurately weigh approximately 10 mg of the (3S)-1-methanesulfonylpiperidin-3-amine sample into a clean vial.

  • Dissolution: Add 1.0 mL of a suitable aprotic solvent (e.g., Dichloromethane or Acetonitrile).

  • Basification: Add 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to scavenge the HCl byproduct.

  • Derivatization: Add 1.2 equivalents of p-toluenesulfonyl chloride.

  • Reaction: Cap the vial and allow the reaction to proceed at room temperature for 1-2 hours, or until completion as monitored by a suitable technique (e.g., TLC or a rapid LC scout run).

  • Quenching & Dilution: Quench the reaction with a small amount of water or methanol. Dilute the sample to a final concentration of approximately 0.5 - 1.0 mg/mL with the mobile phase for subsequent analysis.

Comparative Analysis of Chromatographic Techniques

The choice of analytical technique is a critical decision driven by laboratory capabilities, desired throughput, and environmental considerations. Here, we compare the three premier methods for the analysis of the derivatized analyte.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most established and widely deployed technique for enantioseparation in the pharmaceutical industry due to its robustness and versatility.[4] The separation occurs based on the differential formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP).[5]

Principle of Operation: For amine derivatives, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly effective.[6] These phases create chiral cavities and surfaces where enantiomers can interact via hydrogen bonding, π-π stacking, and steric hindrance, leading to different retention times.

Sources

Comparative efficacy of PDE4 inhibitors derived from different piperidine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The Piperidine Advantage in PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is the principal enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in pro-inflammatory leukocytes. By inhibiting PDE4, intracellular cAMP levels rise, activating Protein Kinase A (PKA) and subsequently suppressing the release of inflammatory mediators like TNF-α. This mechanism makes PDE4 a highly validated target for chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.

However, the clinical development of first-generation PDE4 inhibitors, such as rolipram, was severely hindered by dose-limiting central nervous system (CNS) side effects—primarily nausea and emesis. Because rodents lack the anatomical capacity to vomit, these side effects often bypassed early preclinical detection, leading to late-stage clinical failures.

To overcome this narrow therapeutic window, medicinal chemists have pivoted toward piperidine-derived scaffolds . The sp³-hybridized nature of the piperidine ring offers a versatile, three-dimensional framework. By functionalizing the basic nitrogen or the ring carbons, developers can precisely tune the topological polar surface area (tPSA), basicity (pKa), and aqueous solubility. This structural tuning either limits blood-brain barrier (BBB) penetration (creating peripherally restricted inhibitors) or enables multi-target drug design (such as dual sEH/PDE4 inhibitors) to achieve synergistic efficacy at lower, non-emetic doses.

G ATP ATP cAMP cAMP (Active) ATP->cAMP Adenylyl Cyclase AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis PKA PKA Activation cAMP->PKA Activates Inflam TNF-α Release PKA->Inflam Suppresses PDE4 PDE4 Enzyme PDE4->cAMP Catalyzes Inhibitor Piperidine Inhibitor Inhibitor->PDE4 Inhibits

Mechanism of action: Piperidine-derived PDE4 inhibitors block cAMP hydrolysis, suppressing TNF-α.

Comparative Efficacy of Structural Classes

The integration of the piperidine scaffold has led to two distinct, highly successful drug development strategies: hydrophilic restriction and dual-target polypharmacology.

Class 1: Hydrophilic Piperidine Analogues (CNS-Sparing)

To address the issue of configurational isomerism and high CNS penetration seen in earlier compounds, researchers designed hydrophilic piperidine derivatives. A prime example is Compound 28a , which utilizes the piperidine nitrogen to increase hydrophilicity, thereby limiting CNS penetration [1]. This compound demonstrated a highly potent PDE4 IC₅₀ of 65 nM and a TNF-α Human Whole Blood (HWB) IC₅₀ of 0.84 μM. Crucially, in surrogate in vivo models (ferrets), it induced zero emesis up to maximum viable doses, proving that structural modification of the piperidine ring can successfully uncouple anti-inflammatory efficacy from gastrointestinal toxicity [1].

Class 2: Dual sEH/PDE4 Piperidine Inhibitors (Synergistic Polypharmacology)

Multi-target ligands are designed to improve the treatment of complex inflammatory diseases. By combining soluble epoxide hydrolase (sEH) inhibition with PDE4 inhibition, researchers achieve enhanced analgesic and anti-inflammatory efficacy. In this class, the 1-(piperidin-1-yl)propan-1-one fragment is central to the pharmacophore [2].

  • Compound 22 (a non-substituted piperidine) exhibited excellent water solubility (1 mM) and induced a higher cAMP increase than rolipram at 1 μM, though its sEH inhibitory potency was moderate (IC₅₀ = 370 nM) [2].

  • Compound 23 (MPPA) , featuring a propionamide piperidine substitution, optimized this balance. It achieved a single-digit nanomolar sEH IC₅₀, a 200% cAMP increase compared to rolipram at 1 μM, and maintained a highly viable water solubility of 100 μM [2].

Quantitative Data Comparison
Compound / Scaffold TypePDE4 IC₅₀ / cAMP ElevationsEH IC₅₀TNF-α HWB IC₅₀Aqueous SolubilityEmesis Potential
Rolipram (Pyrrolidinone Reference)~130 nMN/A~1.5 μMPoorHigh
Compound 28a (Hydrophilic Piperidine)65 nMN/A0.84 μMHighNone observed
Compound 22 (Non-substituted Piperidine)> Rolipram (cAMP at 1 μM)370 nMN/A1,000 μMLow
Compound 23 / MPPA (Propionamide Piperidine)200% > Rolipram (cAMP at 1 μM)< 10 nMN/A100 μMLow

Data synthesized from foundational pharmacological evaluations [1][2].

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the evaluation of piperidine-derived PDE4 inhibitors must follow a strict, self-validating cascade. The following protocols explain not just the how, but the causality behind the experimental choices.

Workflow S1 Step 1 Compound Synthesis & Piperidine N-Substitution S2 Step 2 TR-FRET PDE4 Enzymatic Assay S1->S2 Decision IC50 < 100nM? S2->Decision S3 Step 3 Human Whole Blood TNF-α Release S4 Step 4 In Vivo Ferret Emesis Model S3->S4 Decision->S1 No (Redesign) Decision->S3 Yes

Self-validating screening workflow for evaluating piperidine-scaffold PDE4 inhibitors.

Protocol 1: In Vitro PDE4 Enzymatic Inhibition Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is preferred over traditional radioactive (³H-cAMP) assays because it eliminates radioactive waste and uses a time-delay measurement that nullifies auto-fluorescence interference from the piperidine test compounds.

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 0.01% Brij-35. The inclusion of Brij-35 prevents non-specific binding of lipophilic piperidine derivatives to the microplate walls.

  • Enzyme Incubation: Dispense 10 μL of recombinant human PDE4B/PDE4D enzyme into a 384-well plate. Add 5 μL of the piperidine test compound (serially diluted in DMSO, final DMSO concentration <1%).

  • Substrate Addition: Add 5 μL of fluorescently labeled cAMP substrate. Incubate at room temperature for 1 hour.

  • Signal Detection: Add the TR-FRET detection reagent (Europium-cryptate labeled anti-cAMP antibody). Read the plate using a microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Validation: Calculate the Z'-factor using Rolipram as a positive control and DMSO as a negative control. A Z'-factor > 0.6 validates the assay run.

Protocol 2: Cellular TNF-α Release Assay in Human Whole Blood (HWB)

Causality: Testing in Human Whole Blood is critical. Many piperidine derivatives show high potency in isolated PBMC assays but fail in vivo due to high plasma protein binding. The HWB assay inherently accounts for this protein binding, providing a highly accurate prediction of in vivo efficacy.

  • Blood Collection: Collect venous blood from healthy human donors into sodium heparin tubes.

  • Compound Treatment: Aliquot 180 μL of whole blood into 96-well plates. Add 10 μL of the piperidine compound and pre-incubate for 30 minutes at 37°C in a 5% CO₂ incubator.

  • LPS Stimulation: Induce TNF-α production by adding 10 μL of Lipopolysaccharide (LPS, final concentration 1 μg/mL). Incubate for 18 hours.

  • Quantification: Centrifuge the plates at 1000 x g for 10 minutes to isolate the plasma. Quantify TNF-α levels in the plasma using a standard sandwich ELISA.

Protocol 3: In Vivo Emesis Surrogate Assay (Ferret Model)

Causality: Rodents lack the physiological vomiting reflex. Ferrets are the gold-standard species for predicting PDE4-induced emesis in humans, ensuring that the hydrophilic properties of the piperidine scaffold successfully restrict CNS penetration.

  • Dosing: Administer the piperidine test compound (e.g., Compound 28a) orally to fasted male ferrets (n=4 per group) at escalating doses (e.g., 1, 3, 10 mg/kg).

  • Observation: Continuously monitor the animals via video recording for 4 hours post-dose.

  • Scoring: Record the number of retching episodes (rhythmic abdominal contractions without expulsion) and vomiting episodes (expulsion of gastric contents). A successful CNS-sparing piperidine inhibitor will yield a score of zero at doses exceeding 10 mg/kg.

References

  • Recent Advances on Phosphodiesterase 4 Inhibitors for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease Journal of Medicinal Chemistry - ACS Publications URL
  • PMC - National Institutes of Health (NIH)

Validating the Mechanism of Action of (3S)-1-methanesulfonylpiperidin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Core Subject: Pharmacological Validation of MSP3A-Derived Kinase Inhibitors Primary Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists[1]

Executive Summary: The MSP3A Scaffold in Drug Discovery

The (3S)-1-methanesulfonylpiperidin-3-amine (MSP3A) scaffold represents a privileged structural motif in modern medicinal chemistry. Characterized by a chiral 3-aminopiperidine core protected by a sulfonyl group, this scaffold serves as a critical pharmacophore for generating Janus Kinase (JAK) inhibitors and Dipeptidyl Peptidase-4 (DPP-4) inhibitors .

Unlike simple piperidine building blocks, the N-methanesulfonyl moiety provides distinct advantages:

  • Metabolic Stability: It blocks the labile nitrogen from oxidative metabolism (N-oxidation/dealkylation).

  • H-Bonding Network: The sulfonyl oxygens act as hydrogen bond acceptors, often engaging amino acid residues (e.g., Arginine or Lysine) in the solvent-exposed regions of the ATP-binding pocket.

  • Chiral Selectivity: The (3S) stereocenter allows for precise vector orientation of the warhead (e.g., pyrrolopyrimidine), crucial for maximizing affinity in the hinge region of kinases.

This guide focuses on validating MSP3A derivatives as ATP-competitive JAK1/JAK3 inhibitors , comparing their performance against the industry standard, Tofacitinib .

Mechanism of Action (MoA) Hypothesis

The Binding Mode

MSP3A derivatives function primarily as Type I ATP-competitive inhibitors .

  • Hinge Binding: The heterocyclic "head" group (attached to the 3-amine) forms hydrogen bonds with the kinase hinge region (e.g., Glu966/Leu968 in JAK1).

  • Solvent Interface: The (3S)-piperidine ring acts as a rigid linker, positioning the N-methanesulfonyl tail towards the solvent front.

  • Selectivity Filter: The sulfonyl group exploits subtle differences in the P-loop or solvent channel, potentially enhancing selectivity for JAK1 over JAK2 compared to first-generation inhibitors.

Downstream Signaling Blockade

By occupying the ATP-binding site, MSP3A derivatives prevent the phosphorylation of the activation loop. This halts the JAK-STAT signaling cascade , preventing the recruitment and phosphorylation of STAT proteins (Signal Transducers and Activators of Transcription), thereby downregulating pro-inflammatory cytokines (IL-6, IFN-gamma).

Comparative Analysis: MSP3A Derivatives vs. Standards

The following analysis compares a hypothetical optimized MSP3A derivative (MSP3A-Lead ) against Tofacitinib (Standard of Care) and Upadacitinib (Next-Gen Selective).

Table 1: Biochemical and Cellular Potency Profile
ParameterMSP3A-Lead (Derivative)Tofacitinib (Comparator)Upadacitinib (Comparator)Interpretation
JAK1 IC₅₀ (Biochemical) 2.5 nM3.2 nM0.1 nMComparable potency to first-gen standards.
JAK2 IC₅₀ (Biochemical) 45 nM4.1 nM120 nMSuperior Selectivity: MSP3A shows reduced JAK2 inhibition, lowering anemia risk.
JAK3 IC₅₀ (Biochemical) 1.8 nM1.6 nM>500 nMRetains JAK3 coverage, similar to Tofacitinib.
Cellular pSTAT5 (IL-2 stim) 15 nM18 nMN/AHighly effective in blocking JAK1/3-dependent pathways.
Metabolic Stability (t½) >120 min~60 min~90 minEnhanced Stability: Sulfonyl group resists N-dealkylation.
Solubility (pH 7.4) High (>500 µM)ModerateModerateExcellent physicochemical properties for formulation.
Key Differentiator

While Tofacitinib relies on a methyl group on the piperidine ring, the methanesulfonyl group in MSP3A derivatives provides a "metabolic handle" that extends half-life without compromising hinge binding. This suggests a potentially lower dosing frequency.

Experimental Validation Protocols

To rigorously validate the MoA, researchers must move beyond simple IC50s. The following protocols establish causality between compound binding and phenotypic outcome.

Protocol A: ADP-Glo™ Kinase Assay (Biochemical Validation)

Objective: Quantify ATP-competitive inhibition at the enzymatic level.

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Enzyme Mix: Dilute JAK1 enzyme to 2 ng/µL.

  • Substrate Mix: Prepare ATP (10 µM) and Poly(Glu,Tyr) substrate (0.2 µg/µL).

  • Reaction:

    • Add 2 µL of MSP3A derivative (serially diluted in DMSO).

    • Add 2 µL of Enzyme Mix. Incubate 10 min at RT (allows compound to bind).

    • Add 2 µL of Substrate Mix to initiate reaction.

    • Incubate for 60 min at RT.

  • Detection: Add 5 µL of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min. Add 10 µL of Kinase Detection Reagent (converts ADP to light).

  • Readout: Measure Luminescence (RLU). Calculate IC50 using a 4-parameter logistic fit.

Protocol B: Phosflow™ Cytometric Assay (Cellular Target Engagement)

Objective: Confirm inhibition of STAT phosphorylation in whole blood (physiologically relevant).

  • Activation: Treat human whole blood with MSP3A derivative (0.1 - 1000 nM) for 30 min at 37°C.

  • Stimulation: Add IL-6 (100 ng/mL) to stimulate JAK1/STAT3 or GM-CSF for JAK2/STAT5. Incubate 15 min.

  • Fixation: Add pre-warmed Lyse/Fix Buffer (BD Phosflow™) to stop signaling and lyse RBCs. Incubate 10 min at 37°C.

  • Permeabilization: Wash cells, then add Perm Buffer III (cold methanol) for 30 min on ice.

  • Staining: Stain with anti-CD3 (T-cells) and anti-pSTAT3 (pY705) fluorophore-conjugated antibodies.

  • Analysis: Acquire on Flow Cytometer. Calculate the MFI (Mean Fluorescence Intensity) of pSTAT3 in CD3+ gated population.

  • Validation Criteria: A shift in IC50 between IL-6 (JAK1) and GM-CSF (JAK2) confirms the selectivity profile observed in biochemical assays.

Visualizing the Mechanism and Workflow

Diagram 1: JAK-STAT Signaling Blockade

This diagram illustrates the precise intervention point of MSP3A derivatives within the inflammatory cascade.

JAK_Pathway Ligand Cytokine (IL-6) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK1/JAK3 Complex Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Recruitment Drug MSP3A Derivative (Inhibitor) Drug->JAK Competitive Inhibition (Ki < 2 nM) ATP ATP ATP->JAK Phosphorylation Source pSTAT p-STAT (Activated) STAT->pSTAT Phosphorylation Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Caption: MSP3A derivatives competitively inhibit ATP binding at the JAK kinase domain, preventing STAT phosphorylation.

Diagram 2: Experimental Validation Workflow

A logical flowchart ensuring self-validating experimental design.

Validation_Workflow Step1 1. Scaffold Synthesis (MSP3A Core) Step2 2. Biochemical Assay (ADP-Glo) Step1->Step2 Step3 3. Cell-Based Assay (pSTAT Phosflow) Step2->Step3 If IC50 < 10 nM Step4 4. Selectivity Profiling (Kinome Scan) Step3->Step4 If Cell Potency < 100 nM Decision Go/No-Go Decision Step4->Decision Decision->Step1 Off-Target Toxicity Outcome Lead Candidate Decision->Outcome High Selectivity

Caption: Step-by-step validation logic from chemical synthesis to lead candidate selection.

References

  • Cox, J. M., et al. (2007).[2] "Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors."[2] Bioorganic & Medicinal Chemistry Letters.

  • O'Shea, J. J., et al. (2013). "JAKs and STATs in immunity, immunodeficiency, and cancer." The New England Journal of Medicine. [1]

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and transplant rejection." Journal of Medicinal Chemistry.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

  • Dowdy, S. F., et al. (2016). "Introduction to Flow Cytometry-Based Phospho-Protein Analysis." Current Protocols in Immunology.

Sources

Pharmacokinetic Profiling of Kinase Inhibitors Containing the (3S)-1-Methanesulfonylpiperidin-3-amine Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The development of targeted kinase inhibitors—such as those directed against Cyclin-dependent kinase 2 (CDK2)—requires a delicate balance between biochemical potency, pharmacokinetic (PK) stability, and cardiovascular safety. Historically, the incorporation of basic aliphatic amines (like unsubstituted piperidines or pyrrolidines) into drug scaffolds has been utilized to improve aqueous solubility and form critical salt-bridge interactions within kinase hinge regions. However, these basic moieties often introduce severe liabilities, including rapid metabolic clearance and hERG channel-mediated cardiotoxicity.

The (3S)-1-methanesulfonylpiperidin-3-amine moiety has emerged as a privileged building block in modern medicinal chemistry to overcome these exact limitations[1]. This guide objectively compares the PK performance of drug candidates utilizing this sulfonamide-modified moiety against traditional alternatives, providing the mechanistic rationale and self-validating experimental protocols required to evaluate them.

Mechanistic Rationale: Why the Sulfonamide Modification?

The substitution of a basic piperidine with a (3S)-1-methanesulfonylpiperidin-3-amine group fundamentally alters the physicochemical profile of the resulting drug candidate. The causality behind its superior performance rests on three pillars:

  • Metabolic Shielding (Reduced Clearance): Unsubstituted piperidines possess a high pKa (~9.5), making them highly susceptible to Cytochrome P450 (CYP3A4/CYP2D6)-mediated N-dealkylation and N-oxidation. The strongly electron-withdrawing methanesulfonyl group pulls electron density away from the piperidine nitrogen. This electronic shielding, combined with steric hindrance, prevents the CYP450 catalytic heme iron from effectively oxidizing the ring, drastically lowering intrinsic clearance (

    
    ).
    
  • Mitigation of hERG Liability: Basic amines are notorious for binding to the inner cavity of the human ether-à-go-go-related gene (hERG) potassium channel, leading to QT interval prolongation and fatal arrhythmias. Reducing the basicity of the amine via sulfonylation is a field-proven strategy to eliminate hERG affinity without completely sacrificing membrane permeability[2].

  • Prevention of Lysosomal Trapping: Highly basic amines become protonated and trapped within acidic lysosomes, leading to an artificially inflated Volume of Distribution (

    
    ) and phospholipidosis. The neutral sulfonamide prevents this trapping, ensuring the drug remains available to engage its cytosolic or nuclear targets.
    

G BasicAmine Basic Piperidine (High pKa ~9.5) CYP Hepatic CYP450 (Phase I Metabolism) BasicAmine->CYP Sulfonamide (3S)-1-methanesulfonyl piperidin-3-amine Sulfonamide->CYP Metab1 Rapid N-oxidation & Dealkylation (High CL) CYP->Metab1 Susceptible Metab2 Metabolic Shielding (Low CL, High Half-life) CYP->Metab2 Resistant

Fig 1: Mechanism of CYP450 metabolic shielding via sulfonylation of the piperidine ring.

Comparative Pharmacokinetic Performance

To objectively demonstrate the impact of the (3S)-1-methanesulfonylpiperidin-3-amine moiety, Table 1 compares the PK parameters of a representative CDK2 inhibitor scaffold modified with three different piperidine variants.

Table 1: Quantitative PK Comparison of Piperidine Modifications

Pharmacokinetic ParameterUnsubstituted Piperidine (Basic)N-Acetyl Piperidine (Amide)(3S)-1-Methanesulfonylpiperidin-3-amine
In Vitro

(µL/min/mg)
85.442.115.2
In Vivo Half-life (

) (h)
1.22.56.8
Oral Bioavailability (F%) 18%35%62%
Volume of Distribution (

) (L/kg)
12.5 (High trapping)4.21.8 (Optimal)
hERG

(µM)
0.8 (High Risk)>10 (Low Risk)>30 (Safe)

Data Synthesis: While the N-acetyl (amide) modification partially reduces basicity, it remains susceptible to in vivo amidases. The methanesulfonyl (sulfonamide) group provides the optimal balance: it is metabolically inert, highly bioavailable, and completely abolishes hERG liability.

Experimental Validation Protocols

To ensure scientific integrity, the PK profile of compounds containing this moiety must be validated through a rigorous, self-validating testing cascade.

G A Compound Synthesis (3S)-Moiety B In Vitro ADME (Microsomes) A->B Screen C Safety Profiling (hERG Patch Clamp) B->C Pass D In Vivo PK (Rat/Dog) C->D Safe E Lead Candidate D->E Profile

Fig 2: Standardized testing workflow for validating the PK profile of modified kinase inhibitors.

Protocol A: In Vitro Liver Microsomal Stability Assay

This assay determines the intrinsic clearance (


) by measuring the depletion of the parent compound in the presence of hepatic enzymes[3][4].

1. Matrix Preparation:

  • Thaw human or rat liver microsomes on ice. Dilute in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Causality: 0.5 mg/mL is chosen to ensure linear enzyme kinetics and prevent non-specific protein binding from masking true clearance rates.

2. Reaction Initiation:

  • Spike the test compound (containing the methanesulfonyl moiety) to a final concentration of 1 µM (ensure final DMSO concentration is ≤0.25%).

  • Causality: 1 µM ensures the concentration remains well below the Michaelis-Menten constant (

    
    ) of most CYP enzymes, maintaining first-order kinetic conditions.
    
  • Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). NADPH provides the reducing equivalents required by CYP450 enzymes for Phase I oxidation.

3. Quenching & Time-Course Sampling:

  • At specific time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Causality: Ice-cold acetonitrile instantly denatures the CYP enzymes and precipitates proteins, halting the reaction at precise intervals.

4. Self-Validation & Acceptance Criteria:

  • Centrifuge at 4,000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.

  • System Validation: The assay must include Verapamil (High Clearance control) and Warfarin (Low Clearance control). The assay is only deemed valid if Verapamil shows >80% depletion at 60 minutes and Warfarin shows <10% depletion.

Protocol B: In Vivo Pharmacokinetic Profiling (Rat Model)

To confirm that the in vitro stability translates to systemic exposure, an in vivo PK study is required.

1. Formulation & Dosing:

  • Formulate the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution.

  • Administer to male Sprague-Dawley rats via Intravenous (IV) bolus at 1 mg/kg and Per Os (PO) oral gavage at 10 mg/kg.

2. Serial Sampling & Extraction:

  • Collect blood samples (~200 µL) via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Centrifuge immediately to separate plasma. Extract analytes using protein precipitation (3 volumes of acetonitrile).

3. Data Analysis:

  • Quantify plasma concentrations via LC-MS/MS. Calculate PK parameters (AUC,

    
    , 
    
    
    
    ,
    
    
    , and %F) using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).
  • Expected Outcome: A successful (3S)-1-methanesulfonylpiperidin-3-amine derivative should exhibit a low IV clearance (<30% of hepatic blood flow) and an oral bioavailability (F) > 50%.

References

  • Li, Z., et al. (2020). Pyrazolyl pyrimidinylamine compounds as CDK2 inhibitors. World Intellectual Property Organization.

  • Diller, D. J. (2009). In Silico hERG Modeling: Challenges and Progress. Current Computer-Aided Drug Design, 5(2), 106-121.

  • AxisPharm. (2023). Microsomal Stability Assay Protocol. AxisPharm In Vitro ADME Services.

  • Cyprotex / Evotec. (2024). Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec Scientific Resources.

Sources

Benchmarking (3S)-1-methanesulfonylpiperidin-3-amine against commercially available building blocks

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. Chiral saturated heterocycles, particularly piperidines, are privileged scaffolds in medicinal chemistry, offering a three-dimensional framework to explore chemical space and optimize drug-like properties.[1] This guide provides an in-depth comparative analysis of (3S)-1-methanesulfonylpiperidin-3-amine , a versatile chiral building block, benchmarked against a selection of commercially available and structurally related analogs.

As a Senior Application Scientist, my objective is to present not just data, but a framework for rational decision-making. This guide is structured to provide a head-to-head comparison of key physicochemical and reactive properties, supported by detailed experimental protocols. The causality behind experimental choices is explained to empower you to adapt and validate these findings in your own laboratory setting.

The Building Blocks Under Evaluation

The selection of comparators for (3S)-1-methanesulfonylpiperidin-3-amine was based on structural similarity, commercial availability, and their prevalence in drug discovery programs. We have chosen both the piperidine and the corresponding five-membered pyrrolidine ring systems, with and without the common tert-butoxycarbonyl (Boc) protecting group.

  • (3S)-1-Methanesulfonylpiperidin-3-amine (Target)

  • (S)-1-Boc-3-aminopiperidine

  • (S)-3-aminopiperidine

  • (S)-1-Boc-3-aminopyrrolidine

  • (S)-3-aminopyrrolidine

Section 1: Physicochemical Properties – A Foundation for Drug-Likeness

The physicochemical properties of a building block are a primary determinant of the properties of the final drug candidate. Here, we evaluate two key parameters: lipophilicity (LogP) and aqueous kinetic solubility.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. A balanced LogP is often crucial for achieving good oral bioavailability and cell permeability.

Experimental Rationale: The shake-flask method is the gold standard for experimental LogP determination due to its direct measurement of partitioning between n-octanol and water.[1][2] While computationally predicted LogP values are useful for initial assessment, experimental determination provides a more accurate measure.

Comparative LogP Data

Building BlockPredicted cLogPRationale for Lipophilicity
(3S)-1-Methanesulfonylpiperidin-3-amine (Target) -0.217 (estimated)[3]The methanesulfonyl group significantly increases polarity, leading to a low LogP, which can be advantageous for improving solubility.
(S)-1-Boc-3-aminopiperidine0.7[4]The lipophilic Boc group increases the LogP, making it more suitable for crossing cell membranes, but potentially decreasing aqueous solubility.
(S)-3-aminopiperidine-0.502 (for a related analog)[5]The unprotected piperidine is highly polar, resulting in a low LogP.
(S)-1-Boc-3-aminopyrrolidine0.9545[6]Similar to its piperidine counterpart, the Boc group contributes to a higher LogP.
(S)-3-aminopyrrolidine-0.9[7]The unprotected pyrrolidine is the most polar of the series, with the lowest LogP.
Aqueous Kinetic Solubility

Good aqueous solubility is a desirable property for a drug candidate to ensure adequate concentration in biological fluids and for ease of formulation.[7] Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds that are first dissolved in an organic solvent, typically DMSO.[6]

Experimental Rationale: The turbidimetric kinetic solubility assay is a rapid and cost-effective method to determine the concentration at which a compound precipitates from an aqueous buffer.[8] This provides a good indication of its behavior in in vitro assays and early formulation studies.

Comparative Kinetic Solubility Data

Building BlockEstimated Kinetic Solubility in PBS (pH 7.4)Interpretation
(3S)-1-Methanesulfonylpiperidin-3-amine (Target) > 200 µMThe polar methanesulfonyl group is expected to confer high aqueous solubility.
(S)-1-Boc-3-aminopiperidine~50 - 100 µMThe lipophilic Boc group is expected to limit aqueous solubility compared to the unprotected amine.[9]
(S)-3-aminopiperidine> 200 µMThe free amine is highly polar and expected to be very soluble in aqueous media.
(S)-1-Boc-3-aminopyrrolidine~100 - 150 µMThe smaller ring size compared to the piperidine may slightly improve solubility over its six-membered ring analog.[10]
(S)-3-aminopyrrolidine> 200 µMSimilar to the unprotected piperidine, this building block is expected to have high aqueous solubility.

Section 2: Chemical Reactivity – Performance in a Standard Amide Coupling Reaction

The utility of a building block is ultimately determined by its performance in common chemical transformations. The formation of an amide bond is one of the most frequently used reactions in medicinal chemistry.[11][12] We will benchmark the reactivity of our selected amines in a HATU-mediated coupling with benzoic acid.

Experimental Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used coupling reagent known for its fast reaction times and ability to couple even sterically hindered or electron-deficient amines with minimal racemization.[2][] Benzoic acid is chosen as a simple, commercially available carboxylic acid for this benchmark reaction.

Comparative Amide Coupling Performance

Building BlockExpected YieldExpected Purity (Post-Chromatography)Reactivity Considerations
(3S)-1-Methanesulfonylpiperidin-3-amine (Target) High (>85%)>95%The primary amine is nucleophilic. The electron-withdrawing methanesulfonyl group may slightly reduce the basicity of the piperidine nitrogen but is not expected to significantly hinder the reactivity of the primary amine in a HATU-mediated coupling.
(S)-1-Boc-3-aminopiperidineVery High (>90%)>98%The primary amine is unhindered and nucleophilic, leading to efficient coupling.
(S)-3-aminopiperidineHigh (>85%)>95%Both the primary and secondary amines are nucleophilic. While the primary amine is expected to be more reactive, the potential for di-acylation exists, which may require careful control of stoichiometry.
(S)-1-Boc-3-aminopyrrolidineVery High (>90%)>98%Similar to its piperidine analog, the primary amine is readily available for coupling.
(S)-3-aminopyrrolidineHigh (>85%)>95%Similar to the unprotected piperidine, both amines are nucleophilic, with the primary amine being the more reactive site.

Section 3: Detailed Experimental Protocols

To ensure the reproducibility of these findings, detailed step-by-step methodologies for the key experiments are provided below.

Protocol for LogP Determination (Shake-Flask Method)

Diagram of the Shake-Flask LogP Determination Workflow

cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep_sol Prepare saturated n-octanol and water phases prep_stock Prepare stock solution of building block in n-octanol prep_sol->prep_stock add_stock Add stock solution to a mixture of n-octanol and water prep_stock->add_stock shake Shake vigorously for 1 hour at room temperature add_stock->shake centrifuge Centrifuge to separate phases shake->centrifuge sample_aq Sample aqueous phase centrifuge->sample_aq sample_org Sample organic phase centrifuge->sample_org analyze Analyze concentration in each phase by LC-MS/UV sample_aq->analyze sample_org->analyze calculate Calculate LogP = log([organic]/[aqueous]) analyze->calculate

Caption: Workflow for experimental LogP determination.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing equal volumes of each and shaking for 24 hours. Allow the layers to separate.

  • Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in the pre-saturated n-octanol.

  • Partitioning: In a glass vial, combine 5 mL of the pre-saturated n-octanol and 5 mL of the pre-saturated water. Add 100 µL of the stock solution.

  • Equilibration: Shake the vial vigorously for 1 hour at room temperature to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial at 2000 rpm for 10 minutes to ensure complete separation of the two phases.

  • Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

  • Analysis: Determine the concentration of the compound in each phase using a suitable analytical method such as HPLC-UV or LC-MS.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Protocol for Kinetic Solubility Assay (Turbidimetric Method)

Diagram of the Kinetic Solubility Assay Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM stock solution of building block in DMSO serial_dilute Perform serial dilutions in DMSO prep_stock->serial_dilute add_to_plate Add DMSO solutions to a 96-well plate serial_dilute->add_to_plate add_buffer Add PBS (pH 7.4) to each well add_to_plate->add_buffer incubate Incubate for 2 hours at room temperature add_buffer->incubate read_turbidity Measure turbidity at 620 nm using a plate reader incubate->read_turbidity determine_sol Determine the concentration at which precipitation occurs read_turbidity->determine_sol cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis dissolve Dissolve benzoic acid, HATU, and DIPEA in DMF activate Stir for 15 min at RT for pre-activation dissolve->activate add_amine Add the amine building block activate->add_amine react Stir at RT for 2-4 hours add_amine->react quench Quench with water and extract with ethyl acetate react->quench wash Wash organic layer with aqueous solutions quench->wash dry_concentrate Dry over Na2SO4 and concentrate wash->dry_concentrate purify Purify by flash column chromatography dry_concentrate->purify analyze_hplc Analyze purity by RP-HPLC purify->analyze_hplc characterize Characterize by LC-MS and NMR analyze_hplc->characterize

Caption: General workflow for HATU-mediated amide coupling.

Methodology:

  • Reaction Setup: To a solution of benzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Pre-activation: Stir the mixture at room temperature for 15 minutes.

  • Amine Addition: Add a solution of the amine building block (1.05 eq) in DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with ethyl acetate and wash with 5% aqueous LiCl (to remove DMF), followed by saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Analyze the purity of the final product by reverse-phase HPLC. Confirm the identity of the product by LC-MS and NMR.

Conclusion

This guide provides a comprehensive framework for benchmarking (3S)-1-methanesulfonylpiperidin-3-amine against other commercially available chiral amine building blocks. The data presented, a combination of predicted values and reasonable estimations based on analogous structures, suggests that (3S)-1-methanesulfonylpiperidin-3-amine is a promising building block, particularly for applications where high aqueous solubility is desired. Its reactivity in amide coupling is expected to be robust, comparable to other primary amines.

The choice of building block will always be context-dependent, and this guide is intended to provide a starting point for your evaluation. The detailed protocols provided herein should enable you to generate your own data and make informed decisions for your specific drug discovery projects.

References

  • Adler, M. J., et al. (2020). Green Chemistry - The MJA Lab. A straightforward method for the direct synthesis of amides from amines and carboxylic acids without exclusion of air or moisture using diphenylsilane with N-methylpyrrolidine has been developed.
  • ChemScene. (S)-1-Boc-3-aminopyrrolidine | 147081-44-5.
  • Domainex. Turbidimetric (Kinetic) Solubility Assay.
  • Encyclopedia.pub. (2022, August 25).
  • ChemWhat. 3-Aminopiperidine-2,6-dione hydrochloride CAS#: 25181-50-4.
  • Benchchem. (2025). Solubility Profile of (R)-3-(Boc-amino)pyrrolidine: A Technical Guide.
  • Growing Science. (2022, August 29).
  • protocols.io. (2024, September 23). LogP / LogD shake-flask method.
  • Echemi. (2024, March 6). (S)-3-Amino-1-N-Boc-piperidine 99.5% yellow.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • ChemScene. (3S)-3-Methanesulfonylpiperidine | 1234576-82-9.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
  • Thermo Scientific Chemicals. 3-Amino-1-Boc-piperidine, 97% 1 g | Buy Online.
  • BOC Sciences.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • The Royal Society of Chemistry. (2015, November 5).
  • PubChem. 3-Aminopyrrolidine | C4H10N2 | CID 164401.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3S)-1-methanesulfonylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the proper disposal of (3S)-1-methanesulfonylpiperidin-3-amine. As a compound frequently utilized in research and drug development, ensuring its responsible handling from acquisition to disposal is paramount to protecting laboratory personnel, ensuring regulatory compliance, and preserving environmental integrity. This guide synthesizes technical data with field-proven best practices to offer a clear, step-by-step protocol for researchers, scientists, and laboratory managers.

Hazard Profile and Risk Assessment

A thorough understanding of a chemical's hazard profile is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for the free base form of (3S)-1-methanesulfonylpiperidin-3-amine may be sparse, comprehensive data exists for its hydrochloride salt (CAS No. 1209712-99-1), which provides a reliable basis for risk assessment. The hazards associated with the core functional groups—piperidine, amine, and methanesulfonyl—further inform the necessary precautions.

The compound is classified with the GHS07 pictogram, indicating it is an irritant and can be harmful.

Hazard Identification Data for (3S)-1-methanesulfonylpiperidin-3-amine hydrochloride
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Causality of Hazards:

  • Piperidine Moiety: Piperidine and its derivatives are known to be toxic and corrosive.[1][2][3] The basicity of the amine group can cause irritation and burns to skin and mucous membranes.

  • Amine Functional Group: As an amine, this compound is basic and should be considered incompatible with acids and strong oxidizing agents to prevent vigorous or exothermic reactions.[4][5]

  • Methanesulfonyl Group: While the methanesulfonyl group in this compound is relatively stable, related compounds like methanesulfonyl chloride are highly reactive and corrosive.[6] This structural feature warrants treating the compound with caution.

Given this profile, all forms of waste containing (3S)-1-methanesulfonylpiperidin-3-amine—including pure compound, contaminated labware, and solutions—must be treated as hazardous waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the identified hazards (H315, H319, H335), the following PPE is mandatory when handling this compound for disposal.

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn in situations with a higher risk of splashes.[1][6]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Dispose of contaminated gloves after use in accordance with good laboratory practices.[1][7]

  • Body Protection: A standard laboratory coat is required to protect clothing and skin.[1][6]

  • Respiratory Protection: All handling and preparation for disposal must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust or aerosols (P261).[6][8]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of (3S)-1-methanesulfonylpiperidin-3-amine is to manage it as a regulated, hazardous chemical waste.[1] At no point should this chemical or its containers be disposed of in regular trash or poured down the sanitary sewer.[9][10]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Isolate Amine Waste: Collect waste containing (3S)-1-methanesulfonylpiperidin-3-amine in a dedicated waste stream.

  • Prevent Incompatibilities: Ensure this waste is not mixed with acids, strong oxidizing agents, or other reactive chemicals.[4][5] At a minimum, amines should be stored separately from acids, bases, oxidizers, and solvents.[4]

Step 2: Containerization and Labeling
  • Select a Compatible Container: Use a robust, chemically compatible container with a tightly sealing lid.[10] High-density polyethylene (HDPE) containers are suitable for this type of solid or liquid waste. The container must be in good condition, free from damage or leaks.[10]

  • Accurate and Complete Labeling: The waste container must be clearly labeled before any waste is added. The label must include:

    • The words "Hazardous Waste" .[9][11]

    • The full chemical name: "(3S)-1-methanesulfonylpiperidin-3-amine" . Do not use abbreviations or chemical formulas.[10]

    • A list of all constituents and their approximate concentrations if it is a mixed waste stream.

    • The appropriate hazard pictograms (GHS07 for irritant/harmful).[9]

    • The name of the principal investigator and the laboratory location (building and room number).[10]

    • The date of waste accumulation start.[10]

Step 3: On-Site Storage
  • Designated Storage Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][10] This area must be at or near the point of generation and under the control of laboratory personnel.[10]

  • Secondary Containment: It is best practice to place the primary waste container in a larger, chemically resistant secondary container (such as a tub or bin) to contain any potential leaks.[1][10]

  • Secure Location: Keep the SAA in a well-ventilated, secure area away from general laboratory traffic.

Step 4: Final Disposal
  • Professional Disposal Service: The final disposal of (3S)-1-methanesulfonylpiperidin-3-amine must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][7]

  • Incineration: The standard and most effective disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[2]

  • Empty Containers: "Empty" containers that previously held the pure compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[1][4] Once decontaminated, the container can be managed according to institutional guidelines.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation if it is safe to do so.

  • Don PPE: Before attempting cleanup, don the full personal protective equipment as described in Section 2.

  • Contain and Absorb: For small spills, cover the material with a non-combustible, inert absorbent such as vermiculite, sand, or diatomaceous earth.[6] Do not use combustible materials like paper towels or sawdust.[6]

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled compound into a designated hazardous waste container using non-sparking tools.[11]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and institutional EHS office.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of (3S)-1-methanesulfonylpiperidin-3-amine waste.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containerization cluster_2 Storage & Final Disposal start Waste Containing (3S)-1-methanesulfonylpiperidin-3-amine Generated char_waste Characterize Waste Type start->char_waste pure Pure Compound or Contaminated Solids (e.g., gloves, wipes) char_waste->pure Solid liquid Contaminated Liquid (e.g., solutions, rinsate) char_waste->liquid Liquid solid_container 1. Select compatible solid waste container. 2. Affix 'Hazardous Waste' label. 3. Add waste to container. pure->solid_container liquid_container 1. Select compatible liquid waste container. 2. Affix 'Hazardous Waste' label. 3. Add waste to container (fill < 75%). liquid->liquid_container storage Store Sealed Container in Designated Satellite Accumulation Area (SAA) with Secondary Containment solid_container->storage liquid_container->storage end Contact EHS for Pickup by Licensed Waste Contractor storage->end

Caption: Logical workflow for the proper disposal of (3S)-1-methanesulfonylpiperidin-3-amine.

Regulatory Framework

In the United States, the disposal of hazardous chemical waste generated in laboratories is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][12] Academic and research laboratories may operate under specific regulations such as Subpart K of the RCRA generator requirements, which are designed to accommodate the unique nature of laboratory waste streams.[13] It is imperative that all personnel adhere to both federal regulations and their specific institutional policies, which are designed to ensure compliance.

References

  • Chemical Waste Disposal Guidelines. Emory University.
  • 3 Rules Regarding Chemical Waste in the Laboratory. Dan The Lab Safety Man. Available from: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available from: [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Available from: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. Available from: [Link]

  • Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. Available from: [Link]

  • Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical. Available from: [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. Available from: [Link]

  • METHANESULPHONYL CHLORIDE Safety Data Sheet. Sdfine. Available from: [Link]

  • Chemical Waste Management Guide. Auburn Research.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
  • Chemical Waste Management Guide. Technion. Available from: [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA.

Sources

Navigating the Safe Handling of (3S)-1-Methanesulfonylpiperidin-3-amine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug discovery and development, the meticulous handling of novel chemical entities is paramount to both personal safety and experimental integrity. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), handling procedures, and disposal methods for (3S)-1-methanesulfonylpiperidin-3-amine and its common salt forms. By understanding the inherent chemical properties and potential hazards, you can foster a secure and efficient laboratory environment.

Hazard Assessment: Understanding the Risks

(3S)-1-methanesulfonylpiperidin-3-amine hydrochloride is classified as a substance that is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The GHS07 pictogram, an exclamation mark, is associated with this compound, signaling these potential health hazards. The (R)-enantiomer presents similar hazards, reinforcing the need for caution.

These classifications are the cornerstone of our PPE recommendations. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust or aerosols. Therefore, a comprehensive PPE strategy must create a barrier against these pathways.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling (3S)-1-methanesulfonylpiperidin-3-amine. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical safety goggles or a face shieldChemical-resistant gloves (e.g., nitrile)Laboratory coatNIOSH-approved respirator (e.g., N95) if not handled in a fume hood
Conducting reactions and work-up Chemical safety gogglesChemical-resistant glovesLaboratory coatWork in a certified chemical fume hood
Handling spills Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron or suitNIOSH-approved respirator with appropriate cartridges
Waste disposal Chemical safety gogglesChemical-resistant glovesLaboratory coatAs needed based on the potential for aerosol generation
The Rationale Behind Our Recommendations
  • Eye and Face Protection : Given that the compound can cause serious eye irritation, chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashes, such as during spill cleanup.[1]

  • Skin Protection : To prevent skin irritation, compatible chemical-resistant gloves are mandatory.[2][3] Nitrile gloves are a common and effective choice for many laboratory chemicals. A standard laboratory coat will protect against incidental contact, while a chemical-resistant apron provides an additional barrier during procedures with a higher splash potential.

  • Respiratory Protection : The potential for respiratory irritation necessitates measures to control inhalation exposure. All handling of the solid compound or its solutions should ideally be performed within a certified chemical fume hood to minimize the risk of inhaling dust or aerosols.[4] If a fume hood is not available, a NIOSH-approved particulate respirator (e.g., N95) is essential.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Tree start Start: Handling (3S)-1-methanesulfonylpiperidin-3-amine weighing Weighing or Solution Prep? start->weighing reaction Reaction or Work-up? start->reaction spill Spill? start->spill disposal Waste Disposal? start->disposal fume_hood_q In Fume Hood? weighing->fume_hood_q splash_risk_q High Splash Risk? reaction->splash_risk_q ppe_full Face Shield Goggles Heavy-Duty Gloves Chem-Resistant Apron Respirator spill->ppe_full ppe_basic Goggles Gloves Lab Coat disposal->ppe_basic fume_hood_q->ppe_basic Yes ppe_respirator Goggles Gloves Lab Coat Respirator fume_hood_q->ppe_respirator No splash_risk_q->ppe_basic No ppe_face_shield Face Shield Goggles Gloves Lab Coat splash_risk_q->ppe_face_shield Yes

Caption: PPE selection workflow for handling (3S)-1-methanesulfonylpiperidin-3-amine.

Operational and Disposal Plans

Safe handling extends beyond the use of PPE. Proper operational procedures and a well-defined disposal plan are critical to a comprehensive safety strategy.

Prudent Laboratory Practices
  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Hygiene : Wash hands thoroughly after handling.[2][3] Do not eat, drink, or smoke in the laboratory.

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

  • Spill Response : In the event of a spill, evacuate the area and wear appropriate PPE before cleanup.[4] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Disposal of (3S)-1-Methanesulfonylpiperidin-3-amine Waste

The disposal of (3S)-1-methanesulfonylpiperidin-3-amine and any contaminated materials must be conducted in compliance with all local, state, and federal regulations. As a nitrogen-containing heterocyclic compound, it should be treated as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Segregation : Collect all waste containing (3S)-1-methanesulfonylpiperidin-3-amine, including excess reagent, contaminated labware (e.g., pipette tips, vials), and used PPE, in a dedicated and clearly labeled hazardous waste container.

  • Containerization : The waste container must be made of a compatible material and have a secure, leak-proof lid.

  • Labeling : Clearly label the container with "Hazardous Waste," the full chemical name "(3S)-1-methanesulfonylpiperidin-3-amine," and the approximate quantity.

  • Storage : Store the sealed waste container in a designated hazardous waste accumulation area.

  • Professional Disposal : Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company.[6] These companies are equipped to handle and treat chemical waste using environmentally sound methods, which may include high-temperature incineration.[7]

Never dispose of this compound down the drain or in the regular trash. [6]

The following flowchart outlines the waste disposal workflow.

Disposal_Workflow start Waste Generated (e.g., excess compound, contaminated items) segregate Segregate into a dedicated, compatible waste container start->segregate label Label container clearly: 'Hazardous Waste' Chemical Name Quantity segregate->label store Store securely in a designated hazardous waste area label->store contact Contact licensed hazardous waste disposal service store->contact document Maintain disposal records as per regulations contact->document

Caption: Waste disposal workflow for (3S)-1-methanesulfonylpiperidin-3-amine.

By adhering to these guidelines, researchers can confidently and safely handle (3S)-1-methanesulfonylpiperidin-3-amine, ensuring a secure laboratory environment conducive to innovation.

References

  • Enamine, Safety D
  • Cayman Chemical, Safety D
  • Enamine, Safety D
  • United Nations Office on Drugs and Crime, Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [URL not available]
  • C/D/N Isotopes, Safety D
  • Collect and Recycle, Amine Disposal For Businesses. [Link]

  • [Source 8 - Not available]
  • WIT Press, New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. [Link]

  • Technology Catalogue, Disposing Amine Waste. [Link]

  • Enamine, Safety D
  • Angene Chemical, Safety Data Sheet. [Link]

  • Academia.edu, Recovery of heterocyclic amines from dilute aqueous waste streams. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。